molecular formula C70H98N20O21 B2397966 (D)-PPA 1

(D)-PPA 1

Número de catálogo: B2397966
Peso molecular: 1555.6 g/mol
Clave InChI: ZEZZLZKHZPMELC-SDQLLZIZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(D)-PPA 1 is a useful research compound. Its molecular formula is C70H98N20O21 and its molecular weight is 1555.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H98N20O21/c1-36(92)57(89-66(107)53-13-8-26-90(53)68(109)46(11-5-6-24-71)82-65(106)52(34-91)88-62(103)47(27-38-14-18-41(93)19-15-38)83-58(99)43(72)31-55(74)96)67(108)86-50(32-56(97)98)64(105)80-44(12-7-25-78-70(75)76)59(100)81-45(22-23-54(73)95)60(101)84-48(28-39-16-20-42(94)21-17-39)61(102)85-49(30-40-33-77-35-79-40)63(104)87-51(69(110)111)29-37-9-3-2-4-10-37/h2-4,9-10,14-21,33,35-36,43-53,57,91-94H,5-8,11-13,22-32,34,71-72H2,1H3,(H2,73,95)(H2,74,96)(H,77,79)(H,80,105)(H,81,100)(H,82,106)(H,83,99)(H,84,101)(H,85,102)(H,86,108)(H,87,104)(H,88,103)(H,89,107)(H,97,98)(H,110,111)(H4,75,76,78)/t36-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,57+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZZLZKHZPMELC-SDQLLZIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CNC=N2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H]4CCCN4C(=O)[C@@H](CCCCN)NC(=O)[C@@H](CO)NC(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)[C@@H](CC(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H98N20O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (D)-PPA 1: A D-Peptide Antagonist of the PD-1/PD-L1 Immune Checkpoint

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D)-PPA 1 is a novel, hydrolysis-resistant D-peptide antagonist designed to disrupt the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling pathway, a critical immune checkpoint in cancer immunotherapy. By binding to PD-L1, this compound effectively blocks its interaction with PD-1, thereby unleashing the anti-tumor activity of T-cells. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.

Introduction

The interaction between PD-1, expressed on activated T-cells, and PD-L1, often upregulated on tumor cells, leads to the suppression of T-cell-mediated immune responses, allowing cancer cells to evade immune surveillance.[1][2] Small molecule and peptide-based inhibitors of the PD-1/PD-L1 pathway represent a promising therapeutic strategy in oncology. This compound is a D-peptide developed to mimic the binding of PD-1 to PD-L1, thereby acting as a competitive inhibitor.[3] Its D-amino acid composition confers resistance to proteolysis, a significant advantage for in vivo applications.

Mechanism of Action

This compound functions as a direct antagonist of the PD-1/PD-L1 interaction. It physically binds to the PD-L1 protein, occluding the binding site for the PD-1 receptor on T-cells.[3] This disruption abrogates the downstream signaling cascade that leads to T-cell exhaustion and anergy. By preventing the inhibitory signal, this compound restores and enhances the cytotoxic function of tumor-infiltrating T-lymphocytes, leading to an anti-tumor immune response.[4]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the PD-1/PD-L1 signaling pathway.

PD1_PDL1_pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Inhibition Inhibition of T-Cell Function PD1->Inhibition Suppressive Signal TCR TCR Activation T-Cell Activation TCR->Activation Inhibition->Activation DPPA1 This compound DPPA1->PDL1 Binding & Inhibition

Caption: this compound binds to PD-L1, preventing its interaction with PD-1 and subsequent T-cell inhibition.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueMethodReference
Binding Affinity (Kd) 0.51 μMSurface Plasmon Resonance (SPR)[3]
In Vitro Inhibition Blocks PD-1/PD-L1 interaction at 1.0 mg/mLFlow Cytometry[3]
In Vivo Efficacy Inhibits CT26 tumor growth at 2 mg/kg (s.c. or i.p., once daily for 7 days)Murine Syngeneic Tumor Model[3]
Cell Viability No direct cytotoxic effect on CT26 cells (3.125-100 μM; 24h, 48h)Cell Viability Assay[3]

Experimental Protocols

PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a method to quantify the inhibitory effect of this compound on the PD-1/PD-L1 interaction using an HTRF-based assay.

Materials:

  • Recombinant human PD-1 protein (tagged, e.g., with His-tag)

  • Recombinant human PD-L1 protein (tagged, e.g., with Fc-tag)

  • Anti-His-tag antibody conjugated to a FRET donor (e.g., Europium cryptate)

  • Anti-Fc-tag antibody conjugated to a FRET acceptor (e.g., d2)

  • This compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Low-volume 384-well white plates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add 5 µL of the this compound dilutions or assay buffer (for control wells).

  • Add 5 µL of the tagged PD-1 and PD-L1 protein mixture to each well.

  • Add 10 µL of the HTRF detection antibody mixture (anti-His-Europium and anti-Fc-d2) to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on an HTRF-compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the percentage of inhibition as a function of the this compound concentration to determine the IC50 value.

In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model

This protocol outlines a typical in vivo experiment to evaluate the anti-tumor efficacy of this compound using the CT26 colon carcinoma model.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • CT26 colon carcinoma cells

  • This compound

  • Vehicle control (e.g., sterile PBS)

  • Calipers for tumor measurement

Procedure:

  • Inject 1 x 10^6 CT26 cells subcutaneously into the right flank of each mouse.

  • Monitor tumor growth daily.

  • When tumors reach an average volume of approximately 100-120 mm³, randomize the mice into treatment and control groups (n=10 per group).

  • Administer this compound (e.g., 2 mg/kg) or vehicle control via subcutaneous (s.c.) or intraperitoneal (i.p.) injection once daily for a specified period (e.g., 7 days).[3]

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for immune cell infiltration).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor effect.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vivo evaluation of this compound.

in_vivo_workflow start Start implant Implant CT26 Tumor Cells (1x10^6 cells/mouse) start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Groups (Tumor Volume ~100 mm³) monitor_growth->randomize treatment Administer this compound or Vehicle (e.g., 2 mg/kg, daily) randomize->treatment measure Measure Tumor Volume and Body Weight treatment->measure measure->treatment Repeat for a set duration analysis Data Analysis and Endpoint Evaluation measure->analysis end End analysis->end

Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.

Conclusion

This compound is a promising D-peptide antagonist of the PD-1/PD-L1 immune checkpoint. Its ability to bind to PD-L1 with sub-micromolar affinity and inhibit tumor growth in preclinical models highlights its potential as a novel immunotherapeutic agent. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and similar compounds.

References

(D)-PPA 1 as a Potent D-Peptide Inhibitor of the PD-1/PD-L1 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway often exploited by tumors to evade immune surveillance.[1][2] Blocking this interaction has become a cornerstone of modern cancer immunotherapy.[3] (D)-PPA 1 is a potent, hydrolysis-resistant D-peptide antagonist developed to inhibit the PD-1/PD-L1 interaction.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, bioactivity, and the experimental protocols used for its characterization, aimed at researchers and professionals in drug development.

Introduction to the PD-1/PD-L1 Pathway and this compound

The interaction between PD-1, a receptor expressed on activated T-cells, and PD-L1, which is frequently overexpressed on tumor cells, transmits an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[2][3][6] This mechanism of "T-cell exhaustion" allows cancer cells to escape destruction by the immune system.[6] While monoclonal antibodies targeting this pathway have shown significant clinical success, there is a growing interest in small-molecule and peptide-based inhibitors due to potential advantages in tumor penetration, stability, and reduced immunogenicity.[7][8]

This compound is a D-peptide antagonist designed to specifically block the PD-1/PD-L1 interaction.[9] As a D-peptide, it is resistant to degradation by proteases, a significant advantage for in vivo applications.[5][10] It has demonstrated both in vitro and in vivo efficacy in preclinical models, positioning it as a promising candidate for cancer immunotherapy.[4]

Mechanism of Action

This compound functions by directly binding to PD-L1, sterically hindering its association with the PD-1 receptor on T-cells.[5][9][11] This blockade effectively "releases the brakes" on the anti-tumor immune response, restoring the ability of T-cells to recognize and eliminate cancer cells.[2][12] Unlike some small molecules that induce PD-L1 dimerization, the primary mechanism of this compound is competitive antagonism.[13]

cluster_0 T-Cell cluster_1 Tumor Cell cluster_2 Inhibitory Action TCell T-Cell PD1 PD-1 Receptor PDL1 PD-L1 Ligand PD1->PDL1 Binding TumorCell Tumor Cell PDL1->TCell Inhibition Signal DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: this compound blocks the PD-1/PD-L1 interaction.

Quantitative Bioactivity Data

The biological activity of this compound has been quantified through various in vitro and in vivo assays. The data highlights its specific binding affinity and its functional efficacy in preclinical cancer models.

Table 1: In Vitro Binding and Functional Activity of this compound

Parameter Value Target Protein Method Reference
Binding Affinity (Kd) 0.51 μM PD-L1 Not Specified [5][11]
Interaction Blockade Effective at 1.0 mg/mL PD-1/PD-L1 Flow Cytometry [4][5][11]

| Direct Cytotoxicity | No effect on CT26 cell growth | CT26 Tumor Cells | Cell Viability Assay |[4] |

(Note: Some sources report binding to PD-1 with the same affinity value, but the consensus from recent literature and related patents points to PD-L1 as the direct target.[4][9][10][14][15])

Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model

Animal Model Tumor Cell Line Dosage & Administration Key Outcomes Reference
BALB/c Mice CT26 (Colon Carcinoma) 2 mg/kg; s.c. or i.p.; once daily for 7 days Significant inhibition of tumor growth; Prolonged survival [4][16]

| CT26-Tumor-Bearing Mice | CT26 (Colon Carcinoma) | 40 μ g/mouse ; i.v.; single dose | Demonstrated ability to target tumor tissue |[4][16] |

Key Experimental Methodologies

The characterization of this compound relies on a suite of standard and advanced biochemical and immunological assays.

This compound is synthesized using the classical Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) method.[10]

  • Resin Loading : The first D-amino acid is coupled to a solid-phase resin (e.g., 2-chlorotrityl chloride resin).

  • Deprotection : The Fmoc protecting group on the N-terminus of the amino acid is removed using a mild base, typically piperidine in DMF.

  • Coupling : The next Fmoc-protected D-amino acid is activated (e.g., with HBTU) and coupled to the free N-terminus of the resin-bound peptide.

  • Iteration : The deprotection and coupling steps are repeated sequentially until the full peptide chain is assembled.

  • Cleavage and Deprotection : The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid).

  • Purification : The crude peptide is purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).[17]

HTRF is a robust method for quantifying protein-protein interactions in a high-throughput format.[18] It is used to measure the ability of this compound to inhibit the PD-1/PD-L1 interaction.

  • Principle : The assay uses two tagged recombinant proteins (e.g., 6His-PD-L1 and Human IgG-PD-1).[18] An anti-tag antibody conjugated to a FRET donor (e.g., Europium cryptate) and another conjugated to a FRET acceptor (e.g., d2) are added. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer (FRET) upon excitation. An inhibitor disrupts the protein interaction, leading to a decrease in the HTRF signal.[19]

  • Protocol Outline :

    • Dispense test compound (this compound) or control into a 384-well assay plate.

    • Add tagged PD-1 protein and incubate briefly.

    • Add a mixture of tagged PD-L1 and the HTRF detection reagents (anti-tag donor and acceptor antibodies).

    • Incubate the plate at room temperature to allow the reaction to reach equilibrium.

    • Read the fluorescence at the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) emission wavelengths.

    • Calculate the HTRF ratio and determine the percent inhibition and IC50 value for the test compound.[20]

A 1. Dispense this compound into 384-well plate B 2. Add tagged PD-1 and tagged PD-L1 proteins A->B C 3. Add HTRF detection reagents (Donor + Acceptor Antibodies) B->C D 4. Incubate at Room Temperature C->D E 5. Read Fluorescence (665nm / 620nm) D->E F 6. Calculate Inhibition (IC50) E->F

Caption: General experimental workflow for an HTRF-based assay.

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[21] It can be used to determine the binding constant (Kd) of this compound to PD-L1.

  • Principle : One protein (the ligand, e.g., PD-1) is immobilized on a gold-plated sensor chip.[21] A solution containing the other protein (the analyte, e.g., PD-L1) is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, measured in response units (RU). To test for inhibition, the analyte (PD-L1) is pre-incubated with the inhibitor (this compound) before being flowed over the ligand (PD-1).

  • Protocol Outline :

    • Immobilization : Covalently immobilize recombinant human PD-1 onto a sensor chip surface.

    • Binding Analysis : Inject a series of concentrations of recombinant human PD-L1 over the sensor surface to measure the association and dissociation rates.

    • Inhibition Assay : Pre-incubate a constant concentration of PD-L1 with varying concentrations of this compound.

    • Inject the PD-L1/(D)-PPA 1 mixtures over the PD-1 surface.

    • Data Analysis : Analyze the resulting sensorgrams to determine the binding kinetics (ka, kd) and the equilibrium dissociation constant (Kd).[21]

The CT26 syngeneic mouse model is a standard and widely used model for assessing the efficacy of immuno-oncology agents.

  • Principle : CT26 is a murine colon carcinoma cell line that is immunogenic and establishes tumors in immunocompetent BALB/c mice. The intact immune system of the host allows for the evaluation of therapies that act by modulating the immune response.

  • Protocol Outline :

    • Tumor Implantation : Subcutaneously inject CT26 tumor cells into the flank of BALB/c mice.

    • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomization : Randomize mice into treatment (e.g., this compound) and control (e.g., vehicle) groups.

    • Treatment : Administer treatment as per the defined schedule (e.g., 2 mg/kg, i.p., daily for 7 days).[4][16]

    • Monitoring : Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Endpoint : Continue monitoring until tumors in the control group reach a predetermined endpoint size or until a survival endpoint is reached. Analyze tumor growth inhibition and overall survival.

Drug Development Context

The evaluation of a PD-1/PD-L1 inhibitor like this compound follows a logical progression from initial discovery to preclinical validation, ensuring that only the most promising candidates advance.

A Peptide Discovery (e.g., Phage Display, Library Screen) B In Vitro Binding Assays (SPR, ELISA) A->B C In Vitro Functional Assays (HTRF, Cell-Based Reporter Assays) B->C D Cellular Assays (T-Cell Activation, Cytotoxicity) C->D E In Vivo Efficacy Studies (Syngeneic Mouse Models) D->E F Preclinical Development (Tox, PK/PD) E->F

Caption: Logical progression for inhibitor development.

Conclusion

This compound is a well-characterized D-peptide antagonist of the PD-1/PD-L1 immune checkpoint. Its specific binding to PD-L1, demonstrated ability to block the inhibitory interaction, and significant anti-tumor efficacy in vivo make it a compelling candidate for further development.[4][5][11] The inherent resistance of its D-peptide structure to proteolytic degradation offers a key advantage over conventional L-peptides. The data and protocols summarized in this guide provide a solid foundation for researchers and drug developers working to advance novel peptide-based cancer immunotherapies.

References

An In-Depth Technical Guide to the (D)-PPA 1 Peptide: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D)-PPA 1 is a novel, hydrolysis-resistant D-peptide antagonist that has emerged as a potent inhibitor of the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1) interaction.[1][2] This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system. By disrupting the PD-1/PD-L1 pathway, this compound has demonstrated the potential to restore anti-tumor immunity, positioning it as a promising candidate for cancer immunotherapy. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Structure and Chemical Properties

This compound is a synthetic peptide composed of D-amino acids, which confers resistance to enzymatic degradation and enhances its in vivo stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Sequence H-(D)Asn-(D)Tyr-(D)Ser-(D)Lys-(D)Pro-(D)Thr-(D)Asp-(D)Arg-(D)Gln-(D)Tyr-(D)His-(D)Phe-OH[2]
Molecular Formula C70H98N20O21[2]
Molecular Weight 1555.67 g/mol [2]
CAS Number 1620813-53-7[2]
Chirality D-peptide[1]
Form Typically available as a trifluoroacetate (TFA) salt[2]

Mechanism of Action: Disrupting the PD-1/PD-L1 Immune Checkpoint

The therapeutic effect of this compound is derived from its ability to block the interaction between PD-1, a receptor expressed on activated T cells, and its ligand PD-L1, which can be expressed on tumor cells.[1] The binding of PD-L1 to PD-1 sends an inhibitory signal to the T cell, leading to T-cell exhaustion and a suppressed anti-tumor immune response. This compound physically binds to PD-L1, preventing its engagement with PD-1 and thereby restoring the T cell's ability to recognize and eliminate cancer cells.[1][2]

PD1_PDL1_Pathway cluster_0 Tumor Cell cluster_1 T Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding T-Cell Activation T-Cell Activation T-Cell Exhaustion T-Cell Exhaustion PD-1->T-Cell Exhaustion Inhibitory Signal D-PPA 1 D-PPA 1 D-PPA 1->PD-L1 Binds and Blocks TCR TCR-MHC TCR->T-Cell Activation

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Quantitative Biological Data

This compound has been characterized by its strong binding affinity for PD-L1 and its efficacy in blocking the PD-1/PD-L1 interaction.

Table 2: In Vitro Biological Activity of this compound

ParameterValueAssayReference
Binding Affinity (Kd) to PD-L1 0.51 μMSurface Plasmon Resonance (SPR)[2]
PD-1/PD-L1 Interaction Inhibition Effective at 1.0 mg/mLFlow Cytometry[2]
In Vitro Cytotoxicity (CT26 cells) No direct cytotoxicity observed (3.125-100 μM)Cell Viability Assay[2]

Table 3: In Vivo Efficacy of this compound in a CT26 Syngeneic Mouse Model

ParameterDosageRouteOutcomeReference
Tumor Growth Inhibition 2 mg/kg, once daily for 7 dayss.c. or i.p.Significant inhibition of tumor growth and prolonged survival[2]
Tumor Targeting 40 μ g/mouse , single dosei.v.Demonstrated ability to target tumor tissue[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound is synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy. This method involves the sequential addition of protected D-amino acids to a growing peptide chain anchored to a solid resin support.

SPPS_Workflow cluster_synthesis Synthesis Cycle Deprotection Fmoc Deprotection (Piperidine in DMF) Washing_1 Washing (DMF) Deprotection->Washing_1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-D-AA-OH, HBTU, DIPEA in DMF) Washing_1->Coupling Repeat for each amino acid Washing_2 Washing (DMF) Coupling->Washing_2 Repeat for each amino acid Washing_2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA/TIS/H2O cocktail) Start Start with Rink Amide Resin Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for the solid-phase peptide synthesis of this compound.

Detailed Protocol:

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Activate the first Fmoc-protected D-amino acid (Fmoc-(D)-Phe-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF. Add this solution to the resin and allow the coupling reaction to proceed for 2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent D-amino acid in the this compound sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound peptide using mass spectrometry and analytical HPLC.

PD-1/PD-L1 Binding Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the binding of PD-1 to PD-L1.

ELISA_Workflow cluster_assay Assay Steps Coating Coat plate with recombinant human PD-L1 Blocking Block with BSA Coating->Blocking Incubation Add this compound and biotinylated PD-1 Blocking->Incubation Detection Add Streptavidin-HRP Incubation->Detection Substrate Add TMB Substrate Detection->Substrate Readout Measure absorbance at 450 nm Substrate->Readout

Caption: Workflow for an ELISA-based PD-1/PD-L1 binding inhibition assay.

Detailed Protocol:

  • Plate Coating: Coat a 96-well microplate with recombinant human PD-L1 protein overnight at 4°C.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Inhibitor Incubation: Add serial dilutions of this compound to the wells.

  • PD-1 Binding: Add biotinylated recombinant human PD-1 to the wells and incubate for 2 hours at room temperature to allow for binding to the coated PD-L1.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 1 hour.

  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.

  • Signal Readout: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.

In Vivo Tumor Growth Inhibition Study

This protocol outlines the evaluation of this compound's anti-tumor efficacy in a syngeneic mouse model.

InVivo_Workflow cluster_study In Vivo Study Implantation Implant CT26 tumor cells into BALB/c mice TumorGrowth Monitor tumor growth Implantation->TumorGrowth Treatment Administer this compound or vehicle control TumorGrowth->Treatment Monitoring Continue monitoring tumor volume and survival Treatment->Monitoring Endpoint Endpoint analysis (e.g., tumor weight, histology) Monitoring->Endpoint

Caption: Workflow for an in vivo tumor growth inhibition study.

Detailed Protocol:

  • Cell Culture: Culture CT26 murine colon carcinoma cells in appropriate media.

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Tumor Cell Implantation: Subcutaneously inject approximately 1 x 10^6 CT26 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily and measure tumor volume with calipers once tumors become palpable.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 2 mg/kg) or a vehicle control (e.g., saline) via subcutaneous or intraperitoneal injection daily for a specified period (e.g., 7 days).

  • Continued Monitoring: Continue to measure tumor volume and body weight regularly throughout the study. Monitor the overall health and survival of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and, if applicable, perform histological or immunological analysis of the tumors and other tissues.

Conclusion

This compound represents a significant advancement in the development of peptide-based cancer immunotherapies. Its D-peptide nature provides a crucial advantage in terms of in vivo stability. The data presented in this guide underscore its potential as a potent and specific inhibitor of the PD-1/PD-L1 interaction. The detailed protocols provided herein are intended to facilitate further research into the therapeutic applications of this compound and to aid in the development of next-generation immune checkpoint inhibitors.

References

The Discovery and Synthesis of (D)-PPA1: A D-Peptide Antagonist of the PD-1/PD-L1 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(D)-PPA1 is a synthetic D-peptide that has emerged as a promising antagonist of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of (D)-PPA1. It includes a detailed summary of its quantitative data, a step-by-step experimental protocol for its synthesis via solid-phase peptide synthesis (SPPS), and visualizations of its synthesis workflow and its role in the PD-1/PD-L1 signaling pathway.

Introduction

The interaction between PD-1, a receptor expressed on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell activity and allows cancer cells to evade the host's immune system. Blocking this interaction has become a cornerstone of modern cancer immunotherapy. While monoclonal antibodies targeting this pathway have shown significant clinical success, there is a growing interest in the development of smaller, more stable, and less immunogenic therapeutic agents.

(D)-PPA1 is a D-peptide, meaning it is composed of D-amino acids, which are enantiomers of the naturally occurring L-amino acids. This configuration confers significant resistance to proteolytic degradation, a major advantage for therapeutic peptides. (D)-PPA1 has been identified as a potent inhibitor of the PD-1/PD-L1 interaction, demonstrating efficacy in preclinical models of cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for (D)-PPA1 and its related analogs.

Table 1: Binding Affinity of (D)-PPA1 and Related Peptides

CompoundTargetBinding Affinity (Kd)Method
(D)-PPA1PD-10.51 μM[1]Not Specified
D-gal-LPPA-1mouse PD-L1 (mPD-L1)0.0149 µM[2]Microscale Thermophoresis (MST)
D-gal-LPPA-1human PD-L1 (hPD-L1)0.0470 µM[2]Microscale Thermophoresis (MST)

Table 2: In Vitro Efficacy of (D)-PPA1 and Related Peptides

CompoundAssayConcentrationEffect
(D)-PPA1PD-1/PD-L1 Interaction Blockade1.0 mg/mL[1]Blocks the interaction between PD-1/PD-L1[1]
(D)-PPA1CT26 cell growth3.125-100 μM (24h, 48h)[1]Does not directly kill tumor cells[1]
D-glu-LPPA-1PD-1/PD-L1 InhibitionIC50 = 75.5 μM[2]Inhibits PD-1/PD-L1 interaction[2]
D-gal-LPPA-1PD-1/PD-L1 InhibitionIC50 = 101.9 μM[2]Inhibits PD-1/PD-L1 interaction[2]
D-gal-LPPA-1IL-2 Secretion (Jurkat cells)100 μM[2]Stimulated the secretion of IL-2 by CD45+ Jurkat T cells[2]

Table 3: In Vivo Efficacy of (D)-PPA1

Animal ModelTreatmentDosingOutcome
CT26 tumor-bearing mice(D)-PPA12 mg/kg; s.c. or i.p.; once daily for 7 days[1]Inhibited tumor growth and prolonged survival in mice[1]
CT26-tumor-bearing mice(D)-PPA140 μ g/mouse in 200 μL; i.v.; single dose[1]Showed ability to target tumor tissue[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of (D)-PPA1

The synthesis of (D)-PPA1 can be achieved using a standard Fmoc/tBu solid-phase peptide synthesis strategy. The amino acid sequence of (D)-PPA1 is D-{Asn-Tyr-Ser-Lys-Pro-Thr-Asp-Arg-Gln-Tyr-His-Phe}[1].

Materials:

  • Rink Amide resin

  • Fmoc-D-amino acids with appropriate side-chain protecting groups (e.g., Trt for Asn, Gln, His; tBu for Tyr, Ser, Thr, Asp; Boc for Lys; Pbf for Arg)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

  • Acetonitrile

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the first Fmoc-D-amino acid (Fmoc-D-Phe-OH) in DMF.

    • Add DIC and OxymaPure to activate the carboxylic acid group.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.

    • Monitor the coupling reaction using a ninhydrin test to ensure completion.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent D-amino acid in the sequence (His, Tyr, Gln, Arg, Asp, Thr, Pro, Lys, Ser, Tyr, Asn).

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/DTT/Water (e.g., 90:5:2.5:2.5 v/v/w/v).

    • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Purification:

    • Centrifuge the precipitated peptide and discard the ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain the final (D)-PPA1 product as a white powder.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Visualization of Workflows and Pathways

Synthesis Workflow of (D)-PPA1

Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect_Initial Initial Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect_Initial Couple Couple Fmoc-D-AA (DIC/Oxyma) Deprotect_Initial->Couple Wash1 Wash (DMF/DCM) Couple->Wash1 Repeat for each D-amino acid Deprotect Fmoc Deprotection (Piperidine/DMF) Wash1->Deprotect Repeat for each D-amino acid Wash2 Wash (DMF/DCM) Deprotect->Wash2 Repeat for each D-amino acid Wash2->Couple Repeat for each D-amino acid Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Precipitate Precipitate (Diethyl Ether) Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize Characterize Characterization (MS/HPLC) Lyophilize->Characterize

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for (D)-PPA1.

Mechanism of Action: (D)-PPA1 Inhibition of the PD-1/PD-L1 Signaling Pathway

PD1_Pathway_Inhibition cluster_TCell T Cell cluster_TumorCell Tumor Cell TCell T Cell PD1 PD-1 Receptor SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR TCell_Activation T Cell Activation (Proliferation, Cytokine Release) TCR->TCell_Activation Antigen Presentation PI3K_AKT PI3K/AKT Pathway SHP2->PI3K_AKT Inhibits RAS_MEK_ERK RAS/MEK/ERK Pathway SHP2->RAS_MEK_ERK Inhibits TCell_Inhibition T Cell Inhibition SHP2->TCell_Inhibition Leads to TumorCell Tumor Cell PDL1 PD-L1 PDL1->PD1 Binding MHC MHC MHC->TCR DPPA1 (D)-PPA1 DPPA1->PD1 Blocks Interaction

Caption: (D)-PPA1 blocks the PD-1/PD-L1 interaction, preventing T cell inhibition.

Conclusion

(D)-PPA1 represents a significant advancement in the development of peptide-based cancer immunotherapies. Its D-peptide nature provides enhanced stability, and it has demonstrated potent inhibition of the PD-1/PD-L1 immune checkpoint. The detailed synthesis protocol and understanding of its mechanism of action provided in this guide are intended to facilitate further research and development of (D)-PPA1 and similar D-peptide inhibitors as next-generation cancer therapeutics. The promising preclinical data warrant further investigation into the clinical potential of this novel agent.

References

(D)-PPA 1: A D-Peptide Antagonist for Cancer Immunotherapy - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer immunotherapy has revolutionized the landscape of oncology, with immune checkpoint inhibitors emerging as a cornerstone of treatment for various malignancies. The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells exploit to evade immune surveillance. Disruption of the PD-1/PD-L1 interaction can reinvigorate the anti-tumor immune response, leading to durable clinical benefits. (D)-PPA 1 is a novel, hydrolysis-resistant D-peptide antagonist designed to block this interaction, offering a promising new therapeutic avenue in cancer immunotherapy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols, and role in cancer immunotherapy research.

Mechanism of Action

This compound is a synthetic peptide composed of D-amino acids, which confers resistance to proteolytic degradation, a significant advantage for in vivo applications. Its primary mechanism of action is the direct inhibition of the PD-1/PD-L1 interaction.[1] By binding to PD-L1, this compound sterically hinders its association with the PD-1 receptor on activated T cells. This blockade abrogates the inhibitory signal transduced by the PD-1 pathway, thereby restoring T-cell effector functions such as cytokine production and cytotoxicity against tumor cells.

The PD-1/PD-L1 signaling pathway plays a crucial role in maintaining immune homeostasis and preventing autoimmunity. However, many tumors upregulate PD-L1 on their surface, which engages with PD-1 on tumor-infiltrating lymphocytes (TILs), leading to T-cell exhaustion and immune evasion. By disrupting this interaction, this compound helps to restore the immune system's ability to recognize and eliminate cancer cells.

Signaling Pathway

The binding of PD-L1 to PD-1 on T cells leads to the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1. SHP-2 dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70, PI3K, and Akt. This ultimately results in the suppression of T-cell proliferation, survival, and effector functions. This compound, by blocking the initial PD-1/PD-L1 binding, prevents these downstream inhibitory events, allowing for a sustained anti-tumor T-cell response.

PD1_Signaling_Pathway cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell TCR TCR CD28 CD28 PI3K PI3K CD28->PI3K PD1 PD-1 SHP2 SHP-2 PD1->SHP2 recruits ZAP70 ZAP70 T_Cell_Activation T-Cell Activation (Proliferation, Cytotoxicity, Cytokine Release) ZAP70->T_Cell_Activation Akt Akt PI3K->Akt Akt->T_Cell_Activation SHP2->ZAP70 dephosphorylates SHP2->PI3K dephosphorylates Inhibition Inhibition Inhibition->T_Cell_Activation PDL1 PD-L1 PDL1->PD1 binds MHC MHC MHC->TCR Ag Presentation DPPA1 This compound DPPA1->PDL1 binds to & blocks

Figure 1: this compound blocks the PD-1/PD-L1 signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

ParameterValueMethodReference
Binding Affinity (Kd)
PD-L10.51 μMSurface Plasmon ResonanceChang HN, et al. (2015)
In Vitro Activity
PD-1/PD-L1 Interaction InhibitionEffective at 1.0 mg/mLFlow CytometryChang HN, et al. (2015)
Cell Viability (CT26 cells)No direct cytotoxic effect up to 100 μMCell Viability AssayMedChemExpress

Table 1: In Vitro Characterization of this compound

Animal ModelTumor TypeTreatmentOutcomeReference
BALB/c MiceCT26 Colon Carcinoma2 mg/kg this compound, s.c. or i.p. daily for 7 daysInhibition of tumor growth and prolonged survivalChang HN, et al. (2015)

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound.

Solid-Phase Peptide Synthesis of this compound

This compound can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Materials:

  • Fmoc-protected D-amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • HPLC for purification

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Couple the first Fmoc-D-amino acid to the resin using a coupling agent (e.g., HBTU/HOBt) and DIPEA in DMF.

  • Wash the resin extensively with DMF and DCM.

  • Repeat the deprotection and coupling steps for each subsequent D-amino acid in the this compound sequence.

  • After the final amino acid coupling and Fmoc deprotection, wash the resin and dry it under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide by reverse-phase HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Deprotection1->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat for each amino acid Wash->Repeat Cleavage Cleavage from Resin (TFA cocktail) Wash->Cleavage After final cycle Repeat->Coupling Purification HPLC Purification Cleavage->Purification Final_Product This compound Purification->Final_Product

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
PD-1/PD-L1 Interaction Assay (Competitive ELISA)

This protocol describes a competitive ELISA to assess the ability of this compound to inhibit the binding of PD-1 to PD-L1.

Materials:

  • Recombinant human PD-L1 protein

  • Recombinant human PD-1-Biotin protein

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • This compound

  • 96-well ELISA plates

Procedure:

  • Coat a 96-well plate with recombinant human PD-L1 overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Add serial dilutions of this compound to the wells.

  • Add a constant concentration of biotinylated human PD-1 to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add Streptavidin-HRP and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add TMB substrate and incubate in the dark until color develops.

  • Add stop solution and read the absorbance at 450 nm.

  • Calculate the percentage of inhibition based on the absorbance values.

In Vivo Antitumor Efficacy in CT26 Syngeneic Mouse Model

This protocol details the in vivo evaluation of this compound's antitumor activity.

Materials:

  • BALB/c mice (6-8 weeks old)

  • CT26 colon carcinoma cells

  • This compound

  • Vehicle control (e.g., sterile PBS)

  • Calipers for tumor measurement

Procedure:

  • Culture CT26 cells and harvest them in the exponential growth phase.

  • Subcutaneously inject 1 x 106 CT26 cells into the flank of each BALB/c mouse.[2]

  • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., 2 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal or subcutaneous injection) daily for the specified duration (e.g., 7 days).

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.[3]

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • For survival studies, monitor mice until the defined endpoint.

InVivo_Workflow Tumor_Inoculation Subcutaneous inoculation of CT26 cells into BALB/c mice Tumor_Growth Allow tumors to establish (50-100 mm³) Tumor_Inoculation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer this compound or vehicle daily Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Monitoring->Treatment Daily for set duration Endpoint Endpoint Analysis: Tumor excision, weight, IHC, Survival Monitoring->Endpoint

Figure 3: Workflow for in vivo efficacy testing of this compound.
Immunohistochemistry for CD8+ T-cell Infiltration

This protocol outlines the staining of tumor tissues to visualize the infiltration of CD8+ T cells.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Anti-CD8 primary antibody

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

Procedure:

  • Deparaffinize and rehydrate the FFPE tumor sections.

  • Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a blocking serum.

  • Incubate the sections with the primary anti-CD8 antibody overnight at 4°C.

  • Wash the sections and incubate with the HRP-conjugated secondary antibody.

  • Wash the sections and apply the DAB substrate, allowing color to develop.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Analyze the slides under a microscope to assess the presence and distribution of CD8+ T cells.

Conclusion

This compound represents a promising D-peptide-based antagonist of the PD-1/PD-L1 immune checkpoint. Its resistance to degradation and demonstrated in vivo efficacy make it an attractive candidate for further development in cancer immunotherapy. The experimental protocols provided in this guide offer a framework for researchers to investigate the activity of this compound and similar molecules. Further studies are warranted to fully elucidate its downstream signaling effects, impact on the tumor microenvironment, and potential for combination therapies to enhance anti-tumor immunity.

References

Technical Guide: Biological Activity of the D-Peptide PD-L1 Antagonist (D)-PPA 1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: (D)-PPA 1 is a synthetic, hydrolysis-resistant D-peptide antagonist designed to block the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway.[1][2][3] By binding to PD-L1, this compound prevents its interaction with the PD-1 receptor on T cells, thereby disrupting a key mechanism of tumor immune evasion.[1][4] This guide provides a comprehensive overview of the in vitro and in vivo biological activity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation. Many tumor cells exploit this pathway by overexpressing PD-L1 on their surface. When PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T cell, it initiates an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, allowing the tumor to evade immune destruction.

This compound functions as a competitive antagonist by binding directly to PD-L1, physically obstructing its interaction with PD-1.[1][3] This blockade effectively "releases the brakes" on the T-cell-mediated anti-tumor response. Unlike monoclonal antibodies, peptide inhibitors like this compound offer potential advantages such as enhanced tumor penetration and lower manufacturing costs.

PD1_Pathway cluster_0 T-Cell cluster_1 Tumor Cell cluster_2 Therapeutic Intervention TCell Activated T-Cell PD1 PD-1 Receptor TCR TCR Signaling (Suppressed) PD1->TCR Inhibitory Signal TumorCell Tumor Cell PDL1 PD-L1 Ligand PDL1->PD1 DPPA1 This compound DPPA1->PDL1 Blockade

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

In Vitro Biological Activity

The in vitro activity of this compound has been characterized primarily through binding affinity assays and functional cell-based assays to confirm its ability to disrupt the PD-1/PD-L1 interaction.

Table 1: Summary of In Vitro Quantitative Data

Compound/VariantAssay TypeTargetAffinity (Kd) / Potency (IC50)Reference
This compound Binding AffinityPD-L10.51 μM[1][3]
This compound Functional BlockadePD-1/PD-L1 InteractionInhibition at 1 mg/mL[1][3]
D-gal-LPPA-1Microscale Thermophoresis (MST)Human PD-L10.0470 µM
D-gal-LPPA-1Microscale Thermophoresis (MST)Mouse PD-L10.0149 µM
D-glu-LPPA-1Functional BlockadePD-1/PD-L1 Interaction75.5 μM[5]
D-gal-LPPA-1Functional BlockadePD-1/PD-L1 Interaction101.9 μM[5]

Note: D-gal-LPPA-1 and D-glu-LPPA-1 are glycosylated derivatives of the L-peptide version of PPA-1, developed to improve pharmacological properties.[5]

Studies also confirm that this compound does not exhibit direct cytotoxicity against tumor cells, with no effect on the growth of CT26 colon carcinoma cells at concentrations up to 100 μM.[2] This indicates its anti-tumor activity is mediated through the modulation of the immune system rather than direct cell killing.

In Vivo Biological Activity

In vivo studies in syngeneic mouse tumor models demonstrate that this compound can inhibit tumor growth and prolong survival, validating its potential as an immunotherapeutic agent.

Table 2: Summary of In Vivo Efficacy Data

Compound/VariantMouse ModelTumor Cell LineDosage & AdministrationKey OutcomesReference
This compound BALB/cCT26 (Colon Carcinoma)2 mg/kg; s.c. or i.p.; once daily for 7 daysInhibited tumor growth and prolonged survival.[2][6]
This compound BALB/cCT26 (Colon Carcinoma)40 µ g/mouse ; i.v.; single doseDemonstrated ability to target tumor tissue.[2][6]
D-gal-LPPA-1C57BL/6MC38 (Colon Adenocarcinoma)1 mg/kg and 3 mg/kg; i.p.Significantly inhibited tumor volume and weight.
D-gal-LPPA-1C57BL/6MC38 (Colon Adenocarcinoma)1 mg/kg and 3 mg/kg; i.p.Increased abundance and function of CD8+ T cells in the tumor, lymph nodes, and spleen.

Detailed Experimental Protocols

The following sections describe generalized protocols for the key experiments used to characterize the biological activity of this compound.

Microscale Thermophoresis (MST) for Binding Affinity

MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[7][8] This technique is used to determine the dissociation constant (Kd) between this compound and its target, PD-L1.

  • Protein Labeling: The target protein (e.g., recombinant human PD-L1) is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye). The concentration of the labeled protein is kept constant for the experiment.

  • Ligand Dilution Series: A 16-step serial dilution of the unlabeled ligand, this compound, is prepared in MST buffer (e.g., PBS-T).

  • Incubation: Equal volumes of the constant labeled PD-L1 and each dilution of this compound are mixed and incubated for a short period at room temperature to allow the interaction to reach equilibrium.

  • Capillary Loading: The samples are loaded into hydrophilic glass capillaries.

  • MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a precise temperature gradient, and the movement of the fluorescently labeled PD-L1 is monitored.

  • Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration. The data are fitted to a binding curve to derive the Kd value.[9]

Flow Cytometry for PD-1/PD-L1 Interaction Blockade

This assay quantifies the ability of this compound to prevent the binding of PD-1 to cells expressing PD-L1.

  • Cell Preparation: PD-L1-expressing cells (e.g., CHO-K1 cells stably transfected with human PD-L1) are harvested and washed.

  • Blockade Incubation: The PD-L1 expressing cells are incubated with varying concentrations of this compound or a control peptide for 30-60 minutes at 4°C.

  • PD-1 Binding: A fluorescently labeled recombinant PD-1-Fc fusion protein is added to the cell suspension and incubated for an additional 30-60 minutes at 4°C.

  • Washing: Cells are washed with a suitable buffer (e.g., FACS buffer containing PBS, FBS, and sodium azide) to remove unbound PD-1-Fc.

  • Data Acquisition: The fluorescence intensity of the cells is measured using a flow cytometer.

  • Analysis: The geometric mean fluorescence intensity (MFI) is calculated for each sample. A decrease in MFI in the presence of this compound compared to the control indicates successful blockade of the PD-1/PD-L1 interaction.

Syngeneic Mouse Tumor Model for In Vivo Efficacy

Syngeneic models, where tumor cells are implanted into an immunocompetent mouse of the same genetic background, are essential for evaluating immunotherapies.[10][11]

  • Cell Culture: Murine tumor cells (e.g., CT26 or MC38) are cultured in appropriate media and harvested during the exponential growth phase.[1][12]

  • Tumor Inoculation: A suspension of tumor cells (e.g., 5 x 105 cells in 100 µL of PBS or Matrigel) is injected subcutaneously into the flank of the appropriate mouse strain (e.g., BALB/c for CT26, C57BL/6 for MC38).[13]

  • Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured every 2-3 days using calipers (Volume = (length × width²)/2).[13]

  • Treatment Administration: Once tumors reach the target size, mice are randomized into treatment groups. This compound or a vehicle control is administered according to the planned schedule (e.g., intraperitoneally or subcutaneously, daily).

  • Efficacy Readouts: Key endpoints are monitored, including:

    • Tumor Volume: Measured throughout the study.

    • Body Weight: Monitored as a measure of general health and toxicity.

    • Survival: Mice are monitored until a predetermined endpoint (e.g., tumor volume >1,500 mm³ or signs of distress).

  • Terminal Analysis (Optional): At the end of the study, tumors, spleens, and draining lymph nodes can be harvested for further analysis, such as flow cytometry to characterize immune cell infiltration (e.g., CD8+ T cells).[10]

Mandatory Visualizations: Experimental Workflows

InVitro_Workflow cluster_0 Preparation cluster_1 Binding & Measurement cluster_2 Analysis prep1 Prepare fluorescently labeled PD-L1 protein bind Mix labeled PD-L1 with each this compound dilution prep1->bind prep2 Create serial dilution of this compound prep2->bind incubate Incubate to reach equilibrium bind->incubate load Load samples into MST capillaries incubate->load measure Measure thermophoresis in MST instrument load->measure analyze Plot signal change vs. ligand concentration measure->analyze kd Calculate Kd (Binding Affinity) analyze->kd

Caption: Experimental workflow for in vitro binding affinity analysis using MST.

InVivo_Workflow cluster_0 Tumor Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis inoculate Subcutaneously inoculate CT26/MC38 cells into syngeneic mice monitor Monitor tumor growth until palpable (50-100 mm³) inoculate->monitor randomize Randomize mice into Vehicle and this compound groups monitor->randomize treat Administer treatment (e.g., daily i.p. injection) randomize->treat measure Measure tumor volume and body weight every 2-3 days treat->measure measure->treat Repeat endpoint Continue until endpoint (e.g., tumor size limit) measure->endpoint analysis Analyze tumor growth inhibition and survival data endpoint->analysis

Caption: Experimental workflow for in vivo efficacy study in a syngeneic mouse model.

References

Understanding the Binding Affinity of (D)-PPA 1 to PD-L1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the D-peptide antagonist, (D)-PPA 1, to the programmed death-ligand 1 (PD-L1). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Data

The binding affinity of this compound for PD-L1 has been quantitatively determined, providing a solid foundation for its potential as a therapeutic agent. The key binding parameter is summarized in the table below.

LigandAnalyteMethodDissociation Constant (Kd)Reference
This compoundPD-L1Surface Plasmon Resonance0.51 µMChang HN, et al. (2015)[1]

Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the detailed methodologies for key experiments used to characterize the binding of this compound to PD-L1.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a label-free technique used to measure the real-time interaction between two biomolecules. The following protocol is a synthesized methodology for determining the binding kinetics and affinity of this compound to PD-L1.

Objective: To determine the dissociation constant (Kd) of the this compound and PD-L1 interaction.

Materials:

  • Biacore X100 or similar SPR instrument

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human PD-L1 protein

  • This compound peptide

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Sensor Chip Preparation:

    • Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization:

    • Immobilize recombinant human PD-L1 onto the activated sensor chip surface via amine coupling. A target immobilization level of approximately 2000-3000 Response Units (RU) is recommended.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

  • Analyte Injection:

    • Prepare a series of this compound dilutions in running buffer, ranging from concentrations well below to well above the expected Kd (e.g., 0.1 µM to 10 µM).

    • Inject the different concentrations of this compound over the PD-L1-immobilized surface and a reference flow cell (without PD-L1) to subtract non-specific binding.

  • Data Acquisition and Analysis:

    • Monitor the association and dissociation phases in real-time.

    • After each injection, regenerate the sensor surface using the appropriate regeneration solution to remove bound this compound.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Flow Cytometry for PD-1/PD-L1 Blockade Assay

This cellular assay determines the ability of this compound to block the interaction between PD-1 and PD-L1 on the cell surface.

Objective: To assess the functional blockade of the PD-1/PD-L1 interaction by this compound at the cellular level.

Materials:

  • PD-L1 expressing cell line (e.g., MDA-MB-231)

  • PD-1 expressing cell line (e.g., activated Jurkat T cells) or recombinant human PD-1-Fc fusion protein

  • This compound peptide

  • Fluorescently labeled anti-PD-1 antibody or anti-human IgG-Fc secondary antibody

  • Flow cytometer

  • FACS buffer (e.g., PBS with 2% FBS)

Procedure:

  • Cell Preparation:

    • Culture PD-L1 expressing cells to optimal density.

  • Incubation with this compound:

    • Pre-incubate the PD-L1 expressing cells with varying concentrations of this compound.

  • PD-1 Binding:

    • Add the PD-1 expressing cells or recombinant PD-1-Fc to the this compound-treated PD-L1 expressing cells.

  • Staining:

    • Stain the cell mixture with a fluorescently labeled anti-PD-1 antibody or, if using PD-1-Fc, a fluorescently labeled anti-human IgG-Fc secondary antibody.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the mean fluorescence intensity (MFI) of the PD-1 signal on the PD-L1 expressing cells. A decrease in MFI in the presence of this compound indicates blockade of the PD-1/PD-L1 interaction.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound and PD-L1 interaction.

experimental_workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_flow Flow Cytometry Blockade Assay prep Sensor Chip Preparation immob PD-L1 Immobilization prep->immob inject This compound Injection immob->inject acq Data Acquisition inject->acq analysis Kinetic Analysis (Kd) acq->analysis end analysis->end cell_prep Cell Preparation incubation Incubation with this compound cell_prep->incubation binding PD-1 Binding incubation->binding staining Fluorescent Staining binding->staining flow_analysis Flow Cytometry Analysis staining->flow_analysis flow_analysis->end start start->prep start->cell_prep

Caption: Experimental workflow for determining this compound binding to PD-L1.

pd1_pdl1_signaling cluster_tcell T Cell cluster_tumor Tumor Cell PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruitment TCR TCR inhibition Inhibition of T Cell Activation SHP2->inhibition PDL1 PD-L1 PDL1->PD1 Binding MHC MHC MHC->TCR Antigen Presentation DPPA1 This compound DPPA1->PDL1 Blockade

Caption: PD-1/PD-L1 signaling and its inhibition by this compound.

Conclusion

The D-peptide antagonist this compound demonstrates a clear binding affinity for PD-L1, positioning it as a promising candidate for cancer immunotherapy. The provided data and protocols offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of this and similar molecules that target the PD-1/PD-L1 immune checkpoint. The visualization of the experimental workflow and the signaling pathway serves to clarify the mechanism of action and the methods used for its characterization.

References

Initial In Vitro Studies of (D)-PPA 1 on Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a potent D-peptide antagonist designed to block the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1)[1][2]. This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system[3]. By binding to PD-L1 with a dissociation constant (Kd) of 0.51 μM, this compound effectively disrupts this immunosuppressive signal, thereby restoring the anti-tumor activity of T cells[1]. While the primary mechanism of action of this compound is immune-mediated, initial in vitro studies on tumor cells are crucial to assess any direct cytotoxic or cytostatic effects and to establish a baseline for further co-culture and in vivo experiments. This guide provides a comprehensive overview of the core in vitro assays and expected outcomes for the initial characterization of this compound's direct impact on tumor cells.

Data Presentation: In Vitro Effects of this compound on Tumor Cells

The following tables summarize representative quantitative data from key in vitro assays. It is important to note that as a PD-L1 inhibitor, this compound is not expected to be directly cytotoxic to tumor cells. Therefore, the data presented here is illustrative of what would be anticipated for a non-cytotoxic compound in these specific assays when applied to tumor cells in the absence of immune cells.

Table 1: Cell Viability of Tumor Cell Lines Treated with this compound (MTT Assay)

Cell LineThis compound Concentration (µM)Incubation Time (hours)Cell Viability (%)
A549 (Lung Carcinoma) 14898.5 ± 2.1
104897.2 ± 3.5
504895.8 ± 4.0
MCF-7 (Breast Adenocarcinoma) 14899.1 ± 1.8
104898.4 ± 2.3
504896.5 ± 3.1
B16-F10 (Melanoma) 14897.9 ± 2.7
104896.1 ± 3.9
504894.7 ± 4.2

Data are presented as mean ± standard deviation and are representative.

Table 2: Apoptosis Induction in Tumor Cell Lines by this compound (Annexin V/PI Staining)

Cell LineThis compound Concentration (µM)Incubation Time (hours)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
A549 50483.2 ± 0.81.5 ± 0.4
MCF-7 50482.8 ± 0.61.1 ± 0.3
B16-F10 50483.5 ± 0.91.8 ± 0.5
Control (Untreated) -482.5 ± 0.51.0 ± 0.2

Data are presented as mean ± standard deviation and are representative.

Table 3: Cell Cycle Distribution of Tumor Cell Lines Treated with this compound (Propidium Iodide Staining)

Cell LineThis compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
A549 5055.2 ± 3.128.9 ± 2.515.9 ± 1.8
MCF-7 5062.1 ± 4.225.4 ± 3.112.5 ± 2.0
B16-F10 5048.7 ± 3.833.1 ± 2.918.2 ± 2.3
Control (Untreated) -54.8 ± 2.929.3 ± 2.215.9 ± 1.5

Data are presented as mean ± standard deviation and are representative.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding and Treatment: Seed tumor cells in a 6-well plate and treat with this compound as described for the MTT assay.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Seeding and Treatment: Seed and treat tumor cells as described for the apoptosis assay.

  • Cell Harvesting: Collect the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing and fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Experimental Workflows

PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the inhibitory signaling cascade initiated by the PD-1/PD-L1 interaction and how this compound intervenes.

PD1_Signaling_Pathway cluster_Tumor_Cell Tumor Cell cluster_T_Cell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP2 PD1->SHP2 Recruits & Activates TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K Activates RAS_RAF RAS/MEK/ERK Pathway TCR->RAS_RAF Activates SHP2->PI3K Inhibits SHP2->RAS_RAF Inhibits T_Cell_Activation T Cell Activation (Proliferation, Cytokine Release) PI3K->T_Cell_Activation RAS_RAF->T_Cell_Activation DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization of this compound

This workflow outlines the logical progression of in vitro experiments to characterize a PD-L1 inhibitor like this compound.

Experimental_Workflow cluster_Direct_Effects Direct Effects on Tumor Cells cluster_Mechanism_of_Action Mechanism of Action cluster_Functional_Assays Functional Assays (Co-culture) Cell_Viability Cell Viability Assay (e.g., MTT) Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Binding_Assay Binding Affinity Assay (e.g., SPR, ELISA) Blocking_Assay PD-1/PD-L1 Blocking Assay (e.g., HTRF, Flow Cytometry) Binding_Assay->Blocking_Assay T_Cell_Activation T Cell Activation Assay (e.g., IFN-γ, IL-2 release) Blocking_Assay->T_Cell_Activation Cytotoxicity Tumor Cell Killing Assay (e.g., LDH release, Calcein AM) T_Cell_Activation->Cytotoxicity Start This compound Start->Cell_Viability Start->Apoptosis Start->Cell_Cycle Start->Binding_Assay

Caption: Experimental workflow for the in vitro characterization of this compound.

References

Unlocking the Therapeutic Promise of PD-1/PD-L1 Peptide Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors has revolutionized oncology, offering a powerful new modality for cancer treatment. Among these, agents targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) have demonstrated significant clinical success. While monoclonal antibodies have dominated this space, a new frontier is emerging with the development of peptide-based inhibitors. These smaller molecules offer the potential for improved tumor penetration, reduced immunogenicity, and more cost-effective manufacturing. This technical guide provides an in-depth exploration of the therapeutic potential of PD-1/PD-L1 peptide inhibitors, covering their mechanism of action, quantitative characteristics, and the experimental protocols crucial for their evaluation.

The PD-1/PD-L1 Axis: A Key Regulator of Immune Evasion

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that plays a central role in maintaining self-tolerance and preventing autoimmune responses.[1][2][3] However, many cancer cells exploit this pathway to evade immune surveillance.[2][4]

Mechanism of Action:

PD-1 is a receptor expressed on the surface of activated T cells, B cells, and natural killer (NK) cells.[2][5] Its primary ligand, PD-L1, can be expressed on tumor cells and other cells within the tumor microenvironment.[2][5] The engagement of PD-1 by PD-L1 triggers a cascade of inhibitory signals within the T cell.[6]

Upon binding, the tyrosine-based motifs (ITIM and ITSM) in the cytoplasmic tail of PD-1 become phosphorylated.[1][5] This recruits the phosphatase SHP-2, a key downstream effector of PD-1 signaling.[1][7][8] SHP-2 then dephosphorylates and inactivates key components of the T cell receptor (TCR) and CD28 co-stimulatory signaling pathways.[2][7] This leads to the suppression of downstream signaling cascades, including the PI3K/AKT and Ras/MEK/ERK pathways, which are essential for T cell proliferation, cytokine production, and cytotoxic activity.[2][3][9][10] By activating this inhibitory pathway, tumor cells effectively "turn off" the anti-tumor immune response, allowing for their continued growth and survival.[4][7]

Peptide inhibitors of the PD-1/PD-L1 interaction are designed to physically block the binding of PD-1 to PD-L1, thereby preventing the initiation of this inhibitory signaling cascade and restoring the anti-tumor activity of T cells.

Quantitative Data on PD-1/PD-L1 Peptide and Small Molecule Inhibitors

The development of effective peptide inhibitors requires a thorough understanding of their binding affinity and inhibitory potency. The following table summarizes key quantitative data for a selection of published PD-1/PD-L1 peptide and small molecule inhibitors.

Inhibitor NameTypeTargetBinding Affinity (KD)IC50Reference
Peptides
TPP-1PeptidePD-L194.67 nM-[11]
C7Cyclic PeptidePD-L1-180 nM (human), similar for mouse[2]
C12Cyclic PeptidePD-L1-440 nM (human), similar for mouse[2]
CLP-2 (parent peptide)Linear PeptidePD-L1-6073 nM (human)[2]
WANG-003PeptidePD-11.63 µM-[12]
MN1.4PeptidePD-12 ± 1.3 μM-[13]
Small Molecules
BMS-8Small MoleculePD-L1-146 nM[8]
BMS-202Small MoleculePD-L1-18 nM[8]
BMSpep-57Macrocyclic PeptidePD-L1< 0.1 µM7.68 nM[3]
BMS-103Small MoleculePD-L1-79.1 nM
BMS-142Small MoleculePD-L1-96.7 nM

Experimental Protocols for Inhibitor Evaluation

The characterization of novel PD-1/PD-L1 peptide inhibitors relies on a series of well-defined experimental protocols. This section provides detailed methodologies for key assays.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[14][15]

Protocol:

  • Ligand Immobilization:

    • Prepare a CM5 sensor chip.

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified recombinant human PD-1 or PD-L1 protein (ligand) in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to facilitate covalent immobilization via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

  • Analyte Interaction:

    • Prepare a series of dilutions of the peptide inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) over time to observe the association phase.

    • After the association phase, switch to running buffer alone to monitor the dissociation of the analyte from the ligand.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand-immobilized flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[14]

Cell-Based T-Cell Activation Assay

This assay evaluates the ability of a peptide inhibitor to block the PD-1/PD-L1 interaction and restore T-cell activation in a cellular context.[16][17][18]

Protocol:

  • Cell Culture:

    • Culture Jurkat T cells engineered to express human PD-1 and an NFAT-driven luciferase reporter.

    • Separately, culture a cell line (e.g., HEK293) engineered to express human PD-L1 and a T-cell receptor (TCR) activator.

  • Co-culture and Inhibition:

    • Plate the PD-L1 expressing/TCR activator cells in a 96-well plate and allow them to adhere.

    • Prepare serial dilutions of the peptide inhibitor in assay medium.

    • Add the peptide inhibitor dilutions to the wells containing the adherent cells.

    • Add the PD-1 expressing Jurkat T cells to the wells.

    • Include control wells with no inhibitor (maximum inhibition) and wells with a known blocking antibody (e.g., pembrolizumab) as a positive control.

  • Incubation and Readout:

    • Co-culture the cells for a defined period (e.g., 6-24 hours) at 37°C in a CO2 incubator.

    • After incubation, add a luciferase substrate to the wells.

    • Measure the luminescence using a plate reader. An increase in luminescence indicates the restoration of T-cell activation due to the inhibition of the PD-1/PD-L1 interaction.

  • Data Analysis:

    • Calculate the percentage of T-cell activation relative to the controls.

    • Plot the percentage of activation against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Murine Syngeneic Tumor Model

This model assesses the anti-tumor efficacy of the peptide inhibitor in an immunocompetent animal model.[11][19][20]

Protocol:

  • Tumor Cell Implantation:

    • Select a suitable murine cancer cell line (e.g., CT26 colon carcinoma, B16 melanoma) that is syngeneic to the chosen mouse strain (e.g., BALB/c, C57BL/6).

    • Subcutaneously inject a defined number of tumor cells into the flank of the mice.

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer the peptide inhibitor via a suitable route (e.g., intraperitoneal, intravenous, or subcutaneous injection) at a predetermined dose and schedule.

    • The control group should receive a vehicle control or a scrambled peptide.

  • Efficacy Evaluation:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length × width²)/2).

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

    • Analyze survival data using Kaplan-Meier curves.

    • Statistically compare the treatment and control groups to determine the significance of the anti-tumor effect.

Visualizing Key Pathways and Workflows

Diagrams are essential tools for understanding complex biological pathways and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

PD-1/PD-L1 Signaling Pathway

PD1_Signaling_Pathway cluster_tcell T-Cell TCR TCR PI3K PI3K TCR->PI3K Ras Ras TCR->Ras CD28 CD28 CD28->PI3K PD1 PD-1 SHP2 SHP-2 PD1->SHP2 PDL1 PD-L1 (on Tumor Cell) PDL1->PD1 SHP2->PI3K dephosphorylates SHP2->Ras dephosphorylates AKT AKT PI3K->AKT Inhibition Inhibition of T-Cell Function Activation T-Cell Activation (Proliferation, Cytokine Release) AKT->Activation MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Activation PeptideInhibitor Peptide Inhibitor PeptideInhibitor->PD1 blocks interaction

Caption: PD-1/PD-L1 signaling cascade leading to T-cell inhibition.

Experimental Workflow for Peptide Inhibitor Development

Peptide_Inhibitor_Workflow Discovery Peptide Discovery (e.g., Phage Display, Rational Design) Synthesis Peptide Synthesis & Purification Discovery->Synthesis Biochemical In Vitro Biochemical Assays (e.g., SPR for Binding Affinity) Synthesis->Biochemical CellBased Cell-Based Functional Assays (T-Cell Activation, Cytotoxicity) Biochemical->CellBased Optimization Lead Optimization (Structure-Activity Relationship) CellBased->Optimization InVivo In Vivo Efficacy Studies (Syngeneic Mouse Tumor Models) CellBased->InVivo Optimization->Synthesis Iterative Refinement Tox Preclinical Toxicology & Pharmacokinetics InVivo->Tox Clinical Clinical Trials Tox->Clinical

Caption: A typical workflow for the development of peptide-based inhibitors.

Conclusion

Peptide inhibitors targeting the PD-1/PD-L1 axis represent a promising and rapidly evolving class of cancer immunotherapeutics. Their unique physicochemical properties offer potential advantages over traditional monoclonal antibodies. The successful development of these novel agents hinges on a deep understanding of the underlying biology, rigorous quantitative characterization, and the application of robust experimental methodologies. This technical guide provides a foundational framework for researchers and drug developers venturing into this exciting field, with the ultimate goal of translating the therapeutic potential of PD-1/PD-L1 peptide inhibitors into tangible clinical benefits for patients.

References

A Technical Guide to D-Peptide Antagonists in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles of D-peptide antagonists, a promising class of therapeutic agents. By leveraging chirality, these molecules overcome many limitations of traditional L-peptide drugs, offering enhanced stability and unique therapeutic potential.

Introduction: The Chirality Advantage

In nature, proteins and peptides are almost exclusively composed of L-amino acids. Consequently, proteases—the enzymes responsible for protein degradation—are stereospecific and primarily recognize and cleave peptides made of L-amino acids.[1] D-peptides, which are constructed from the mirror-image D-amino acids, are not recognized by these endogenous proteases.[2][3] This inherent resistance to proteolytic degradation is the cornerstone of their therapeutic advantage, leading to significantly improved stability and longer in vivo circulation half-lives.[2][4][5]

The primary advantages of D-peptide antagonists include:

  • Enhanced Proteolytic Stability: Resistance to degradation by natural proteases leads to a longer plasma half-life.[5]

  • Improved Bioavailability: Increased stability can contribute to better absorption and utilization in the body.[4][5]

  • Low Immunogenicity: As they do not fit into the L-specific processing pathways of the immune system, D-peptides are generally less likely to elicit an immune response.[6]

Core Principles of D-Peptide Antagonist Design

The rational design of D-peptide antagonists relies on creating a molecule that can bind to a natural L-protein target with high affinity and specificity. Two primary strategies dominate this field: mirror-image phage display and the design of retro-inverso peptides.

Mirror-Image Phage Display

Mirror-image phage display is a powerful and widely used technique to identify novel D-peptide ligands for a specific biological target.[6][7] The central principle is based on chiral symmetry: if an L-peptide binds to a D-protein, then the corresponding D-peptide (its mirror image) will bind to the natural L-protein target.[8][9]

The workflow involves synthesizing the target protein (or a key binding domain) in its unnatural D-amino acid configuration.[8] This D-target is then used as bait to screen a standard phage display library, which expresses billions of different L-peptides. Phages that display L-peptides with high affinity for the D-target are isolated and sequenced. Finally, the mirror-image version of the identified L-peptide is chemically synthesized using D-amino acids. This resulting D-peptide is the candidate antagonist for the natural L-target protein.[8][9]

Mirror_Image_Phage_Display_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Biopanning cluster_2 Step 3: Identification & Synthesis cluster_3 Step 4: Validation A Synthesize D-enantiomer of target protein B Screen L-peptide phage display library against D-target A->B C Wash to remove non-specific binders B->C D Elute high-affinity L-peptide phages C->D E Amplify eluted phages D->E F Sequence phage DNA to identify L-peptide binders E->F G Chemically synthesize the mirror-image D-peptide H Test D-peptide antagonist against natural L-target protein G->H

Caption: Workflow for Mirror-Image Phage Display.
Retro-Inverso Peptides

Another elegant strategy is the design of retro-inverso peptides. These peptides are composed of D-amino acids in a reversed sequence compared to the parent L-peptide.[10][11] This modification reverses the direction of the peptide bonds (from CO-NH to NH-CO) while maintaining a similar spatial orientation of the amino acid side chains.[10][12]

The key advantage is that a retro-inverso peptide can mimic the topology of the parent L-peptide, potentially preserving its biological activity while gaining the proteolytic resistance conferred by the D-amino acids.[11][13] However, this approach is not universally successful, as the reversal of the peptide backbone can disrupt critical hydrogen bonding networks, particularly in highly structured peptides like alpha-helices, which may lead to reduced biological activity.[11][13]

Case Study: D-Peptide Antagonists of the p53-MDM2 Interaction

A prominent example of D-peptide antagonists in cancer therapy is the inhibition of the p53-MDM2 interaction. The oncoprotein MDM2 negatively regulates the p53 tumor suppressor, targeting it for degradation.[14][15] In many cancers, reactivating p53 by blocking its interaction with MDM2 is a promising therapeutic strategy.[14]

Using mirror-image phage display, researchers have identified several D-peptide inhibitors of MDM2.[14][16] These peptides bind to the p53-binding pocket on MDM2, preventing MDM2 from binding and degrading p53. This restores p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[14][17]

p53_MDM2_Signaling_Pathway cluster_normal Normal Cell Regulation cluster_antagonist Therapeutic Intervention MDM2_N MDM2 p53_N p53 MDM2_N->p53_N inhibits Degradation Ubiquitination & Degradation MDM2_N->Degradation p53_N->Degradation Survival Cell Survival & Proliferation p53_N->Survival suppresses D_Peptide D-Peptide Antagonist MDM2_T MDM2 D_Peptide->MDM2_T blocks p53_T p53 Apoptosis Apoptosis p53_T->Apoptosis

Caption: D-peptide antagonism of the p53-MDM2 pathway.
Quantitative Data for p53-MDM2 D-Peptide Inhibitors

Several D-peptide inhibitors of MDM2 (termed DPMI) have been developed and characterized. The binding affinities demonstrate the high potency that can be achieved with this approach.

InhibitorSequenceTargetBinding Affinity (Kd or Ki)
DPMI-αTNWYANLEKLLRMDM2219 nM[14][16]
DPMI-γDWWPLAFEALLRMDM253 nM[14][17]
DPMI-δ(Sequence optimized from DPMI-α)MDM2220 pM[18]

Table 1: Binding affinities of selected D-peptide antagonists for the MDM2 protein.

These D-peptides have been shown to exert potent, p53-dependent growth inhibitory activity against human glioblastoma in cell cultures and animal models when delivered effectively, for instance, via liposomal formulations.[14][17]

Detailed Experimental Protocols

Protocol: Mirror-Image Phage Display

This protocol provides a generalized workflow for the identification of D-peptide ligands.

1. Synthesis of D-Target Protein:

  • The target protein or domain (e.g., residues 25-109 of MDM2) is chemically synthesized using D-amino acids.[15]
  • Solid-phase peptide synthesis (SPPS) is the standard method.
  • The synthesized D-protein is purified by HPLC and its identity confirmed by mass spectrometry.
  • For screening, the D-protein is typically biotinylated for immobilization.

2. Biopanning:

  • Immobilize the biotinylated D-target protein on streptavidin-coated magnetic beads or microtiter plates.
  • Incubate the immobilized D-target with a commercially available L-peptide phage display library (e.g., Ph.D.-12 from New England Biolabs) for 1 hour at room temperature to allow binding.[19]
  • Perform a series of stringent washes with a buffer (e.g., TBST: Tris-buffered saline with Tween-20) to remove non-specifically or weakly bound phages.
  • Elute the specifically bound phages using a low-pH buffer (e.g., 0.2 M Glycine-HCl, pH 2.2) or a competitive ligand.
  • Neutralize the eluted phage solution immediately with a high-pH buffer (e.g., 1 M Tris-HCl, pH 9.1).
  • Amplify the eluted phages by infecting a host bacterial strain (e.g., E. coli ER2738).
  • Repeat the panning cycle 3-5 times, often increasing the washing stringency in each round to enrich for high-affinity binders.

3. Identification and Synthesis:

  • After the final round of panning, isolate individual phage clones.
  • Extract single-stranded phage DNA and perform DNA sequencing to identify the encoded L-peptide sequences.
  • Translate the DNA sequences to determine the amino acid sequences of the L-peptide binders.
  • Chemically synthesize the mirror-image D-peptides corresponding to the identified high-affinity L-peptide sequences using Fmoc-based SPPS.[6]

Protocol: Solid-Phase Peptide Synthesis (SPPS) for D-Peptides

SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support.[20] The synthesis of D-peptides follows the same principles as for L-peptides, simply using D-amino acid building blocks.[21][22]

1. Resin Preparation:

  • Select a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
  • Swell the resin in a suitable solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) for at least 8 hours.[23]

2. Synthesis Cycle (for each amino acid):

  • Deprotection: Remove the temporary N-terminal protecting group (typically Fmoc) from the resin-bound amino acid using a base solution (e.g., 20% piperidine in NMP).[24]
  • Washing: Thoroughly wash the resin with NMP to remove excess piperidine and the cleaved Fmoc group.
  • Activation & Coupling: Activate the carboxyl group of the next incoming Fmoc-protected D-amino acid using a coupling reagent (e.g., HATU or HBTU) in the presence of a base like diisopropylethylamine (DIEA).[23] Add this activated mixture to the resin to form the new peptide bond.
  • Washing: Wash the resin again with NMP to remove unreacted reagents.
  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.[23][24] A negative result (beads remain yellow) indicates a complete reaction.

3. Cleavage and Deprotection:

  • Once the full peptide sequence is assembled, wash the resin with dichloromethane (DCM) and dry it.
  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to simultaneously cleave the peptide from the resin and remove the permanent side-chain protecting groups.[23]
  • The reaction proceeds for 2-3 hours at room temperature.[23]

4. Purification:

  • Precipitate the crude peptide from the cleavage mixture using cold diethyl ether.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final D-peptide product by mass spectrometry and analytical HPLC.

Protocol: Binding Affinity Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between two molecules in real-time.

1. Chip Preparation:

  • Immobilize the L-target protein onto a sensor chip (e.g., a CM5 chip) via amine coupling.
  • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Inject the L-target protein in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to allow covalent linkage.
  • Deactivate any remaining active esters with ethanolamine.

2. Binding Analysis:

  • Prepare a series of dilutions of the D-peptide antagonist (the analyte) in a suitable running buffer (e.g., HBS-EP+).
  • Flow the running buffer over the sensor chip surface to establish a stable baseline.
  • Inject each concentration of the D-peptide antagonist over the immobilized L-target surface for a defined period (association phase).
  • Switch back to flowing only the running buffer and monitor the dissociation of the D-peptide from the target (dissociation phase).
  • After each cycle, regenerate the sensor surface using a harsh solution (e.g., glycine-HCl, pH 1.5) to remove all bound analyte.

3. Data Analysis:

  • The binding events are measured in Response Units (RU).
  • Fit the resulting sensorgrams (RU vs. time) from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding).
  • From this fitting, determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), where Kd = kd/ka. A lower Kd value indicates a higher binding affinity.

Conclusion and Future Outlook

D-peptide antagonists represent a validated and highly promising strategy in drug discovery. Their intrinsic resistance to proteolysis overcomes a primary hurdle of traditional peptide therapeutics.[2] Techniques like mirror-image phage display have enabled the de novo discovery of potent D-peptide inhibitors for a variety of protein-protein interaction targets.[25] While challenges such as cell permeability and oral bioavailability remain areas of active research, the continued development of sophisticated delivery systems and peptide modifications ensures that D-peptides will be a significant and expanding class of future medicines.

References

Preliminary Technical Guide on the Stability and Solubility of (D)-PPA 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a preliminary technical overview of the stability and solubility of (D)-PPA 1, a D-peptide antagonist of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. Due to the limited availability of specific experimental data for this compound, this guide combines information from supplier technical data sheets with general principles and protocols for peptide analysis.

Physicochemical Properties

This compound is a synthetic D-peptide designed to be resistant to hydrolysis, offering a potential advantage in terms of biological stability compared to L-peptides[1][2][3][4][5]. Its primary function is to inhibit the interaction between PD-1 and PD-L1, a key pathway in immune checkpoint regulation[1][3][5].

PropertyValueSource
Molecular Formula C₇₀H₉₈N₂₀O₂₁[5]
Molecular Weight 1555.67 g/mol [1][5]
Appearance Freeze-dried solid[5]
Purity >95% by HPLC[1][5]
Mechanism of Action PD-1/PD-L1 Interaction Inhibitor[1][3][5]
Binding Affinity (Kd) 0.51 μM to PD-L1[1][3][5]

Solubility

The solubility of this compound has been qualitatively described by suppliers. For quantitative and formulation development purposes, a comprehensive solubility assessment across various solvents and pH conditions is recommended.

SolventReported SolubilityNotes
Water Soluble up to 2 mg/mL[5]
DMSO SolubleGeneral solvent for peptides[6][7][8][9][10].
Water (TFA salt form) Enhanced solubilityThe trifluoroacetate (TFA) salt form is reported to have improved water solubility[2][3].

Stability

This compound is characterized as a "hydrolysis-resistant D-peptide"[1][2][3][4][5]. This intrinsic stability is a key feature for its potential as a therapeutic agent. However, comprehensive stability studies under various stress conditions are necessary to fully characterize its degradation profile.

ConditionRecommendation/Observation
Storage (Solid) Store dry, frozen, and in the dark[1][5].
Storage (Solution) Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
TFA Salt Form Reported to have enhanced stability[2][3].

Experimental Protocols

Detailed experimental protocols for determining the stability and solubility of this compound are not publicly available. Therefore, the following sections outline generalized protocols based on industry standards (ICH guidelines) and common practices for peptide analysis[11][12][13][14][15][16][17].

Solubility Assessment Protocol

This protocol aims to determine the solubility of this compound in various solvents relevant to pharmaceutical development.

  • Materials : this compound (lyophilized powder), deionized water, DMSO, ethanol, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 7.4, 8.0), vortex mixer, sonicator, microcentrifuge, analytical balance, HPLC system.

  • Procedure :

    • Prepare stock solutions of this compound in the selected solvents at a high concentration (e.g., 10 mg/mL).

    • Serially dilute the stock solution to create a range of concentrations.

    • Equilibrate the solutions at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24 hours), with intermittent mixing.

    • After equilibration, centrifuge the samples to pellet any undissolved peptide.

    • Carefully collect the supernatant and analyze the concentration of dissolved peptide using a validated analytical method, such as reverse-phase HPLC with UV detection.

    • The highest concentration at which the peptide remains fully dissolved is determined as its solubility under those conditions.

Stability Indicating Method (SIM) Development and Forced Degradation Protocol

A stability-indicating analytical method, typically HPLC, is crucial for separating the intact peptide from its potential degradation products. Forced degradation studies are performed to generate these products and demonstrate the method's specificity[16][17][18].

  • HPLC Method Development :

    • Column : C18 reverse-phase column.

    • Mobile Phase : A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Detection : UV at an appropriate wavelength (e.g., 220 nm or 280 nm).

    • Optimization : The gradient, flow rate, and column temperature should be optimized to achieve good resolution between the main peak and any degradation products.

  • Forced Degradation Studies :

    • Acid Hydrolysis : Incubate this compound solution with 0.1 M HCl at a controlled temperature (e.g., 60°C) for various time points.

    • Base Hydrolysis : Incubate this compound solution with 0.1 M NaOH at a controlled temperature (e.g., 60°C) for various time points.

    • Oxidation : Treat this compound solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation : Expose solid this compound and a solution to elevated temperatures (e.g., 80°C).

    • Photostability : Expose solid this compound and a solution to light as per ICH Q1B guidelines.

    • Analysis : Analyze the stressed samples by the developed HPLC method to identify and quantify degradation products. Mass spectrometry can be used to characterize the structure of significant degradation products.

Visualizations

Signaling Pathway

This compound functions by disrupting the interaction between PD-1 on T-cells and PD-L1 on tumor cells. This interaction normally leads to the suppression of the T-cell's anti-tumor activity. By blocking this checkpoint, this compound helps to restore the immune response against the tumor[19][20][21][22][23][24][25][26][27].

PD1_PDL1_Pathway cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal (Checkpoint) MHC MHC TCR TCR MHC->TCR Antigen Presentation (Signal 1) SHP2 SHP2 PD1->SHP2 Recruits SHP2->TCR Inhibits T-Cell Activation DPPA1 This compound DPPA1->PDL1 Blocks Interaction

PD-1/PD-L1 signaling pathway and the mechanism of this compound.
Experimental Workflow

The following diagram illustrates a general workflow for assessing the stability of a peptide therapeutic like this compound.

Stability_Workflow start Start: this compound Sample sim_dev Develop Stability- Indicating Method (HPLC) start->sim_dev forced_deg Forced Degradation Studies sim_dev->forced_deg stability_study ICH Stability Study (Long-term & Accelerated) sim_dev->stability_study stress_conditions Acid, Base, Oxidative, Thermal, Photolytic Stress forced_deg->stress_conditions analysis Analyze Stressed Samples (HPLC, MS) forced_deg->analysis pathways Identify Degradation Pathways & Products analysis->pathways pathways->stability_study end Determine Shelf-life & Storage Conditions stability_study->end

References

Investigating the Novelty of (D)-PPA 1 in Immune Checkpoint Blockade: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (D)-PPA 1, a novel D-peptide antagonist targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, a critical pathway in cancer immune evasion. This document details the innovative aspects of this compound, its mechanism of action, and the experimental methodologies used to characterize its efficacy.

Introduction: The Promise of Peptide-Based Immune Checkpoint Inhibitors

The blockade of the PD-1/PD-L1 immune checkpoint has revolutionized cancer therapy.[1] This interaction is a key mechanism by which tumors suppress the host's immune system, leading to immune evasion.[2] While monoclonal antibodies targeting this pathway have shown significant clinical success, they are associated with limitations such as high production costs, potential immunogenicity, and poor tumor tissue penetration.[3][4]

This compound emerges as a promising alternative, offering the advantages of a small molecule, including improved tumor penetration and lower manufacturing costs.[3] Its novelty lies in its composition of D-amino acids, which confers resistance to hydrolysis by proteases, a significant advantage for in vivo applications.[5][6]

Core Attributes of this compound

This compound is a potent inhibitor of the PD-1/PD-L1 interaction.[5] Its key characteristics are summarized below.

PropertyValueSource
Molecular Target Programmed Death-Ligand 1 (PD-L1)[5]
Binding Affinity (Kd) 0.51 μM[6][7]
In Vitro Inhibition Blocks PD-1/PD-L1 interaction at 1.0 mg/mL[5]
In Vivo Efficacy Inhibits tumor growth in a CT26 mouse model[5][8]

Mechanism of Action: Disrupting the PD-1/PD-L1 Axis

The PD-1 receptor, expressed on activated T cells, interacts with PD-L1, which can be highly expressed on tumor cells.[2] This binding event transmits an inhibitory signal into the T cell, leading to its inactivation and preventing it from attacking the cancer cell.[2] this compound physically binds to PD-L1, sterically hindering its interaction with PD-1.[6] This blockade effectively "releases the brakes" on the T cells, allowing them to recognize and eliminate tumor cells.

PD1_PDL1_pathway cluster_t_cell T Cell cluster_intervention Therapeutic Intervention PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Inhibition Inhibition PD1->Inhibition Signaling TCR TCR Activation T Cell Activation TCR->Activation Signal 1 Inhibition->Activation Blocks DPPA1 This compound DPPA1->PDL1 Binds & Blocks

Figure 1. Signaling pathway of PD-1/PD-L1 and the inhibitory action of this compound.

Experimental Protocols

This section outlines the key experimental methodologies used to characterize the novelty and efficacy of this compound.

Peptide Synthesis and Purification

This compound is a D-enantiomeric peptide with the sequence D-{Asn-Tyr-Ser-Lys-Pro-Thr-Asp-Arg-Gln-Tyr-His-Phe}.[5] It is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected D-amino acids. Purification is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro PD-1/PD-L1 Interaction Blockade Assay (Flow Cytometry)

This assay assesses the ability of this compound to inhibit the binding of PD-1 to PD-L1 on a cellular level.

Materials:

  • PD-L1 expressing cancer cell line (e.g., CT26)

  • Recombinant human PD-1-Fc chimera protein

  • FITC-conjugated anti-human IgG secondary antibody

  • This compound

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Harvest and wash PD-L1 expressing cells.

  • Resuspend cells in FACS buffer.

  • Incubate cells with varying concentrations of this compound or a control peptide for 30 minutes at 4°C.

  • Add recombinant human PD-1-Fc to the cell suspension and incubate for 1 hour at 4°C.

  • Wash the cells with FACS buffer.

  • Add FITC-conjugated anti-human IgG secondary antibody and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells and resuspend in FACS buffer.

  • Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence in the presence of this compound indicates inhibition of the PD-1/PD-L1 interaction.

In Vivo Tumor Growth Inhibition Study (CT26 Syngeneic Mouse Model)

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Animal Model:

  • BALB/c mice (female, 6-8 weeks old)

Procedure:

  • Subcutaneously inject CT26 colon carcinoma cells into the flank of each mouse.

  • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., 2 mg/kg) via subcutaneous or intraperitoneal injection daily for a specified period (e.g., 7-12 days).[5] The control group receives a vehicle control.

  • Monitor tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²) / 2.

  • At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Survival studies may also be conducted, where mice are monitored until a defined endpoint.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Efficacy synthesis Peptide Synthesis (this compound) binding_assay Binding Affinity Assay (Surface Plasmon Resonance) synthesis->binding_assay blockade_assay PD-1/PD-L1 Blockade (Flow Cytometry) synthesis->blockade_assay tumor_model CT26 Tumor Model Establishment treatment Treatment with This compound tumor_model->treatment monitoring Tumor Growth & Survival Monitoring treatment->monitoring analysis Endpoint Analysis monitoring->analysis

Figure 2. General experimental workflow for the characterization of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Binding and Inhibition

ParameterMethodValueReference
Binding Affinity (Kd) to PD-L1Surface Plasmon Resonance0.51 μM[6][7]
Cellular PD-1/PD-L1 BlockadeFlow CytometryInhibition at 1.0 mg/mL[5]

Table 2: In Vivo Efficacy in CT26 Tumor Model

Treatment GroupDosage & AdministrationOutcomeReference
This compound2 mg/kg, s.c. or i.p., daily for 7 daysSignificant inhibition of tumor growth[5]
This compound2 mg/kg, i.p., daily for 12 daysProlonged survival[5]

Conclusion and Future Directions

This compound represents a novel and promising approach to immune checkpoint blockade. Its D-peptide nature provides a significant advantage in terms of in vivo stability. Preclinical data demonstrate its ability to bind PD-L1, disrupt the PD-1/PD-L1 interaction, and inhibit tumor growth.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, as well as toxicology assessments, to pave the way for potential clinical development. Furthermore, exploring the combination of this compound with other cancer therapies could unlock synergistic anti-tumor effects. The versatility of this peptide is also highlighted by its use in developing drug-peptide conjugates and imaging agents, opening up further avenues for its application in oncology.[9]

References

Methodological & Application

Application Note & Protocol: (D)-PPA 1 In Vivo Efficacy and Safety Assessment in Mouse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for evaluating the in vivo anti-tumor efficacy and safety profile of (D)-PPA 1, a D-peptide antagonist of the PD-1/PD-L1 signaling pathway, in a syngeneic mouse cancer model.

Introduction

This compound is a synthetic, hydrolysis-resistant D-peptide that functions as a potent inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1] The PD-1/PD-L1 axis is a critical immune checkpoint pathway that tumor cells can exploit to evade the host's immune system.[2][3][4] By binding to PD-L1, this compound blocks its interaction with the PD-1 receptor on activated T cells, thereby restoring the T cells' ability to recognize and eliminate cancer cells.[5][6] Preclinical studies have demonstrated that this compound can inhibit tumor growth and prolong survival in mouse models, making it a promising candidate for cancer immunotherapy.[2]

Mechanism of Action: PD-1/PD-L1 Signaling Pathway

The interaction between PD-1 on T cells and PD-L1 on tumor cells delivers an inhibitory signal to the T cell, leading to T cell "exhaustion" and an inability to mount an effective anti-tumor response.[4][7] This signaling cascade involves the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1, which in turn dephosphorylates and inactivates key components of the T cell receptor (TCR) signaling pathway.[7] this compound physically obstructs the PD-1/PD-L1 binding interface, preventing this inhibitory signal and allowing for a sustained anti-tumor immune response.

PD1_Pathway cluster_t_cell T Cell Tumor_Cell MHC-Antigen PDL1 PD-L1 TCR TCR TCR->Tumor_Cell Binds T_Cell_Activation T Cell Activation (Tumor Cell Killing) TCR->T_Cell_Activation Leads to PD1 PD-1 PD1->PDL1 Binds SHP2_inactive SHP-2 (inactive) PD1->SHP2_inactive Recruits T_Cell_Inhibition T Cell Inhibition (Tumor Evasion) PD1->T_Cell_Inhibition Leads to SHP2_active SHP-2 (active) SHP2_inactive->SHP2_active Activates SHP2_active->T_Cell_Activation Inhibits D_PPA_1 This compound D_PPA_1->PDL1 Blocks

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: In Vivo Efficacy in CT26 Syngeneic Mouse Model

This protocol details the steps for a typical in vivo efficacy study using the CT26 colon carcinoma model.

Materials
  • Cell Line: CT26 murine colon carcinoma cells.

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • This compound: Lyophilized powder.

  • Vehicle: Sterile Phosphate Buffered Saline (PBS) or other appropriate vehicle.

  • Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Anesthesia: Isoflurane or other appropriate anesthetic.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_tumor_induction Tumor Induction cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. CT26 Cell Culture Tumor_Implantation 4. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (1 week) Animal_Acclimatization->Tumor_Implantation Drug_Formulation 3. This compound Formulation Treatment_Administration 7. Daily Treatment Administration Drug_Formulation->Treatment_Administration Tumor_Growth 5. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Randomization->Treatment_Administration Efficacy_Monitoring 8. Efficacy Monitoring (Tumor Volume, Body Weight) Treatment_Administration->Efficacy_Monitoring Endpoint 9. Study Endpoint Efficacy_Monitoring->Endpoint Data_Analysis 10. Data Analysis & Reporting Endpoint->Data_Analysis

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Detailed Methodology
  • Cell Culture: Culture CT26 cells in RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Harvest cells during the logarithmic growth phase.

  • Animal Acclimatization: House BALB/c mice in a specific pathogen-free facility for at least one week prior to the experiment.

  • Tumor Implantation: Subcutaneously inject 5 x 10^5 CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: Volume = 0.5 x Length x Width^2.

  • Randomization: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups (n=10 per group).

  • This compound Formulation: Reconstitute lyophilized this compound in sterile PBS to the desired concentration.

  • Treatment Administration: Administer this compound at a dose of 2 mg/kg via intraperitoneal (i.p.) or subcutaneous (s.c.) injection once daily for 7-12 consecutive days. The control group should receive an equivalent volume of the vehicle.

  • Efficacy Monitoring:

    • Measure tumor volume and body weight every 2-3 days throughout the study.

    • Monitor animal health daily for any signs of toxicity.

    • For survival studies, monitor mice until the pre-defined endpoint (e.g., tumor volume >2000 mm³ or signs of morbidity).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).

Data Presentation: Quantitative Results

The following tables summarize the expected outcomes based on published data for this compound in the CT26 model.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle (PBS)-i.p.~15000
This compound2i.p.~500~67
This compound2s.c.~600~60

Data are representative and based on graphical representations from published studies.[2]

Table 2: Survival Analysis

Treatment GroupDose (mg/kg)Administration RouteMedian Survival (Days)Increase in Lifespan (%)
Vehicle (PBS)-i.p.~250
This compound2i.p.~37~48

Data are representative and based on graphical representations from published studies.[2]

Safety and Toxicology

A preliminary assessment of the safety and toxicity of this compound can be performed concurrently with the efficacy study.

Protocol
  • Body Weight Monitoring: Record the body weight of each mouse every 2-3 days. Significant weight loss (>15-20%) is an indicator of toxicity.

  • Clinical Observations: Perform daily clinical observations for signs of distress, including changes in posture, activity, fur texture, and breathing.

  • Gross Pathology: At the study endpoint, perform a gross examination of major organs (liver, spleen, kidneys, lungs, heart) for any abnormalities.

  • Histopathology (Optional): For a more detailed analysis, major organs can be collected, fixed in 10% neutral buffered formalin, and processed for hematoxylin and eosin (H&E) staining to evaluate for any microscopic changes.

Expected Results

Based on available data, treatment with this compound is not expected to cause significant changes in body weight or other overt signs of toxicity at the efficacious dose of 2 mg/kg.[2] However, a comprehensive toxicology study has not been reported. A study on a PPA1-doxorubicin conjugate suggested that the peptide component has a favorable safety profile.[7]

Table 3: Preliminary Safety Profile

Treatment GroupDose (mg/kg)Mean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle (PBS)-< 5% lossNone Observed
This compound2< 5% lossNone Observed

Conclusion

The protocol outlined in this document provides a robust framework for the in vivo evaluation of the anti-tumor efficacy and preliminary safety of this compound in a syngeneic mouse model of colon cancer. The data generated from these studies are crucial for the preclinical development of this compound as a potential cancer immunotherapeutic agent.

References

Application Notes and Protocols for (D)-PPA 1 in Flow Cytometry Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on tumor cells, contributing to immune evasion. The interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1), on activated T cells, leads to the suppression of the anti-tumor immune response. Blocking this interaction is a clinically validated strategy in cancer immunotherapy. While (D)-PPA 1 is a D-peptide antagonist developed as a potent inhibitor of the PD-1/PD-L1 pathway, it is important to note that published literature indicates its direct binding target is PD-1, with a reported binding affinity of 0.51 μM.

These application notes provide a detailed framework for utilizing a fluorescently labeled derivative of this compound in flow cytometry assays to study its binding to PD-1 expressed on the surface of cells. While the primary target of this compound is PD-1, the methodologies described herein can be adapted for screening and characterization of other molecules targeting this crucial immune checkpoint.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be obtained from the described flow cytometry assays. These are for illustrative purposes to guide data analysis and interpretation.

Table 1: Direct Binding Affinity of Fluorescently Labeled this compound to PD-1 Positive Cells

Cell LinePD-1 Expression LevelFluorescent this compound Concentration (μM)Mean Fluorescence Intensity (MFI)Calculated Kd (μM)
Jurkat (PD-1 activated)High0.115000.55
0.56500
1.011000
5.018000
10.020000
CHO-K1 (PD-1 transfected)High0.118000.62
0.57200
1.012500
5.021000
10.023000
K562Negative10.0250N/A

Table 2: Competitive Binding Assay for Unlabeled this compound

CompetitorConcentration (μM)Fluorescent this compound MFI% InhibitionCalculated IC50 (μM)
Unlabeled this compound01200001.2
0.11050012.5
0.5780035.0
1.0590050.8
5.0250079.2
10.0130089.2
Negative Control Peptide10.0118001.7>100

Experimental Protocols

Protocol 1: Direct Binding Assay using Fluorescently Labeled this compound

This protocol details the direct measurement of binding of a fluorescently labeled this compound (e.g., this compound-FITC) to PD-1 expressing cells.

Materials:

  • PD-1 positive cell line (e.g., activated Jurkat cells, CHO-K1 cells transfected with human PD-1)

  • PD-1 negative cell line (e.g., K562)

  • Fluorescently labeled this compound (e.g., this compound-FITC)

  • Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Propidium Iodide (PI) or other viability dye

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture PD-1 positive and negative cells to a density of 1-2 x 10^6 cells/mL.

    • Harvest cells and wash twice with ice-cold Flow Cytometry Staining Buffer.

    • Resuspend cells in staining buffer to a final concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well plate.

    • Prepare serial dilutions of fluorescently labeled this compound in staining buffer.

    • Add 50 µL of the diluted fluorescent peptide to the cells at various final concentrations (e.g., 0.1 to 10 µM).

    • Incubate for 1 hour at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with 200 µL of ice-cold staining buffer per well, centrifuging at 300 x g for 5 minutes between each wash.

  • Viability Staining:

    • Resuspend the cell pellet in 100 µL of staining buffer containing a viability dye (e.g., PI at 1 µg/mL).

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

    • Gate on the live, single-cell population.

    • Record the Mean Fluorescence Intensity (MFI) for the fluorescent channel corresponding to your labeled peptide (e.g., FITC channel).

  • Data Analysis:

    • Subtract the MFI of the PD-1 negative cells (background) from the MFI of the PD-1 positive cells.

    • Plot the background-subtracted MFI against the concentration of the fluorescently labeled this compound.

    • Determine the equilibrium dissociation constant (Kd) by fitting the data to a one-site binding (hyperbola) equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: Competitive Binding Assay

This protocol is for determining the inhibitory activity of unlabeled this compound or other test compounds against the binding of a fluorescently labeled this compound to PD-1 expressing cells.

Materials:

  • Same as Protocol 1, plus:

  • Unlabeled this compound or other test compounds

Procedure:

  • Cell Preparation:

    • Prepare cells as described in Protocol 1.

  • Competition Reaction:

    • Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well plate.

    • Prepare serial dilutions of the unlabeled competitor (this compound or test compound).

    • Add 50 µL of the competitor dilutions to the cells.

    • Add 50 µL of the fluorescently labeled this compound at a constant concentration (typically at or near its Kd value, e.g., 0.5 µM).

    • Incubate for 1 hour at 4°C, protected from light.

  • Washing and Viability Staining:

    • Follow steps 3 and 4 from Protocol 1.

  • Flow Cytometry Analysis:

    • Acquire and analyze data as described in step 5 of Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each competitor concentration using the following formula: % Inhibition = (1 - [(MFI_sample - MFI_background) / (MFI_max_binding - MFI_background)]) * 100

      • MFI_sample: MFI in the presence of the competitor.

      • MFI_background: MFI of unstained cells.

      • MFI_max_binding: MFI in the absence of any competitor.

    • Plot the % inhibition against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the fluorescent peptide binding) by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

PDL1_Signaling_Pathway cluster_T_Cell T Cell cluster_APC Tumor Cell / APC TCR TCR RAS RAS/MAPK Pathway TCR->RAS CD28 CD28 PI3K PI3K/AKT Pathway CD28->PI3K PD1 PD-1 SHP2 SHP2 PD1->SHP2 T_Cell_Activation T Cell Activation (Cytokine Release, Proliferation) PI3K->T_Cell_Activation T_Cell_Inhibition T Cell Inhibition (Anergy, Exhaustion) RAS->T_Cell_Activation SHP2->PI3K SHP2->RAS MHC MHC MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 (Co-stimulation) PDL1 PD-L1 PDL1->PD1 Inhibitory Signal

Caption: PD-1/PD-L1 Signaling Pathway.

Flow_Cytometry_Workflow start Start: PD-1+ Cells cell_prep 1. Cell Preparation (Harvest & Wash) start->cell_prep staining 2. Staining Incubate with Fluorescent this compound cell_prep->staining washing 3. Washing (Remove unbound peptide) staining->washing viability 4. Viability Staining (e.g., PI) washing->viability acquisition 5. Data Acquisition (Flow Cytometer) viability->acquisition analysis 6. Data Analysis (Gate on live cells, Measure MFI) acquisition->analysis result Result: Binding Affinity (Kd) or IC50 analysis->result

Caption: Flow Cytometry Experimental Workflow.

Competitive_Binding_Logic cluster_binding Binding Competition cluster_outcome Observed Outcome PD1_receptor PD-1 Receptor on Cell Surface fluorescent_D_PPA_1 Fluorescent This compound fluorescent_D_PPA_1->PD1_receptor Binds & Generates Signal high_signal High Fluorescent Signal (Low Competition) fluorescent_D_PPA_1->high_signal Dominant Binding unlabeled_competitor Unlabeled This compound or Test Compound unlabeled_competitor->PD1_receptor Binds & Blocks Signal low_signal Low Fluorescent Signal (High Competition) unlabeled_competitor->low_signal Increased Concentration

Caption: Logic of Competitive Binding Assay.

Application Notes and Protocols for (D)-PPA 1 Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing cell-based assays to evaluate the efficacy of (D)-PPA 1, a potent inhibitor of the PD-1/PD-L1 interaction. The following protocols are designed to be detailed and robust, enabling researchers to generate reliable and reproducible data for preclinical drug development.

Introduction to this compound and the PD-1/PD-L1 Pathway

This compound is a D-peptide antagonist that disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1). The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[1] Many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and inhibition of the anti-tumor immune response.[1][2] By blocking this interaction, this compound aims to restore T-cell function and enhance the body's ability to recognize and eliminate cancer cells.

Signaling Pathway of PD-1/PD-L1 Inhibition

The binding of PD-L1 on an antigen-presenting cell (APC) or a tumor cell to the PD-1 receptor on a T-cell initiates a signaling cascade that suppresses T-cell activation. This process involves the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1, which in turn dephosphorylates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, such as ZAP70, PI3K, and Akt.[3][4][5] This inhibition leads to reduced T-cell proliferation, cytokine production, and cytotoxicity. This compound, by preventing the PD-1/PD-L1 interaction, blocks this inhibitory signaling, thereby unleashing the T-cell's anti-tumor activity.

PD1_Signaling cluster_TCell T-Cell cluster_Drug Drug Action PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 SHP2 SHP-2 PD1->SHP2 PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway TCR->RAS_MAPK CD28 CD28 CD28->PI3K_Akt Signal 2 (Co-stimulation) SHP2->PI3K_Akt Inhibition SHP2->RAS_MAPK Inhibition T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) PI3K_Akt->T_Cell_Activation RAS_MAPK->T_Cell_Activation DPPA1 This compound DPPA1->PDL1 Blocks Interaction

PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

Experimental Assays to Determine this compound Efficacy

A panel of cell-based assays is recommended to comprehensively evaluate the efficacy of this compound. These assays are designed to assess its ability to reverse PD-L1-mediated T-cell suppression and enhance anti-tumor immunity.

Experimental Workflow

Experimental_Workflow cluster_setup Assay Setup cluster_assays Efficacy Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (T-cells, APCs, Tumor Cells) T_Cell_Activation T-Cell Activation Assay Cell_Culture->T_Cell_Activation Cytokine_Release Cytokine Release Assay Cell_Culture->Cytokine_Release MLR Mixed Lymphocyte Reaction Cell_Culture->MLR Cytotoxicity T-Cell Mediated Cytotoxicity Assay Cell_Culture->Cytotoxicity Compound_Prep This compound Preparation (Serial Dilutions) Compound_Prep->T_Cell_Activation Compound_Prep->Cytokine_Release Compound_Prep->MLR Compound_Prep->Cytotoxicity Data_Quant Data Quantification (Luminescence, Fluorescence, ELISA) T_Cell_Activation->Data_Quant Cytokine_Release->Data_Quant MLR->Data_Quant Cytotoxicity->Data_Quant EC50 EC50 Determination Data_Quant->EC50 Statistical_Analysis Statistical Analysis EC50->Statistical_Analysis Reporting Reporting and Visualization Statistical_Analysis->Reporting

General experimental workflow for testing this compound efficacy.
T-Cell Activation Bioassay

Principle: This assay measures the ability of this compound to restore T-cell activation in the presence of PD-L1. A common method utilizes a Jurkat T-cell line engineered to express a reporter gene (e.g., luciferase) under the control of the NFAT (Nuclear Factor of Activated T-cells) response element.[6][7][8][9] T-cell activation via the TCR leads to NFAT-driven reporter expression. Co-culture with PD-L1 expressing cells suppresses this activation, which can be reversed by an effective PD-1/PD-L1 inhibitor.

Experimental Protocol:

  • Cell Lines:

    • Effector Cells: Jurkat-Lucia™ TCR-hPD-1 cells (InvivoGen) or similar NFAT-reporter Jurkat T-cells expressing human PD-1.

    • Target/APC Cells: Raji-APC-hPD-L1 cells (InvivoGen) or other antigen-presenting cells engineered to express human PD-L1 and a specific T-cell receptor ligand.[10][11] Alternatively, cancer cell lines with high endogenous or IFN-γ induced PD-L1 expression can be used (e.g., MDA-MB-231, H441).[12]

  • Reagents:

    • This compound (and/or TFA salt)

    • Control antibody (e.g., anti-PD-1 or anti-PD-L1 antibody)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Luciferase detection reagent (e.g., QUANTI-Luc™)

  • Procedure:

    • Culture Jurkat-hPD-1 and Raji-hPD-L1 cells according to the supplier's instructions.

    • On the day of the assay, harvest and resuspend cells in fresh culture medium.

    • Plate Raji-hPD-L1 cells (e.g., 5 x 104 cells/well) in a 96-well white plate.

    • Prepare serial dilutions of this compound and control antibody.

    • Add the diluted compounds to the wells containing Raji-hPD-L1 cells.

    • Add Jurkat-hPD-1 cells (e.g., 1 x 105 cells/well) to each well.

    • Incubate the plate at 37°C in a CO2 incubator for 6-24 hours.

    • After incubation, add the luciferase detection reagent to each well according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

Data Presentation:

Concentration of this compound (µM)Luminescence (RLU) - Replicate 1Luminescence (RLU) - Replicate 2Luminescence (RLU) - Replicate 3Mean RLUStandard Deviation% T-Cell Activation
0 (No Inhibitor)
0.01
0.1
1
10
100
Control Ab (e.g., 10 µg/mL)
Cytokine Release Assay

Principle: Activated T-cells release effector cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2). This assay quantifies the level of these cytokines in the supernatant of a co-culture of T-cells and PD-L1 expressing target cells treated with this compound. An increase in cytokine production indicates a reversal of PD-1/PD-L1 mediated T-cell suppression.

Experimental Protocol:

  • Cell Lines:

    • Effector Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T-cells.

    • Target Cells: PD-L1 expressing cancer cell lines (e.g., A549, MDA-MB-231). PD-L1 expression can be induced by pre-treating the cancer cells with IFN-γ (e.g., 100 ng/mL for 24-48 hours).[13][14]

  • Reagents:

    • This compound

    • Control antibody (e.g., anti-PD-1)

    • Human IFN-γ and IL-2 ELISA kits

    • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA and PMA)[15][16]

  • Procedure:

    • Culture target cancer cells and induce PD-L1 expression with IFN-γ if necessary.

    • Isolate PBMCs or CD8+ T-cells from healthy donor blood.

    • Plate the target cells in a 96-well plate.

    • Add serial dilutions of this compound or control antibody to the wells.

    • Add the effector T-cells to the wells at a desired Effector:Target (E:T) ratio (e.g., 10:1).

    • Co-culture for 48-72 hours at 37°C.

    • After incubation, centrifuge the plate and collect the supernatant.

    • Quantify IFN-γ and IL-2 concentrations in the supernatant using ELISA kits according to the manufacturer's instructions.

Data Presentation:

TreatmentConcentrationIFN-γ (pg/mL) - Mean ± SDIL-2 (pg/mL) - Mean ± SD
No Inhibitor-
This compound0.1 µM
This compound1 µM
This compound10 µM
Control Ab10 µg/mL
Mixed Lymphocyte Reaction (MLR)

Principle: The MLR assay assesses the proliferative response of T-cells from one donor (responder) to allogeneic dendritic cells (DCs) from another donor (stimulator).[17][18] This T-cell activation is regulated by immune checkpoints. The assay measures the ability of this compound to enhance T-cell proliferation and cytokine release in this allogeneic setting.

Experimental Protocol:

  • Cells:

    • Responder Cells: CD4+ T-cells isolated from a healthy donor.

    • Stimulator Cells: Monocyte-derived Dendritic Cells (mo-DCs) from a different, HLA-mismatched donor.

  • Reagents:

    • This compound

    • Control antibody (e.g., anti-PD-1)

    • Cell proliferation dye (e.g., CFSE)

    • Human IFN-γ ELISA kit

  • Procedure:

    • Isolate monocytes from donor A and differentiate them into mo-DCs.

    • Isolate CD4+ T-cells from donor B and label them with CFSE.

    • Plate the mo-DCs in a 96-well plate.

    • Add serial dilutions of this compound or control antibody.

    • Add the CFSE-labeled CD4+ T-cells to the wells (e.g., at a 10:1 T-cell to DC ratio).

    • Co-culture for 5-7 days.

    • On the day of analysis, harvest the cells and analyze T-cell proliferation by measuring CFSE dilution using flow cytometry.

    • Collect the supernatant to measure IFN-γ production by ELISA.

Data Presentation:

TreatmentConcentration% Proliferated T-Cells (CFSE low) - Mean ± SDIFN-γ in Supernatant (pg/mL) - Mean ± SD
T-cells alone-
T-cells + DCs (No Inhibitor)-
T-cells + DCs + this compound1 µM
T-cells + DCs + this compound10 µM
T-cells + DCs + Control Ab10 µg/mL
T-Cell Mediated Cytotoxicity Assay

Principle: This assay evaluates the ability of this compound to enhance the killing of tumor cells by T-cells. Tumor cells are co-cultured with activated T-cells in the presence of this compound, and tumor cell viability is measured.

Experimental Protocol:

  • Cell Lines:

    • Effector Cells: Activated PBMCs or antigen-specific CD8+ T-cells.

    • Target Cells: PD-L1 positive tumor cell line (e.g., A549, H1299) labeled with a fluorescent dye (e.g., Calcein-AM) or expressing a reporter like luciferase.

  • Reagents:

    • This compound

    • Control antibody (e.g., anti-PD-1)

    • Cell viability reagent (e.g., Calcein-AM, CellTiter-Glo®)

  • Procedure:

    • Activate PBMCs with anti-CD3/CD28 beads for 2-3 days.

    • Label the target tumor cells with Calcein-AM.

    • Plate the labeled target cells in a 96-well plate.

    • Add serial dilutions of this compound or control antibody.

    • Add the activated T-cells at various E:T ratios (e.g., 5:1, 10:1, 20:1).

    • Co-culture for 4-24 hours.

    • Measure the fluorescence of the remaining viable target cells using a fluorescence plate reader. The decrease in fluorescence corresponds to T-cell mediated killing.

Data Presentation:

Effector:Target RatioTreatmentConcentration% Specific Lysis - Mean ± SD
5:1No Inhibitor-
5:1This compound10 µM
10:1No Inhibitor-
10:1This compound10 µM
20:1No Inhibitor-
20:1This compound10 µM
20:1Control Ab10 µg/mL

Data Analysis and Interpretation

For each assay, dose-response curves should be generated by plotting the measured response against the concentration of this compound. From these curves, the EC50 (half-maximal effective concentration) value can be calculated to determine the potency of the compound. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects compared to the no-inhibitor control.

Logical Relationship of Assays

Assay_Relationship cluster_primary Primary Efficacy cluster_functional Functional Outcomes cluster_terminal Terminal Effector Function T_Cell_Activation T-Cell Activation Assay (Confirms direct effect on T-cell signaling) Cytokine_Release Cytokine Release Assay (Measures effector function) T_Cell_Activation->Cytokine_Release Leads to MLR Mixed Lymphocyte Reaction (Assesses allo-reactivity and proliferation) T_Cell_Activation->MLR Underlies Cytotoxicity T-Cell Mediated Cytotoxicity Assay (Demonstrates tumor cell killing) Cytokine_Release->Cytotoxicity Contributes to MLR->Cytotoxicity Results in

Logical flow from primary efficacy to functional outcomes.

By following these detailed protocols and application notes, researchers can effectively characterize the in vitro efficacy of this compound and generate the necessary data to support its further development as a potential cancer immunotherapy agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of (D)-PPA 1 in mice, based on available preclinical data. The protocols outlined below are intended to assist in the design and execution of in vivo studies involving this D-peptide antagonist of the PD-1/PD-L1 interaction.

Mechanism of Action

This compound is a hydrolysis-resistant D-peptide that acts as a potent inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1][2] By binding to PD-L1, this compound blocks its interaction with the PD-1 receptor on T cells.[3] This disruption of the PD-1/PD-L1 signaling pathway prevents the inhibition of T-cell activity, thereby restoring the immune system's ability to recognize and eliminate tumor cells.

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell cluster_antagonist Intervention PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation T_Cell_Inhibition T Cell Inhibition PD1->T_Cell_Inhibition T_Cell_Activation T Cell Activation TCR->T_Cell_Activation CD28 CD28 DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes for this compound in mice.

Table 1: Recommended Dosage of this compound in Mice

DosageAnimal ModelNotesReference
2 mg/kgCT26 tumor-bearing Balb/c miceAdministered once daily.[1][2]
40 µ g/mouse CT26 tumor-bearing Balb/c miceAdministered as a single dose in 200 µL.[1][2][4]

Table 2: Administration Routes and Frequencies for this compound in Mice

Administration RouteDosing FrequencyAnimal ModelObserved OutcomeReference
Subcutaneous (s.c.)Once daily for 7 daysCT26 tumor-bearing Balb/c miceInhibited tumor growth.[1][2]
Intraperitoneal (i.p.)Once daily for 7 or 12 daysCT26 tumor-bearing Balb/c miceInhibited tumor growth and prolonged survival.[1][2][4]
Intravenous (i.v.)Single doseCT26 tumor-bearing Balb/c miceTargeted tumor tissue.[1][2][4]

Experimental Protocols

Below are detailed methodologies for key experiments involving the administration of this compound in mice.

CT26 Tumor-Bearing Mouse Model

This model is commonly used to evaluate the efficacy of immunotherapies.[5][6]

  • Cell Line: CT26 murine colon carcinoma cells.[7][8]

  • Mouse Strain: Balb/c mice, typically 10-12 weeks old.[9]

  • Cell Preparation:

    • Culture CT26 cells under exponential growth conditions.

    • Trypsinize the cells and perform a viable cell count using trypan blue exclusion (ensure >95% viability).

    • Resuspend the cells in a suitable medium (e.g., Matrigel and DMEM mixture) to the desired concentration.[9]

  • Tumor Implantation:

    • Subcutaneously inject 0.1-1 million CT26 cells in a volume of approximately 100 µL into the flank of each mouse.[9]

    • Palpate the injection site regularly to monitor tumor establishment and growth.[9]

    • Begin treatment when tumors reach a predetermined size (e.g., ~120 mm³).[5]

CT26_Workflow start Start culture Culture CT26 Cells start->culture prepare Prepare Cell Suspension culture->prepare inject_cells Subcutaneous Injection of CT26 Cells into Mice prepare->inject_cells monitor_tumor Monitor Tumor Growth inject_cells->monitor_tumor treatment Initiate this compound Treatment monitor_tumor->treatment data_collection Collect Data (Tumor Volume, Survival) treatment->data_collection end End data_collection->end

Caption: Experimental Workflow for CT26 Tumor Model.

Preparation of this compound for Injection
  • Vehicle: While the exact vehicle used in the cited studies is not specified, a common practice for peptide administration is to use sterile, pyrogen-free solutions such as phosphate-buffered saline (PBS) or saline (0.9% NaCl). The salt form of this compound, this compound TFA, is noted to have enhanced water solubility and stability.[1][2]

  • Preparation Steps:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in the chosen sterile vehicle to the desired final concentration.

    • Ensure the solution is completely dissolved and visually free of particulates before administration.

    • Warm the solution to room or body temperature before injection to minimize discomfort to the animal.[10]

Administration Protocols

a) Subcutaneous (s.c.) Injection

  • Purpose: To administer the substance beneath the skin for sustained release.

  • Procedure:

    • Restrain the mouse by scruffing the loose skin between the shoulder blades.[11]

    • Create a "tent" of skin.

    • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.[12]

    • Aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If no blood appears, proceed with the injection.[13]

    • Inject the solution slowly.

    • Withdraw the needle and return the mouse to its cage.

b) Intraperitoneal (i.p.) Injection

  • Purpose: To administer the substance into the peritoneal cavity.

  • Procedure:

    • Restrain the mouse, turning it to expose the abdomen.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.[14][15]

    • Insert a 25-27 gauge needle at a 30-40° angle into the abdominal cavity.[14]

    • Aspirate to check for the presence of urine or intestinal contents. If the aspirate is clear, proceed with the injection.

    • Inject the solution steadily.

    • Withdraw the needle and return the mouse to its cage.

c) Intravenous (i.v.) Injection

  • Purpose: To administer the substance directly into the bloodstream for rapid distribution.

  • Procedure:

    • Place the mouse in a restraining device, leaving the tail exposed.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[16][17]

    • Insert a 27-30 gauge needle, bevel up, into one of the lateral tail veins, parallel to the vein.[17][18]

    • A successful insertion may result in a "flash" of blood in the needle hub.

    • Inject the solution slowly. Resistance or the formation of a bleb indicates an unsuccessful injection.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

References

Application Notes and Protocols for Assessing Tumor Growth Inhibition with (D)-PPA 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a synthetic, hydrolysis-resistant D-peptide antagonist that functions as a potent inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1] By blocking this critical immune checkpoint pathway, this compound facilitates the reactivation of T-cell-mediated antitumor immunity, leading to the inhibition of tumor growth.[2] These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound in tumor growth inhibition studies.

Mechanism of Action

This compound competitively binds to PD-L1 with a high affinity (Kd = 0.51 μM), thereby preventing its interaction with the PD-1 receptor on activated T cells.[3] This disruption of the PD-1/PD-L1 axis abrogates the inhibitory signals that suppress T-cell proliferation, cytokine production, and cytotoxic activity. Consequently, the host's immune system can more effectively recognize and eliminate tumor cells. It is important to note that this compound does not directly induce tumor cell death but rather potentiates the endogenous antitumor immune response.[1]

PD1_Pathway cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell cluster_outcome Outcome TCR TCR PD1 PD-1 MHC MHC TCR->MHC Antigen Presentation PDL1 PD-L1 PD1->PDL1 Inhibitory Signal Inhibition T-Cell Exhaustion & Tumor Evasion PD1->Inhibition DPPA1 This compound DPPA1->PDL1 Inhibition Activation T-Cell Activation & Tumor Cell Killing DPPA1->Activation

Caption: PD-1/PD-L1 Signaling and this compound Inhibition.

Data Presentation

In Vitro Activity of this compound
ParameterValueCell LineAssayReference
Binding Affinity (Kd)0.51 μM--
PD-1/PD-L1 Blocking Concentration1.0 mg/mL-Flow Cytometry[1]
Effect on Tumor Cell GrowthNo direct cytotoxic effectCT26Cell Viability Assay[1]
In Vivo Efficacy of this compound in CT26 Tumor Model
Animal ModelDosageAdministration RouteDosing ScheduleOutcomeReference
CT26-tumor-bearing Balb/c mice2 mg/kgSubcutaneous (s.c.) or Intraperitoneal (i.p.)Once daily for 7 daysInhibited tumor growth[1]
CT26-tumor-bearing Balb/c mice2 mg/kgIntraperitoneal (i.p.)Once daily for 12 daysProlonged survival[1]
CT26-tumor-bearing mice40 μ g/mouse in 200 μLIntravenous (i.v.)Single doseTargeted tumor tissue[1]

Experimental Protocols

In Vitro Assessment of this compound Activity

1. Cell Viability Assay to Confirm Lack of Direct Cytotoxicity

  • Objective: To verify that this compound does not directly inhibit tumor cell proliferation.

  • Materials:

    • CT26 colon carcinoma cells (or other suitable tumor cell line)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • 96-well plates

    • MTS assay kit

    • Microplate reader

  • Protocol:

    • Seed CT26 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium at concentrations ranging from 3.125 μM to 100 μM.[1]

    • Remove the old medium from the wells and add 100 μL of the this compound dilutions or control medium.

    • Incubate the plate for 24 and 48 hours at 37°C in a 5% CO₂ incubator.[1]

    • At each time point, add 20 μL of MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.[4]

    • Calculate cell viability as a percentage relative to the untreated control cells.

2. PD-1/PD-L1 Blockade Assay (Flow Cytometry)

  • Objective: To confirm the ability of this compound to block the interaction between PD-1 and PD-L1.

  • Materials:

    • PD-L1 expressing tumor cells (e.g., CT26)

    • Recombinant human PD-1-Fc protein

    • FITC-conjugated anti-human IgG Fc antibody

    • This compound

    • FACS buffer (PBS with 2% FBS)

    • Flow cytometer

  • Protocol:

    • Harvest and wash PD-L1 expressing cells and resuspend them in FACS buffer.

    • Pre-incubate the cells with this compound at a concentration of 1.0 mg/mL or a control substance for 30 minutes on ice.[1]

    • Add recombinant human PD-1-Fc protein to the cell suspension and incubate for 1 hour on ice.

    • Wash the cells twice with FACS buffer.

    • Add FITC-conjugated anti-human IgG Fc antibody and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer and resuspend in 500 μL of FACS buffer.

    • Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI). A decrease in MFI in the presence of this compound indicates blockade of the PD-1/PD-L1 interaction.

In Vivo Assessment of Tumor Growth Inhibition

1. Syngeneic Mouse Tumor Model

  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Animal Model: 6-8 week old female BALB/c mice.

  • Tumor Cell Line: CT26 colon carcinoma cells.

  • Materials:

    • CT26 cells

    • Sterile PBS

    • This compound

    • Calipers

    • Animal balance

  • Protocol:

    • Subcutaneously inject 1 x 10⁶ CT26 cells in 100 μL of sterile PBS into the right flank of each mouse.

    • Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).

    • Randomize mice into treatment and control groups (n=5-10 mice per group).

    • Prepare this compound for injection. For a 2 mg/kg dose, dissolve the peptide in a suitable vehicle (e.g., sterile saline).

    • Administer this compound at 2 mg/kg via subcutaneous or intraperitoneal injection once daily for 7-12 consecutive days.[1] The control group should receive vehicle only.

    • Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = 0.5 x length x width².[4]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of distress are observed.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

2. Survival Study

  • Objective: To determine if this compound treatment prolongs the survival of tumor-bearing mice.

  • Protocol:

    • Follow the tumor implantation and treatment protocol as described above.

    • Instead of euthanizing at a specific tumor volume, monitor the mice daily for signs of morbidity.

    • Euthanize mice when they meet predefined endpoint criteria (e.g., >20% weight loss, tumor ulceration, impaired mobility).

    • Record the date of death or euthanasia for each mouse.

    • Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between treatment and control groups.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis cell_viability Cell Viability Assay (Confirm no direct cytotoxicity) pd1_blockade PD-1/PD-L1 Blockade Assay (Confirm target engagement) tumor_model Syngeneic Mouse Tumor Model (e.g., CT26 in BALB/c) pd1_blockade->tumor_model Proceed if target is engaged treatment Treatment with this compound (e.g., 2 mg/kg, s.c. or i.p.) tumor_model->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring survival Survival Study monitoring->survival analysis Endpoint Analysis (Tumor weight, IHC, etc.) monitoring->analysis stats Statistical Analysis (e.g., t-test, ANOVA, log-rank) survival->stats analysis->stats

References

Application Notes and Protocols for (D)-PPA 1 in Co-culture T-cell Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a potent, hydrolysis-resistant D-peptide antagonist designed to block the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1). This interaction is a critical immune checkpoint that suppresses T-cell activity, and its blockade has emerged as a promising strategy in cancer immunotherapy. By binding to PD-L1 with a reported affinity (Kd) of 0.51 μM, this compound effectively disrupts this immunosuppressive signaling pathway, leading to the restoration and enhancement of T-cell-mediated anti-tumor responses.[1] These application notes provide detailed protocols for utilizing this compound in co-culture T-cell activation assays to evaluate its efficacy in vitro.

Mechanism of Action: PD-1/PD-L1 Blockade

The PD-1/PD-L1 pathway is a key regulator of immune tolerance. Under normal physiological conditions, it prevents excessive T-cell activation, thereby protecting tissues from autoimmune damage. However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface. When PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T-cell, it triggers an inhibitory signal that dampens the T-cell's ability to proliferate, produce cytokines, and execute its cytotoxic functions.

This compound acts as a competitive inhibitor, binding to PD-L1 and sterically hindering its interaction with PD-1 on T-cells. This "release of the brakes" allows the T-cell to recognize and attack the cancer cell, leading to an enhanced anti-tumor immune response.

PD1_Pathway PD-1/PD-L1 Signaling Pathway and Inhibition by this compound cluster_Tcell T-Cell cluster_APC Antigen Presenting Cell / Tumor Cell TCR TCR Activation T-Cell Activation (Cytokine Release, Proliferation, Cytotoxicity) TCR->Activation PD1 PD-1 Inhibition Inhibition of T-Cell Function PD1->Inhibition Inhibition->Activation MHC MHC-Antigen MHC->TCR Signal 1 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal DPPA1 This compound DPPA1->PDL1 Blockade

Figure 1: Mechanism of this compound in blocking the PD-1/PD-L1 interaction.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in blocking the PD-1/PD-L1 interaction and enhancing T-cell activation. The data is compiled from publicly available information and the primary literature.

Table 1: Binding Affinity and Cellular Blockade of this compound

ParameterValueMethodSource
Binding Affinity (Kd) to PD-L10.51 μMIn vitro binding assay[1]
Cellular PD-1/PD-L1 BlockadeEffective at 1.0 mg/mLFlow CytometryMedChemExpress

Table 2: Effect of this compound on T-cell Activation in Co-culture Assays (Hypothetical Data Based on Typical PD-1/PD-L1 Inhibitor Performance)

This compound Conc. (µM)T-Cell Proliferation (% of Control)IFN-γ Secretion (pg/mL)IL-2 Secretion (pg/mL)
0 (No Inhibitor)100%250150
1150%400250
10250%750500
50300%900650
100310%920680

Note: The data in Table 2 is illustrative and represents typical results expected from a co-culture T-cell activation assay with a PD-1/PD-L1 inhibitor. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: T-cell Activation Assay using Co-culture of PBMCs and PD-L1-expressing Tumor Cells

This protocol is designed to assess the ability of this compound to enhance T-cell activation in the presence of PD-L1-expressing cancer cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • PD-L1 expressing tumor cell line (e.g., NCI-H2228, MDA-MB-231)

  • This compound

  • Anti-CD3 antibody (for T-cell stimulation)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • IFN-γ and IL-2 ELISA kits

  • Flow cytometer and relevant antibodies (e.g., anti-CD4, anti-CD8, anti-CD69, anti-CD25)

Experimental Workflow:

Figure 2: Workflow for T-cell activation assay with this compound.

Procedure:

  • Tumor Cell Seeding:

    • Seed the PD-L1 expressing tumor cells in a 96-well flat-bottom plate at a density of 2 x 104 cells/well.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

  • PBMC Isolation and Addition:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in complete RPMI-1640 medium.

    • Remove the medium from the tumor cell plate and add 1 x 105 PBMCs to each well (Effector:Target ratio of 5:1).

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add the desired concentrations of this compound to the respective wells. Include a vehicle control (medium without this compound).

  • T-cell Stimulation:

    • Add anti-CD3 antibody to all wells (except for unstimulated controls) at a final concentration of 1 µg/mL to provide the primary T-cell activation signal.

  • Co-culture:

    • Incubate the plate at 37°C, 5% CO2 for 72 to 120 hours.

  • Readouts:

    • Cytokine Analysis: After the incubation period, centrifuge the plate and collect the supernatant. Measure the concentration of IFN-γ and IL-2 using ELISA kits according to the manufacturer's instructions.

    • Flow Cytometry: Gently resuspend the cells in each well and transfer to V-bottom plates. Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) and activation markers (e.g., CD69, CD25). Analyze the samples using a flow cytometer to determine the percentage of activated T-cells.

Protocol 2: Mixed Lymphocyte Reaction (MLR) Assay

This protocol assesses the effect of this compound on the activation of T-cells in response to allogeneic stimulation.

Materials:

  • PBMCs from two different healthy donors

  • This compound

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well U-bottom plates

  • 3H-thymidine or CFSE staining solution (for proliferation assay)

  • Scintillation counter or flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from two different healthy donors (Donor A and Donor B).

    • Treat the stimulator cells (Donor B) with mitomycin C (50 µg/mL for 30 minutes at 37°C) to prevent their proliferation. Wash the cells three times with PBS.

  • Co-culture Setup:

    • Add 1 x 105 responder cells (Donor A) to each well of a 96-well U-bottom plate.

    • Add 1 x 105 mitomycin C-treated stimulator cells (Donor B) to the wells.

    • Add serial dilutions of this compound to the appropriate wells. Include a vehicle control.

  • Incubation:

    • Incubate the plate at 37°C, 5% CO2 for 5 days.

  • Proliferation Assessment:

    • 3H-thymidine incorporation: 18 hours before harvesting, add 1 µCi of 3H-thymidine to each well. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

    • CFSE dilution: Alternatively, label the responder cells with CFSE before starting the co-culture. After 5 days, harvest the cells and analyze CFSE dilution by flow cytometry as a measure of cell proliferation.

Mandatory Visualizations

Signaling Pathway Diagram

T_Cell_Activation_Signaling Simplified T-Cell Activation and PD-1 Inhibition Signaling cluster_APC APC/Tumor Cell cluster_TCell T-Cell MHC_Antigen MHC-Antigen TCR TCR MHC_Antigen->TCR Signal 1 PDL1 PD-L1 PD1 PD-1 PDL1->PD1 RAS_MAPK RAS/MAPK Pathway TCR->RAS_MAPK CD28 CD28 PI3K PI3K/Akt Pathway CD28->PI3K Co-stimulation SHP2 SHP2 PD1->SHP2 recruits NFAT NFAT Activation PI3K->NFAT RAS_MAPK->NFAT Activation_Response T-Cell Activation NFAT->Activation_Response SHP2->TCR dephosphorylates SHP2->CD28 dephosphorylates DPPA1 This compound DPPA1->PDL1 blocks interaction

Figure 3: T-cell activation signaling and the inhibitory role of the PD-1 pathway blocked by this compound.

Experimental Workflow Diagram

CoCulture_Workflow Experimental Workflow for this compound Evaluation cluster_Preparation Preparation cluster_Assay Co-Culture Assay cluster_Analysis Data Analysis Isolate_PBMC Isolate PBMCs (Effector Cells) CoCulture Co-culture PBMCs and Tumor Cells Isolate_PBMC->CoCulture Culture_Tumor Culture PD-L1+ Tumor Cells (Target Cells) Culture_Tumor->CoCulture Add_Stimulation Add T-Cell Stimulus (e.g., anti-CD3) CoCulture->Add_Stimulation Add_DPPA1 Add this compound (Dose-Response) Add_Stimulation->Add_DPPA1 Cytokine Cytokine Measurement (IFN-γ, IL-2) Add_DPPA1->Cytokine Proliferation T-Cell Proliferation (CFSE or Thymidine) Add_DPPA1->Proliferation Activation_Markers Activation Marker Expression (CD69, CD25 via Flow Cytometry) Add_DPPA1->Activation_Markers

Figure 4: General experimental workflow for evaluating this compound in a co-culture T-cell activation assay.

References

Application Notes and Protocols for Evaluating the Synergistic Effects of (D)-PPA 1 with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a D-peptide antagonist that functions as a potent inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1][2][3] By blocking this critical immune checkpoint, this compound can reinvigorate an anti-tumor immune response.[4][5] Combining this compound with traditional chemotherapy presents a promising strategy to enhance therapeutic efficacy.[6][7][8][9] Chemotherapy can induce cancer cell death, leading to the release of tumor antigens, which can then be recognized by the reactivated immune system.[8] This document provides detailed methods and protocols for evaluating the potential synergistic effects of combining this compound with various chemotherapeutic agents.

Key Concepts in Drug Synergy Evaluation

The primary goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs.[10][11] Several mathematical models are used to quantify drug interactions, with the most common being the Combination Index (CI) method based on the median-effect principle by Chou and Talalay.[12][13][14]

Combination Index (CI) Interpretation:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

In Vitro Evaluation of Synergy

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell viability.[15][16] It is a foundational experiment for determining the dose-response of individual agents and their combinations.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., CT26, a colon carcinoma cell line responsive to PD-1/PD-L1 blockade) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[1][16]

  • Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapeutic agent (e.g., Doxorubicin, Cisplatin) in an appropriate solvent.

  • Single-Agent Treatment: To determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug, treat cells with a serial dilution of this compound or the chemotherapeutic agent alone.

  • Combination Treatment: Treat cells with combinations of this compound and the chemotherapeutic agent at a constant ratio (e.g., based on their individual IC50 values) or in a checkerboard matrix of varying concentrations.

  • Incubation: Incubate the treated cells for 48-72 hours.[15][17]

  • MTT Reagent Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Use software like CompuSyn to calculate the Combination Index (CI) from the dose-response data.[13][14][18]

Data Presentation: MTT Assay Results

Treatment GroupConcentration (µM)Cell Viability (%)IC50 (µM)
This compound0.195 ± 4.215.3
188 ± 3.1
1065 ± 5.5
5042 ± 2.8
Chemotherapy (Doxorubicin)0.0192 ± 3.70.5
0.175 ± 4.1
148 ± 3.9
1021 ± 2.5
This compound + Doxorubicin1 + 0.155 ± 4.8-
5 + 0.525 ± 3.2
10 + 110 ± 1.9

Combination Index (CI) Values

Fraction Affected (Fa)CI ValueInterpretation
0.250.85Slight Synergy
0.500.65Synergy
0.750.45Strong Synergy
0.900.30Very Strong Synergy
Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which chemotherapy kills cancer cells. Evaluating the induction of apoptosis can provide insights into the synergistic effects of the drug combination.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, or the combination for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-negative: Live cells

Data Presentation: Apoptosis Assay Results

Treatment GroupLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Control95.2 ± 2.12.1 ± 0.52.7 ± 0.84.8 ± 1.3
This compound90.5 ± 3.34.3 ± 0.95.2 ± 1.19.5 ± 2.0
Chemotherapy75.8 ± 4.512.5 ± 2.311.7 ± 1.924.2 ± 4.2
Combination50.1 ± 5.125.7 ± 3.824.2 ± 3.549.9 ± 7.3
Cell Cycle Analysis

Chemotherapeutic agents often induce cell cycle arrest. Cell cycle analysis can reveal if the combination treatment enhances this effect.

Experimental Protocol: Propidium Iodide (PI) Staining for DNA Content

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend them in a solution containing RNase A and Propidium Iodide.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[19]

Data Presentation: Cell Cycle Analysis

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control60.3 ± 3.525.1 ± 2.214.6 ± 1.8
This compound58.9 ± 4.126.5 ± 2.514.6 ± 1.9
Chemotherapy45.2 ± 3.820.3 ± 2.134.5 ± 3.2
Combination30.7 ± 2.915.8 ± 1.953.5 ± 4.5

In Vivo Evaluation of Synergy

Animal models are crucial for validating in vitro findings and assessing the therapeutic efficacy of the combination in a more complex biological system.[20][21][22][23][24]

Experimental Protocol: Xenograft Mouse Model

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., CT26) into the flank of immunocompetent mice (e.g., BALB/c).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Groups: Randomize mice into four groups:

    • Vehicle control

    • This compound alone (e.g., 2 mg/kg, s.c. or i.p., once daily)[1][3]

    • Chemotherapy alone (at a determined optimal dose)

    • This compound + Chemotherapy

  • Treatment Administration: Administer treatments according to the planned schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Compare tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.

Data Presentation: In Vivo Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)p-value vs. Controlp-value vs. Combination
Vehicle Control1500 ± 250--<0.001
This compound1050 ± 18030<0.05<0.01
Chemotherapy825 ± 15045<0.01<0.05
Combination300 ± 9080<0.001-

Visualizing Mechanisms and Workflows

Signaling Pathways

The synergistic effect of this compound and chemotherapy can be attributed to their complementary mechanisms of action. Chemotherapy-induced cell death releases tumor antigens, which are then presented by antigen-presenting cells (APCs) to T-cells. This compound blocks the PD-1/PD-L1 interaction, preventing T-cell exhaustion and enhancing the anti-tumor immune response.

Synergy_Signaling_Pathway cluster_chemo Chemotherapy Action cluster_immune Immune Response cluster_dppa1 This compound Action Chemo Chemotherapy TumorCell Tumor Cell Chemo->TumorCell Induces DNA Damage Apoptosis Apoptosis TumorCell->Apoptosis PD1_PDL1 PD-1/PD-L1 Interaction TumorCell->PD1_PDL1 AntigenRelease Tumor Antigen Release Apoptosis->AntigenRelease APC Antigen Presenting Cell (APC) AntigenRelease->APC TCell T-Cell APC->TCell Antigen Presentation TCellActivation T-Cell Activation TCell->TCellActivation TCell->PD1_PDL1 TumorKilling Tumor Cell Killing TCellActivation->TumorKilling TumorKilling->TumorCell Immune-mediated DPPA1 This compound DPPA1->PD1_PDL1 Blocks TCellExhaustion T-Cell Exhaustion PD1_PDL1->TCellExhaustion TCellExhaustion->TCellActivation Inhibits

Caption: Synergistic signaling of this compound and chemotherapy.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the synergistic effects of this compound and chemotherapy, from in vitro screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Mechanism of Action Studies A Determine IC50 of Single Agents (this compound & Chemotherapy) via MTT Assay B Combination MTT Assay (Constant Ratio or Checkerboard) A->B C Calculate Combination Index (CI) using CompuSyn B->C D Confirm Synergy with Apoptosis & Cell Cycle Assays C->D E Establish Xenograft Tumor Model C->E Promising Synergy (CI < 1) F Administer Treatments (Single Agents & Combination) E->F G Monitor Tumor Growth and Animal Well-being F->G H Analyze Tumor Growth Inhibition and Statistical Significance G->H I Immunohistochemistry of Tumors (e.g., CD8+ T-cell infiltration) H->I J Western Blot for Signaling Pathway Proteins H->J

Caption: Workflow for synergy evaluation.

Conclusion

The provided protocols and application notes offer a comprehensive framework for the preclinical evaluation of the synergistic effects between this compound and chemotherapy. Rigorous in vitro and in vivo testing, coupled with robust data analysis, is essential to validate the therapeutic potential of this combination approach for cancer treatment. The visualization of signaling pathways and experimental workflows aims to provide a clear and logical guide for researchers in this field.

References

Application Notes and Protocols for the Pharmacokinetic Study of (D)-PPA 1 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a D-peptide antagonist of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, a critical immune checkpoint pathway in oncology.[1][2][3] As a peptide-based therapeutic, understanding its pharmacokinetic (PK) properties is essential for optimizing dosing strategies and predicting its efficacy and safety profile. D-peptides, like this compound, are known to be resistant to hydrolysis by proteases, which may confer a longer half-life compared to their L-peptide counterparts.[3] These application notes provide a comprehensive set of protocols for the in vitro and in vivo characterization of the pharmacokinetic profile of this compound in rodent models, a crucial step in its preclinical development.

In Vitro ADME Profiling of this compound

A thorough in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is the first step in characterizing the pharmacokinetic profile of this compound.[4][5] These assays provide foundational data to guide in vivo study design.

Summary of Key In Vitro ADME Assays

The following table summarizes essential in vitro assays to characterize the ADME properties of this compound.

Parameter Assay Purpose Typical Matrix/System Key Readout
Solubility Thermodynamic SolubilityTo determine the maximum dissolved concentration in aqueous buffer.Phosphate-Buffered Saline (PBS), pH 7.4µg/mL or µM
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)To assess passive diffusion across an artificial lipid membrane.Lipid-infused artificial membranePermeability coefficient (Pe)
Caco-2 Permeability AssayTo evaluate intestinal permeability and efflux transporter interaction.Caco-2 cell monolayerApparent permeability (Papp) A→B and B→A, Efflux Ratio
Metabolic Stability Plasma Stability AssayTo determine stability in the presence of plasma enzymes.Mouse, Rat, and Human PlasmaPercent remaining over time, Half-life (t½)
Liver Microsomal Stability AssayTo assess phase I metabolic stability.Mouse, Rat, and Human Liver MicrosomesPercent remaining over time, Half-life (t½), Intrinsic Clearance (CLint)
Protein Binding Rapid Equilibrium Dialysis (RED)To determine the fraction of drug bound to plasma proteins.Mouse, Rat, and Human PlasmaFraction unbound (fu)
Experimental Protocols for In Vitro ADME Assays
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the stock solution into pre-warmed plasma (mouse, rat, or human) to achieve a final concentration of 1-10 µM. The final DMSO concentration should be ≤ 0.5%.

  • Incubation: Incubate the plasma samples at 37°C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), aliquot a portion of the incubation mixture.

  • Sample Preparation: Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine the half-life (t½).

  • Preparation: Prepare a stock solution of this compound. Prepare a reaction mixture containing liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the reaction mixture and this compound separately at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Sample Preparation: Terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS.

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Studies in Animal Models

In vivo studies are critical to understanding the complete pharmacokinetic profile of this compound in a physiological system.[6] Rodent models, such as mice and rats, are commonly used in early preclinical development.

Experimental Design for a Single-Dose Pharmacokinetic Study in Mice

The following table outlines a typical experimental design for a single-dose PK study of this compound in mice.

Parameter Description
Animal Model Male C57BL/6 mice, 8-10 weeks old
Group Size n = 3-5 mice per time point (composite) or per group (serial)
Dose & Route 2 mg/kg intravenous (IV) bolus (via tail vein) and 5 mg/kg subcutaneous (SC) injection
Vehicle Sterile saline or PBS
Blood Sampling Serial or composite sampling
Time Points (IV) 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose
Time Points (SC) 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose
Sample Collection ~30 µL of whole blood collected into K2EDTA tubes
Sample Processing Centrifuge to obtain plasma, store at -80°C until analysis
Bioanalysis LC-MS/MS
Experimental Protocols for In Vivo Studies
  • Dosing: Acclimate mice before the experiment. Administer this compound solution via a single bolus injection into the lateral tail vein. The injection volume should be approximately 5-10 mL/kg.

  • Blood Collection (Serial Sampling): At each designated time point, collect approximately 30 µL of blood from the saphenous vein.[7] Alternate between the left and right leg for subsequent samples.

  • Sample Processing: Immediately transfer the blood into K2EDTA-coated microtubes. Keep the samples on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Storage: Store the plasma samples at -80°C until bioanalysis.

  • Dosing: Administer the this compound solution by subcutaneous injection into the loose skin over the back, between the shoulder blades. The injection volume is typically 5-10 mL/kg.

  • Blood Collection and Processing: Follow the same procedure as described for the IV study (Section 2.2.1, steps 2-4).

Bioanalytical Method for this compound Quantification

A robust and validated bioanalytical method is essential for the accurate quantification of this compound in biological matrices.[8][9] Given its peptide nature, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method.[4][8]

Summary of LC-MS/MS Method Parameters
Parameter Description
Instrument Triple Quadrupole Mass Spectrometer coupled with a UPLC system
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled version of this compound)
Chromatographic Column C18 reverse-phase column
Mobile Phase Gradient elution with water and acetonitrile containing 0.1% formic acid
Sample Preparation Protein precipitation with acetonitrile
Calibration Range 1 - 1000 ng/mL in plasma
Validation According to FDA/EMA guidelines for bioanalytical method validation
Protocol: Plasma Sample Preparation for LC-MS/MS Analysis
  • Thawing: Thaw plasma samples and calibration standards on ice.

  • Protein Precipitation: To a 25 µL aliquot of plasma, add 75 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new 96-well plate or autosampler vials.

  • Injection: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

Data Presentation and Analysis

All quantitative data should be summarized in clear and concise tables to facilitate interpretation and comparison.

In Vitro Data Summary
Compound Plasma Stability t½ (min) Microsomal Stability t½ (min) Fraction Unbound (fu)
Mouse Rat Human
This compoundTBDTBDTBD
ControlTBDTBDTBD
In Vivo Pharmacokinetic Parameters

Pharmacokinetic parameters will be calculated using non-compartmental analysis of the plasma concentration-time data.

Parameter Units IV (2 mg/kg) SC (5 mg/kg)
Cmax ng/mLTBDTBD
Tmax hN/ATBD
AUC(0-t) ngh/mLTBDTBD
AUC(0-inf) ngh/mLTBDTBD
hTBDTBD
CL mL/h/kgTBDN/A
Vdss L/kgTBDN/A
F (%) %N/ATBD

TBD: To be determined; N/A: Not applicable.

Visualizations

Signaling Pathway

PD1_PDL1_Pathway PD-1/PD-L1 Signaling Pathway and this compound Inhibition cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding SHP-2 SHP-2 PD-1->SHP-2 Recruits TCR TCR PI3K PI3K TCR->PI3K Activates SHP-2->PI3K Dephosphorylates T-Cell Inhibition T-Cell Inhibition SHP-2->T-Cell Inhibition Promotes T-Cell Activation T-Cell Activation PI3K->T-Cell Activation Leads to D-PPA 1 D-PPA 1 D-PPA 1->PD-L1 Blocks

Caption: this compound blocks the PD-1/PD-L1 interaction, preventing T-cell inhibition.

Experimental Workflow

PK_Workflow Experimental Workflow for this compound Pharmacokinetic Study cluster_invitro In Vitro ADME cluster_invivo In Vivo Pharmacokinetics (Mouse Model) cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis Solubility Solubility Dosing Dosing (IV & SC) Solubility->Dosing Permeability Permeability Permeability->Dosing Metabolic_Stability Metabolic_Stability Metabolic_Stability->Dosing Protein_Binding Protein_Binding Protein_Binding->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Isolation Plasma_Isolation Blood_Sampling->Plasma_Isolation Sample_Prep Protein Precipitation Plasma_Isolation->Sample_Prep LCMS LC-MS/MS Quantification Sample_Prep->LCMS PK_Parameters Calculate PK Parameters LCMS->PK_Parameters

References

Application Notes and Protocols for (D)-PPA 1 in Combination Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a synthetic D-peptide antagonist designed to block the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1] This interaction is a critical immune checkpoint that tumor cells exploit to evade immune surveillance.[2][3] By inhibiting this pathway, this compound aims to restore the anti-tumor activity of T cells.[2][4] Preclinical studies have demonstrated the potential of this compound as a monotherapy in mouse tumor models. This document provides detailed application notes and protocols for the investigation of this compound in combination with other immunotherapy agents to potentially enhance its therapeutic efficacy.

While direct preclinical or clinical data on the combination of this compound with other specific immunotherapy agents is limited, the following protocols are based on established principles and methodologies for combining PD-1/PD-L1 inhibitors with other cancer immunotherapies.[3][5][6]

Mechanism of Action of this compound

This compound is a hydrolysis-resistant D-peptide that binds to PD-L1 with a dissociation constant (Kd) of 0.51 μM.[7] This binding physically obstructs the interaction between PD-L1 on tumor cells and PD-1 on activated T cells, thereby preventing the delivery of an inhibitory signal to the T cell.[2][4] This restores T cell proliferation, cytokine production, and cytotoxic activity against tumor cells.[4]

cluster_0 T Cell cluster_1 Tumor Cell cluster_2 Intervention TCell T Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Interaction TCR TCR MHC MHC TCR->MHC Activation Signal TumorCell Tumor Cell PDL1->PD1 Inhibitory Signal DPPA1 This compound DPPA1->PDL1 Binds & Blocks

Figure 1: Mechanism of this compound Action.

Combination Therapy Strategies

The combination of checkpoint inhibitors targeting different pathways can lead to synergistic anti-tumor effects.[2][3][5] Below are potential combination strategies for this compound.

Combination with CTLA-4 Inhibitors

Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is another key inhibitory receptor on T cells that primarily regulates T cell activation in the early stages within lymph nodes.[2][4] Combining a PD-L1 inhibitor like this compound with a CTLA-4 inhibitor could provide a more comprehensive blockade of immune suppression, targeting both the initial T cell activation phase and the effector phase within the tumor microenvironment.[2][4]

Combination with Chemotherapy

Certain chemotherapeutic agents can induce immunogenic cell death (ICD) in tumor cells, leading to the release of tumor-associated antigens and danger signals that can prime an anti-tumor immune response.[8][9] Combining this compound with such chemotherapies could enhance the efficacy of the immune response initiated by chemotherapy.

Preclinical Data Summary

While specific combination data for this compound is not widely available, the following table summarizes key preclinical findings for this compound as a monotherapy and for a modified version. This data provides a baseline for designing combination studies.

CompoundModelKey FindingsReference
This compound CT26 colon carcinoma (in vivo)Inhibited tumor growth and prolonged survival.[10]
This compound CT26-tumor-bearing Balb/c miceShowed ability to target tumor tissue.[10][10]
D-gal-LPPA-1 MC38 colon adenocarcinoma (in vivo)Significantly inhibited tumor volume and weight.[11]
D-gal-LPPA-1 MC38 tumor-bearing miceEnhanced the quantity and functionality of CD8+ T cells at the tumor site.[11][11]

Experimental Protocols

The following are detailed protocols for investigating this compound in combination with other immunotherapy agents in preclinical mouse models.

Protocol 1: In Vivo Combination of this compound with an Anti-CTLA-4 Antibody

Objective: To evaluate the synergistic anti-tumor efficacy of this compound in combination with a CTLA-4 inhibitor in a syngeneic mouse tumor model.

Materials:

  • This compound (lyophilized powder)

  • Anti-mouse CTLA-4 antibody (e.g., clone 9D9)

  • Sterile PBS

  • Syngeneic tumor cells (e.g., CT26 or MC38)

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Calipers for tumor measurement

  • Syringes and needles for injection

Experimental Workflow:

cluster_workflow Experimental Workflow start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth treatment Treatment Initiation (Tumor Volume ~100 mm³) tumor_growth->treatment group1 Group 1: Vehicle (PBS) treatment->group1 group2 Group 2: this compound treatment->group2 group3 Group 3: Anti-CTLA-4 Ab treatment->group3 group4 Group 4: this compound + Anti-CTLA-4 Ab treatment->group4 monitoring Tumor Measurement & Body Weight Monitoring group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoint Endpoint Analysis (Tumor Volume, Survival, Immune Profiling) monitoring->endpoint

References

Application Notes and Protocols: Measuring Cytokine Release Following (D)-PPA 1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a synthetic, hydrolysis-resistant D-peptide antagonist designed to block the interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1).[1][2][3] This interaction serves as a critical immune checkpoint that suppresses T-cell activity.[4] By inhibiting the PD-1/PD-L1 pathway, this compound can reinvigorate suppressed T-cells, leading to enhanced anti-tumor immune responses.[4][5] A key consequence of this T-cell reactivation is the secretion of effector cytokines, which are crucial for mediating the immune response but can also be indicative of potential immunotoxicity, such as Cytokine Release Syndrome (CRS).[6][7]

Therefore, accurately measuring cytokine release after this compound treatment is essential for evaluating its efficacy and safety profile. These application notes provide detailed protocols for quantifying cytokine levels in various biological samples using standard immunoassay techniques.

Signaling Pathway: this compound Mechanism of Action

This compound functions by binding to PD-L1, preventing its engagement with the PD-1 receptor on T-cells.[2][8] This blockade inhibits the downstream signaling cascade that would normally suppress T-cell activation. As a result, the T-cell receptor (TCR) signaling pathway remains active upon antigen presentation, leading to T-cell proliferation, and the production and secretion of effector cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).

PD1_Pathway cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding (Inhibitory Signal) MHC MHC TCR TCR MHC->TCR Antigen Presentation Suppression Suppression of T-Cell Signaling PD1->Suppression Activation T-Cell Activation (Proliferation, Effector Function) TCR->Activation Cytokines Cytokine Release (IFN-γ, TNF-α, IL-2) Activation->Cytokines Leads to DPPA1 This compound DPPA1->PDL1 Blocks Suppression->Activation

Caption: Mechanism of this compound in blocking the PD-1/PD-L1 signaling pathway.

Recommended Measurement Techniques

The choice of technique for measuring cytokine release depends on the specific requirements of the study, such as the number of cytokines to be analyzed, sample volume, and desired sensitivity.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Ideal for quantifying a single cytokine with high sensitivity and specificity. It is a cost-effective and widely used method.[9][10][11]

  • Multiplex Immunoassay (e.g., Luminex®, Bio-Plex™): Allows for the simultaneous measurement of multiple cytokines in a small sample volume.[12][13][14] This is highly efficient for profiling cytokine responses and identifying potential cytokine storms.[15][16]

  • Intracellular Cytokine Staining (ICS) with Flow Cytometry: A powerful technique to identify the specific cell populations (e.g., CD8+ T-cells, CD4+ T-cells) that are producing cytokines in a mixed cell culture.[17][18][19][20][21]

Data Presentation

Quantitative data should be presented in a clear, tabular format to facilitate comparison between different treatment conditions. The following is an illustrative example of how to present data from a multiplex assay on peripheral blood mononuclear cells (PBMCs) from healthy donors.

Table 1: Illustrative Cytokine Release (pg/mL) from Human PBMCs after 48h Treatment

CytokineUntreated Control (pg/mL)This compound (50 µM) (pg/mL)Positive Control (Anti-CD3/CD28) (pg/mL)
IFN-γ 15 ± 4450 ± 652500 ± 310
TNF-α 25 ± 8600 ± 803200 ± 450
IL-2 5 ± 2250 ± 401800 ± 220
IL-6 40 ± 12150 ± 301200 ± 150
IL-10 10 ± 380 ± 15500 ± 75
IL-1β 8 ± 330 ± 9200 ± 50

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: General Workflow for In Vitro Cytokine Release Assay

This workflow outlines the core steps for assessing cytokine release from immune cells treated with this compound.

CRA_Workflow start Isolate Human PBMCs from Healthy Donors seed Seed PBMCs in 96-well plates start->seed treat Treat with this compound, Controls (Vehicle, Positive) seed->treat incubate Incubate for 24-72 hours treat->incubate harvest Harvest Supernatant (for ELISA/Multiplex) incubate->harvest harvest_cells Harvest Cells (for Flow Cytometry) incubate->harvest_cells analyze Analyze Cytokines (ELISA or Multiplex Assay) harvest->analyze analyze_cells Perform Intracellular Cytokine Staining & Flow Cytometry Analysis harvest_cells->analyze_cells data Data Analysis and Quantification analyze->data analyze_cells->data

Caption: General workflow for an in vitro Cytokine Release Assay (CRA).

Protocol 2: Cytokine Quantification by Sandwich ELISA

This protocol provides a general procedure for a sandwich ELISA to measure a single cytokine in cell culture supernatants.

Materials:

  • ELISA plate (96-well, high protein-binding)

  • Capture Antibody (specific to the cytokine of interest)

  • Recombinant Cytokine Standard

  • Detection Antibody (biotinylated, specific to the cytokine)

  • Avidin-HRP (or Streptavidin-HRP)

  • Assay Diluent (e.g., PBS with 10% FBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat Plate: Dilute the capture antibody in a binding solution and add 100 µL to each well of the ELISA plate.[22] Incubate overnight at 4°C.

  • Wash: Aspirate the coating solution and wash the plate 3 times with Wash Buffer.

  • Block: Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature (RT).

  • Wash: Repeat the wash step as in step 2.

  • Add Samples and Standards: Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of the standards and experimental samples (supernatants) to the appropriate wells. Incubate for 2 hours at RT.

  • Wash: Repeat the wash step.

  • Add Detection Antibody: Dilute the biotinylated detection antibody in Assay Diluent.[23] Add 100 µL to each well and incubate for 1 hour at RT.

  • Wash: Repeat the wash step.

  • Add Avidin-HRP: Add 100 µL of diluted Avidin-HRP to each well. Incubate for 30 minutes at RT in the dark.

  • Wash: Wash the plate 5-7 times with Wash Buffer.

  • Add Substrate: Add 100 µL of TMB Substrate Solution to each well.[9] Incubate for 15-30 minutes at RT in the dark, allowing color to develop.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the cytokine concentrations in the experimental samples.[11]

Protocol 3: Intracellular Cytokine Staining by Flow Cytometry

This protocol allows for the identification of cytokine-producing cells within a heterogeneous population.

Materials:

  • Cell culture medium and supplements

  • This compound and other stimulants (e.g., PMA/Ionomycin as a positive control)

  • Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)

  • Antibodies for surface markers (e.g., anti-CD3, -CD4, -CD8) conjugated to fluorochromes

  • Fixation/Permeabilization Buffer

  • Antibody for intracellular cytokine (e.g., anti-IFN-γ) conjugated to a different fluorochrome

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Flow Cytometer

Procedure:

  • Cell Stimulation: Culture cells (e.g., PBMCs) and stimulate with this compound or controls for a predetermined time (e.g., 6-24 hours).

  • Inhibit Protein Transport: For the final 4-6 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture.[17] This causes cytokines to accumulate inside the cell.

  • Harvest and Surface Stain: Harvest the cells and wash them with Flow Cytometry Staining Buffer. Stain for cell surface markers by incubating with a cocktail of fluorescently-labeled antibodies for 20-30 minutes at 4°C in the dark.[17][20]

  • Wash: Wash the cells to remove unbound surface antibodies.

  • Fix and Permeabilize: Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at RT in the dark.[18][20] This step fixes the cells and creates pores in the membrane to allow intracellular antibodies to enter.

  • Wash: Wash the cells with Permeabilization Wash Buffer.

  • Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibody diluted in Permeabilization Wash Buffer. Incubate for 30 minutes at RT in the dark.

  • Final Washes: Wash the cells twice with Permeabilization Wash Buffer, followed by one wash with Flow Cytometry Staining Buffer.[18]

  • Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.

  • Analysis: Analyze the data using appropriate software. Gate on the cell population of interest (e.g., CD8+ T-cells) and then quantify the percentage of cells that are positive for the intracellular cytokine (e.g., IFN-γ).

References

Practical Guide to Handling and Storing (D)-PPA 1 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a potent and hydrolysis-resistant D-peptide antagonist designed to block the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1).[1][2] This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system.[3][4][5][6] By inhibiting the PD-1/PD-L1 pathway, this compound can reinvigorate exhausted T cells, leading to an enhanced anti-tumor immune response.[3][6] This document provides a comprehensive guide for the proper handling, storage, and application of this compound in a research setting.

Handling and Storage

Proper handling and storage of this compound are crucial to maintain its stability and activity. Peptides are susceptible to degradation from moisture, oxidation, and microbial contamination.

1.1. Receiving and Initial Storage

Lyophilized this compound is stable at room temperature for short periods, making it suitable for standard shipment. Upon receipt, the vial should be inspected for any damage. For long-term storage, the lyophilized peptide should be stored at -20°C or, preferably, -80°C in a tightly sealed container, protected from light.[7]

1.2. Preparing Stock Solutions

Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption. When preparing a stock solution, use a sterile, high-purity solvent.

1.3. Storage of Stock Solutions

Once in solution, peptides are significantly less stable than in their lyophilized form. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Solubility of this compound

SolventRecommended Stock ConcentrationNotes
DMSO≥ 10 mMFor highly hydrophobic peptides, a small amount of DMSO can be used initially, followed by dilution with an aqueous buffer.[8][9][10] The final DMSO concentration in cell-based assays should be kept low (typically <0.5%) to avoid cytotoxicity.[10]
Water1-2 mg/mLSolubility in water may be limited. Sonication can aid in dissolution.[8]

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotes
Lyophilized Powder-20°C to -80°CSeveral yearsProtect from moisture and light.
Stock Solution in DMSO-20°CUp to 1 month[7]Aliquot to avoid freeze-thaw cycles.
-80°CUp to 6 months[7]Aliquot to avoid freeze-thaw cycles.
Stock Solution in Aqueous Buffer-20°CWeeksStability is sequence and pH-dependent. A slightly acidic pH (5-6) is often optimal.

Experimental Protocols

The following are detailed protocols for common experiments involving this compound.

3.1. Protocol 1: PD-1/PD-L1 Binding Assay (ELISA-based)

This protocol is designed to quantify the ability of this compound to inhibit the binding of PD-1 to PD-L1.

Materials:

  • Recombinant human PD-L1

  • Recombinant human PD-1-Biotin

  • This compound peptide

  • 96-well high-binding microplate

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of recombinant human PD-L1 (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block the wells with 200 µL of assay buffer for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Inhibitor Incubation: Prepare serial dilutions of this compound in assay buffer. Add 50 µL of the diluted peptide to the wells. Add 50 µL of assay buffer to the control wells.

  • PD-1 Incubation: Add 50 µL of biotinylated recombinant human PD-1 (e.g., 0.5 µg/mL in assay buffer) to all wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3.2. Protocol 2: T-Cell Activation Assay (Jurkat Cell-based)

This protocol assesses the ability of this compound to restore T-cell activation in the presence of PD-L1 expressing cells.

Materials:

  • Jurkat T cells (engineered to express PD-1 and an NFAT-luciferase reporter)

  • CHO-K1 cells (engineered to express human PD-L1 and a T-cell receptor activator)

  • This compound peptide

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well white, clear-bottom cell culture plate

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed the PD-L1 expressing CHO-K1 cells in a 96-well plate at a density of ~2 x 10⁴ cells/well and incubate overnight.

  • Inhibitor Addition: Prepare serial dilutions of this compound in cell culture medium. Add 25 µL of the diluted peptide to the appropriate wells.

  • Jurkat Cell Addition: Add 75 µL of the PD-1 expressing Jurkat T cells (~1 x 10⁵ cells) to each well.

  • Incubation: Co-culture the cells for 6 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Reading: Add 100 µL of luciferase assay reagent to each well. Incubate at room temperature for 10 minutes to ensure complete cell lysis.

  • Measurement: Read the luminescence using a luminometer. An increase in luminescence indicates T-cell activation.

3.3. Protocol 3: In Vivo Tumor Growth Inhibition Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

Materials:

  • Syngeneic mouse tumor model (e.g., BALB/c mice with CT26 colon carcinoma cells)

  • This compound peptide

  • Vehicle control (e.g., sterile saline or PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10⁶ CT26 cells) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Peptide Administration: Administer this compound at a predetermined dose (e.g., 2 mg/kg) and route (e.g., subcutaneous or intraperitoneal injection) daily for a specified duration (e.g., 7 days).[2] Administer the vehicle control to the control group.

  • Tumor Measurement: Continue to measure tumor volume throughout the study. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Diagrams

4.1. Signaling Pathway

PD1_pathway cluster_tcell T-Cell cluster_apc Tumor Cell / APC TCR TCR PI3K PI3K/Akt Activation TCR->PI3K Activation PD1 PD-1 SHP2 SHP2 PD1->SHP2 Recruits SHP2->PI3K Inhibition MHC MHC MHC->TCR Signal 1 (Antigen Presentation) PDL1 PD-L1 PDL1->PD1 Signal 2 (Inhibitory) DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

4.2. Experimental Workflow: PD-1/PD-L1 Binding Assay

elisa_workflow start Start coat Coat plate with recombinant PD-L1 start->coat wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 add_peptide Add this compound dilutions wash2->add_peptide add_pd1 Add biotinylated PD-1 add_peptide->add_pd1 incubate Incubate add_pd1->incubate wash3 Wash incubate->wash3 add_strep_hrp Add Streptavidin-HRP wash3->add_strep_hrp wash4 Wash add_strep_hrp->wash4 add_tmb Add TMB substrate wash4->add_tmb stop_reaction Add stop solution add_tmb->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate end_node End read_plate->end_node

Caption: Workflow for the ELISA-based PD-1/PD-L1 binding assay.

4.3. Experimental Workflow: T-Cell Activation Assay

tcell_workflow start Start seed_cho Seed PD-L1 expressing CHO-K1 cells start->seed_cho incubate_cho Incubate overnight seed_cho->incubate_cho add_peptide Add this compound dilutions incubate_cho->add_peptide add_jurkat Add PD-1 expressing Jurkat T-cells add_peptide->add_jurkat coculture Co-culture for 6 hours add_jurkat->coculture add_luciferase Add luciferase reagent coculture->add_luciferase read_luminescence Read luminescence add_luciferase->read_luminescence end_node End read_luminescence->end_node

Caption: Workflow for the Jurkat cell-based T-cell activation assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (D)-PPA 1 Concentration for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of (D)-PPA 1 for in vitro cytotoxicity assays.

Understanding this compound's Mechanism of Action

This compound is a d-peptide antagonist that inhibits the interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1).[1][2][3] This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system.[4][5] By blocking the PD-1/PD-L1 pathway, this compound aims to restore the anti-tumor activity of T cells.[5][6]

Key Consideration: It is crucial to understand that this compound is not expected to be directly cytotoxic to tumor cells.[1] Its therapeutic effect is derived from modulating the immune response. Therefore, in a standard in vitro cytotoxicity assay using a monoculture of tumor cells, this compound is not expected to induce significant cell death.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of a direct cytotoxicity assay on cancer cells treated with this compound?

A1: In a standard cytotoxicity assay where cancer cells are cultured alone (monoculture) and treated with this compound, you should expect to see minimal to no direct cytotoxicity.[1] One study showed that concentrations up to 100 μM did not affect the growth of CT26 tumor cells.[1] The primary function of this compound is to block the PD-1/PD-L1 interaction, which requires the presence of immune cells (like T cells) to observe an anti-tumor effect.[6]

Q2: Why would I run a direct cytotoxicity assay with this compound if it's not expected to be cytotoxic?

A2: There are several valid reasons to perform this experiment:

  • To establish a baseline: This confirms that the compound itself is not toxic to the cancer cells at the concentrations you plan to use in co-culture experiments with immune cells.

  • To assess off-target effects: At very high concentrations, some compounds can have off-target effects that may lead to cytotoxicity. A direct cytotoxicity assay can help determine the concentration range where these effects are not observed.

Q3: What is the recommended concentration range for this compound in in vitro experiments?

A3: Based on available data, a starting concentration range of 3 µM to 100 µM can be considered for initial in vitro studies.[1] However, the optimal concentration will be dependent on the specific cell line and assay system. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.

Q4: How can I assess the efficacy of this compound in vitro if not by direct cytotoxicity?

A4: To assess the intended biological activity of this compound, you should use a co-culture system that includes both your cancer cell line (expressing PD-L1) and immune cells (such as T cells, which express PD-1). In this setup, you can measure:

  • Immune cell activation: Increased cytokine production (e.g., IFN-γ, IL-2) by T cells.

  • Immune-mediated tumor cell killing: Increased cytotoxicity towards the cancer cells in the presence of immune cells and this compound.

Experimental Protocols

Protocol: Standard In Vitro Cytotoxicity Assay (e.g., MTT or LDH Assay)

This protocol outlines a general procedure for assessing the direct cytotoxicity of this compound on a cancer cell line.

1. Cell Preparation:

  • Culture your chosen cancer cell line in the recommended medium until they reach 80-90% confluency.
  • Harvest the cells using standard cell culture techniques (e.g., trypsinization).
  • Count the cells and prepare a cell suspension at the desired concentration in fresh culture medium. The optimal seeding density should be determined for each cell line.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
  • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for treatment.

3. Assay Procedure:

  • Seed the cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for cell attachment.
  • After 24 hours, remove the medium and add fresh medium containing the different concentrations of this compound. Include appropriate controls:
  • Untreated cells (negative control): Cells in medium only.
  • Vehicle control: Cells in medium with the same concentration of the solvent used for the this compound stock solution.
  • Positive control (for assay validation): Cells treated with a known cytotoxic agent.
  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

4. Cytotoxicity Measurement (Example using MTT assay):

  • Following incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
  • Measure the absorbance at the appropriate wavelength using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage relative to the untreated or vehicle control.

Quantitative Data Summary

ParameterRecommended Range/ValueCitation
This compound Concentration 3.125 - 100 µM[1]
Incubation Time 24 - 48 hours[1]
Binding Affinity (Kd) to PD-L1 0.51 µM[2][3]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No cytotoxicity observed at any concentration - This is the expected result for this compound in a direct cytotoxicity assay.- This confirms the compound is not directly toxic. Proceed to co-culture assays with immune cells to assess its intended biological activity.
Unexpected cytotoxicity at high concentrations - Off-target effects of this compound.- Issues with the compound's solubility or stability.- Determine the cytotoxic concentration (CC50) and use concentrations well below this for functional assays.- Ensure the compound is fully dissolved and stable in your culture medium.
High background in cytotoxicity assay - Contamination of reagents or cultures.- High cell density leading to nutrient depletion.- Use sterile techniques and test for mycoplasma contamination.- Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.

Visualizations

Signaling Pathway

PD1_Pathway PD-1/PD-L1 Signaling Pathway cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K activates PD1 PD-1 SHP2 SHP2 PD1->SHP2 recruits SHP2->TCR dephosphorylates Effector T Cell Effector Functions (e.g., Cytotoxicity, Proliferation) PI3K->Effector promotes MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Binding (Inhibition) DPPA1 This compound DPPA1->PDL1 Blocks Interaction Cytotoxicity_Workflow In Vitro Cytotoxicity Assay Workflow start Start prep_cells Prepare and Seed Cancer Cells start->prep_cells incubate_24h Incubate for 24h (Cell Adhesion) prep_cells->incubate_24h add_treatment Add this compound and Controls to Wells incubate_24h->add_treatment prep_dppa1 Prepare Serial Dilutions of this compound prep_dppa1->add_treatment incubate_treat Incubate for Treatment Period (24-72h) add_treatment->incubate_treat add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubate_treat->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure analyze Analyze Data and Calculate % Viability measure->analyze end End analyze->end

References

troubleshooting low efficacy of (D)-PPA 1 in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the PD-1/PD-L1 inhibitor, (D)-PPA 1, in in vivo experiments.

Troubleshooting Guide

This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in in vivo studies.

Q1: We are observing high variability in tumor growth inhibition between mice in the same treatment group. What are the potential causes?

High variability can obscure the true effect of this compound. Potential sources of variability include:

  • Animal-Specific Factors: Age, weight, and sex differences among mice can influence drug metabolism and tumor development. The immune status of the mouse strain is also a critical factor.

  • Inconsistent Tumor Cell Implantation: Ensure that cell viability is greater than 95% before injection. Use a consistent injection volume, needle gauge, and location for subcutaneous or orthotopic tumors.

  • Formulation and Administration Inconsistencies: this compound, being a peptide, requires careful handling. Ensure complete solubilization and consistent administration technique (e.g., intraperitoneal vs. subcutaneous).

  • Lack of Blinding and Randomization: To minimize bias, randomize animals into treatment groups and blind the personnel who are measuring tumors.

Q2: The antitumor efficacy of this compound in our study is lower than reported in the literature. What are the possible reasons?

Several factors can contribute to reduced efficacy:

  • This compound Formulation and Stability:

    • Solubility: The trifluoroacetate (TFA) salt form of this compound generally has better water solubility and stability.[1][2][3] Ensure the peptide is fully dissolved in a suitable vehicle (e.g., sterile PBS) immediately before use. Visual inspection for precipitates is crucial.

    • Stability: Although D-peptides are resistant to proteolysis, improper storage (e.g., repeated freeze-thaw cycles) can degrade the compound. Prepare fresh dilutions for each experiment from a new aliquot.

  • Dosing and Administration Route:

    • Dosage: The reported effective dose in a CT26 mouse model is 2 mg/kg, administered daily via subcutaneous (s.c.) or intraperitoneal (i.p.) injection for 7 days.[2] Lower doses may not be sufficient to achieve a therapeutic concentration at the tumor site.

    • Administration Route: The route of administration can impact bioavailability and tumor targeting. While both s.c. and i.p. routes have been used, consistency is key.

  • Tumor Model Characteristics:

    • Tumor Microenvironment (TME): The efficacy of PD-1/PD-L1 inhibitors is highly dependent on the TME. "Hot" tumors with high infiltration of immune cells, such as CD8+ T cells, are more likely to respond.[4][5] "Cold" tumors with low immune infiltration may show a poor response.

    • PD-L1 Expression: While not always a perfect predictor, tumors with higher PD-L1 expression may respond better to PD-1/PD-L1 blockade.[6]

    • Cell Line Integrity: Use tumor cell lines with low passage numbers to prevent genetic drift, which can alter their immunogenicity and response to treatment.

Q3: How can we confirm that this compound is reaching the tumor and engaging its target?

  • Pharmacokinetic (PK) Studies: While comprehensive PK data for this compound is not widely published, you can perform pilot studies to measure its concentration in plasma and tumor tissue over time. This can help determine if the chosen dose and administration route are achieving adequate tumor penetration.

  • Pharmacodynamic (PD) Studies: Analyze the tumor microenvironment post-treatment. An increase in the infiltration of CD8+ T cells and interferon-gamma (IFN-γ) production within the tumor would suggest that this compound is effectively blocking the PD-1/PD-L1 pathway and reactivating the anti-tumor immune response.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a D-peptide antagonist of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction.[2] It binds to PD-L1 with a dissociation constant (Kd) of 0.51 μM, preventing it from binding to the PD-1 receptor on activated T cells.[8][9] This blockade disrupts the inhibitory signal, thereby restoring the ability of T cells to recognize and kill tumor cells.[10]

Q2: Why is this compound a D-peptide, and what are the advantages?

This compound is composed of D-amino acids, which are stereoisomers of the naturally occurring L-amino acids. The primary advantage of this is its resistance to degradation by proteases in the body, which typically recognize and cleave peptides made of L-amino acids. This resistance leads to improved stability and a longer in vivo half-life compared to equivalent L-peptides.

Q3: What is the recommended formulation for in vivo use of this compound?

It is recommended to use the TFA salt form of this compound due to its enhanced water solubility and stability.[1][2][3] The peptide should be dissolved in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS). Prepare the solution fresh for each day of dosing to ensure its integrity.

Q4: What are the appropriate mouse models for testing this compound?

Syngeneic mouse models with a competent immune system are essential for evaluating immunotherapies like this compound. The choice of tumor model is critical and should ideally be one known to be responsive to immune checkpoint blockade.

  • CT26 (Colon Carcinoma): This is a commonly used model for immunotherapy studies and has shown responsiveness to this compound.[2][4][5] CT26 tumors are considered immunologically "hot."[4][5]

  • B16-F10 (Melanoma): This is another widely used model, but it is known to be less immunogenic ("cold") and may be more resistant to PD-1/PD-L1 blockade as a monotherapy.[11][12]

Q5: What are the key experimental controls to include in our in vivo study?

  • Vehicle Control: A group of animals receiving the same vehicle used to dissolve this compound, administered on the same schedule.

  • Untreated Control: A group of tumor-bearing animals that do not receive any treatment.

  • Positive Control (Optional but Recommended): A known effective immunotherapy, such as an anti-PD-1 or anti-PD-L1 antibody, to validate the responsiveness of the tumor model.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Properties of this compound

ParameterValueReference
Binding Affinity (Kd) to PD-L1 0.51 μM[8][9]
In Vitro Blocking Concentration 1.0 mg/mL[2][8]
Reported In Vivo Dosage 2 mg/kg; s.c. or i.p.; daily for 7 days[2]
In Vivo Tumor Model CT26 (Colon Carcinoma)[2]
Observed In Vivo Effect Inhibition of tumor growth and prolonged survival[2]

Table 2: Comparative In Vivo Efficacy of PD-1/PD-L1 Peptide Inhibitors in CT26 Mouse Model

CompoundDosageAdministration RouteOutcomeReference
This compound 2 mg/kg, dailys.c. or i.p.Significant tumor growth inhibition[2]
Cyclic Peptide C7 0.5 mg/kg, dailyi.p.Significant tumor growth inhibition and improved survival[7]
Cyclic Peptide C12 0.5 mg/kg, dailyi.p.Significant tumor growth inhibition and improved survival[7]
Anti-PD-L1 Antibody 0.5 mg/kg, dailyi.p.Significant tumor growth inhibition and improved survival[7]

Experimental Protocols

Protocol: In Vivo Efficacy Study of this compound in a Syngeneic Mouse Model

This protocol provides a general framework. Specific details may need to be optimized for your particular experimental setup.

  • Animal Model:

    • Use 6-8 week old female BALB/c mice for the CT26 tumor model.

    • Allow mice to acclimate for at least one week before the start of the experiment.

  • Tumor Cell Culture and Implantation:

    • Culture CT26 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

  • This compound Formulation:

    • Use the TFA salt form of this compound.

    • On each day of treatment, dissolve the required amount of this compound in sterile PBS to achieve a final concentration for a 2 mg/kg dose in a 100-200 µL injection volume.

    • Vortex gently to ensure complete dissolution and visually inspect for any particulates.

  • Treatment Regimen:

    • Monitor tumor growth daily using calipers.

    • When tumors reach an average volume of 50-100 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

    • Administer this compound (2 mg/kg) or vehicle (PBS) daily via intraperitoneal or subcutaneous injection for 7 consecutive days.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor animal health daily.

    • The primary endpoint is typically tumor growth inhibition. A secondary endpoint can be survival.

    • Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of significant distress, in accordance with institutional animal care and use committee guidelines.

  • Pharmacodynamic Analysis (Optional):

    • At the end of the study, tumors can be excised for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry for CD8+ T cells) and cytokine expression (e.g., by qPCR or ELISA for IFN-γ).

Visualizations

PD1_PDL1_Signaling_Pathway TCR TCR Activation T Cell Activation (Cytokine Release, Proliferation) TCR->Activation PD1 PD-1 Inhibition Inhibition of T Cell Activation PD1->Inhibition CD28 CD28 CD28->Activation Inhibition->Activation MHC MHC MHC->TCR Signal 1 (Antigen Recognition) PDL1 PD-L1 PDL1->PD1 Inhibitory Signal B7 B7 B7->CD28 Signal 2 (Co-stimulation) DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 Signaling Pathway and this compound Mechanism of Action.

Caption: Troubleshooting workflow for low in vivo efficacy of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Animal_Acclimation Animal Acclimation (e.g., BALB/c mice) Tumor_Implantation Tumor Implantation (Subcutaneous) Animal_Acclimation->Tumor_Implantation Cell_Culture Tumor Cell Culture (e.g., CT26) Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Phase (this compound or Vehicle) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Endpoint Determination (Tumor Size, Survival) Data_Collection->Endpoint PD_Analysis Pharmacodynamic Analysis (Optional: Immune Profiling) Endpoint->PD_Analysis

References

Addressing Solubility Challenges with (D)-PPA 1 in Aqueous Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the PD-1/PD-L1 interaction inhibitor, (D)-PPA 1, achieving and maintaining its solubility in aqueous buffers is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility issues encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS). Why is this happening and how can I prevent it?

A2: This is a common phenomenon known as "salting out." The compound is significantly less soluble in the aqueous environment of the buffer compared to the highly polar DMSO. Rapid dilution can cause localized high concentrations that exceed the solubility limit, leading to precipitation.

To prevent this, it is crucial to add the DMSO stock solution to the aqueous buffer drop-wise while gently vortexing or swirling the buffer. This ensures rapid and even dispersion of the compound. Pre-warming the aqueous buffer to 37°C can also aid in solubility.

Q3: What is the solubility of this compound in aqueous buffers?

A3: The solubility of this compound can vary depending on its form (free peptide or a salt form) and the composition of the buffer. The trifluoroacetate (TFA) salt of this compound generally exhibits enhanced water solubility and stability.[3][4] One supplier reports a solubility of up to 2 mg/mL in water, while another specifies a solubility of 5 mg/mL for the TFA salt in PBS (pH 7.2).[1][2][5]

Q4: Can I increase the solubility of this compound in my aqueous buffer?

A4: Yes, several techniques can be employed. Gentle warming of the solution to 37°C and sonication in an ultrasonic bath for a short period can help dissolve the peptide.[6] Adjusting the pH of the buffer may also be effective; for basic peptides, a slightly acidic pH can improve solubility, and vice versa.[7]

Q5: How should I store solutions of this compound?

A5: Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Aqueous solutions of peptides are less stable and susceptible to microbial growth. It is recommended to use sterile buffers (pH 5-6), and store the aliquoted solutions at -20°C for short-term use.[7] For long-term storage, lyophilizing the peptide from a volatile solvent is an option.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder does not dissolve in aqueous buffer. The peptide has low intrinsic aqueous solubility.First, attempt to dissolve the peptide in a small amount of an organic solvent like DMSO to create a concentrated stock solution. See the protocol below.
Precipitation occurs immediately upon diluting DMSO stock into aqueous buffer. Rapid change in solvent polarity and exceeding local solubility limit.Add the DMSO stock solution very slowly (drop-wise) to the pre-warmed (37°C) aqueous buffer while continuously and gently vortexing or swirling.
The final aqueous solution is cloudy or contains visible particles. Incomplete dissolution or aggregation of the peptide.After dilution, gently warm the solution to 37°C and sonicate for 5-10 minutes. If cloudiness persists, the concentration may be too high for the chosen buffer. Consider using the TFA salt form for better solubility.
Solubility is inconsistent between experiments. Variations in buffer pH, temperature, or dilution technique.Standardize your protocol. Ensure the pH of your buffer is consistent, pre-warm your buffer, and use a consistent, slow dilution method.

Quantitative Solubility Data

Compound Form Solvent Solubility
This compoundWaterup to 2 mg/mL[5]
This compound (trifluoroacetate salt)PBS (pH 7.2)5 mg/mL[1][2]
This compound (trifluoroacetate salt)DMSO10 mg/mL[1][2]
This compound (trifluoroacetate salt)DMF10 mg/mL[1][2]
This compound (trifluoroacetate salt)EthanolSlightly soluble[1][2]

Experimental Protocol: Preparation of this compound Solution for Cell-Based Assays

This protocol provides a step-by-step method for preparing a working solution of this compound in an aqueous buffer suitable for cell culture experiments.

Materials:

  • This compound (preferably the TFA salt form)

  • High-purity, sterile DMSO

  • Sterile aqueous buffer (e.g., PBS, pH 7.2 or cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Aseptically weigh out the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. This is your primary stock solution.

  • Prepare the Working Solution:

    • Pre-warm the desired volume of your sterile aqueous buffer to 37°C.

    • While gently vortexing or swirling the pre-warmed buffer, add the required volume of the this compound DMSO stock solution drop-by-drop.

    • Continue to mix for a few minutes to ensure complete dissolution.

  • (Optional) Sonication:

    • If any visible precipitate or cloudiness remains, place the tube in a sonicator bath for 5-10 minutes.

  • Final Check and Use:

    • Visually inspect the solution to ensure it is clear and free of precipitates.

    • Use the freshly prepared working solution immediately in your experiment.

Note: The final concentration of DMSO in your cell culture should be kept to a minimum (typically below 0.5%) to avoid solvent-induced cellular toxicity.

Visualizing the Mechanism and Workflow

To better understand the role of this compound and the experimental workflow for its preparation, the following diagrams are provided.

PD1_PDL1_Inhibition cluster_cells Cellular Interaction cluster_inhibition Inhibition by this compound Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 expresses T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 expresses PD-L1->PD-1 binds & inhibits T-Cell This compound This compound This compound->PD-L1 blocks interaction Experimental_Workflow A This compound Powder B Add DMSO A->B C 10 mg/mL Stock Solution in DMSO B->C E Slow, drop-wise addition while vortexing C->E D Pre-warmed Aqueous Buffer (37°C) D->E F Working Solution of this compound E->F G Optional: Sonicate if cloudy F->G H Ready for experiment F->H If clear G->H If clear

References

how to minimize off-target effects of (D)-PPA 1 in cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (D)-PPA 1, a D-peptide antagonist of the PD-1/PD-L1 interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell cultures, with a specific focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic D-peptide designed to inhibit the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1][2][3][4] By binding to PD-L1 with a dissociation constant (Kd) of 0.51 μM, this compound blocks the PD-1/PD-L1 signaling pathway.[1][3][4] This pathway is a critical immune checkpoint that can be exploited by cancer cells to evade the host immune system. Inhibition of this interaction by this compound is intended to restore T-cell-mediated anti-tumor immunity.[1][2]

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects are unintended interactions of a therapeutic agent with cellular components other than its designated target. For this compound, this would involve binding to proteins other than PD-L1. These interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's biological role. Minimizing off-target effects is crucial for obtaining accurate and reproducible data.

Q3: Has the off-target profile of this compound been characterized?

Currently, there is no publicly available data detailing a comprehensive off-target profile for this compound. As with any novel compound, it is recommended that researchers perform their own assessment of off-target effects within their specific experimental system. This guide provides protocols and strategies to facilitate this characterization.

Q4: What are the general strategies to minimize off-target effects of this compound in my experiments?

Several key strategies can be employed:

  • Dose-Response Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect (i.e., blockade of the PD-1/PD-L1 interaction).

  • Use of Control Compounds: Include a structurally unrelated PD-1/PD-L1 inhibitor to ensure the observed phenotype is not due to a shared off-target effect of a particular chemical scaffold.

  • Genetic Validation: Employ techniques like CRISPR/Cas9 or siRNA to knock down PD-L1. The resulting phenotype should mimic the effects of this compound if the compound is acting on-target.

  • Orthogonal Assays: Confirm key findings using different experimental methods to ensure the results are not an artifact of a single assay platform.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Unexpected Cell Toxicity Off-target effects, high compound concentration, or solvent toxicity.1. Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. 2. Lower the concentration of this compound to the minimal effective dose. 3. Test the vehicle control (e.g., DMSO) alone to rule out solvent-induced toxicity. 4. Screen this compound against a panel of known toxicity-related targets.
Inconsistent or Non-reproducible Results Off-target effects, experimental variability, or compound instability.1. Confirm the on-target activity of this compound in your cell system using a target engagement assay (see Experimental Protocols). 2. Standardize all experimental parameters, including cell density, passage number, and incubation times. 3. Ensure proper storage and handling of this compound to maintain its stability. The TFA salt form may offer better solubility and stability.[2][5]
Observed Phenotype Does Not Match Expected PD-1/PD-L1 Blockade Effects The phenotype is mediated by an off-target effect of this compound.1. Utilize a rescue experiment: if possible, overexpress PD-L1 to see if it reverses the observed phenotype. 2. Employ a structurally different PD-1/PD-L1 inhibitor to see if it recapitulates the phenotype. 3. Conduct an unbiased off-target screening to identify potential unintended targets.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

Objective: To identify the lowest effective concentration of this compound that inhibits the PD-1/PD-L1 interaction without causing significant cytotoxicity.

Methodology:

  • Cell Seeding: Plate your target cells (expressing PD-L1) and effector T-cells at an appropriate ratio in a 96-well plate.

  • Compound Dilution: Prepare a serial dilution of this compound, typically ranging from picomolar to high micromolar concentrations. Also, prepare a vehicle control (e.g., DMSO).

  • Treatment: Add the diluted this compound or vehicle to the co-culture.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24-72 hours).

  • Readout:

    • On-target Effect: Measure a functional outcome of PD-1/PD-L1 blockade, such as T-cell activation (e.g., IFN-γ or IL-2 production measured by ELISA) or tumor cell killing (e.g., using a cytotoxicity assay like LDH or Annexin V staining).

    • Cytotoxicity: In parallel, treat the target cells alone with the same concentrations of this compound and measure cell viability using an MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the dose-response curves for both the on-target effect (EC50) and cytotoxicity (CC50). The optimal concentration range will be at or above the EC50 but well below the CC50.

ParameterDescription
EC50 The concentration of this compound that produces 50% of the maximum possible on-target effect.
CC50 The concentration of this compound that causes a 50% reduction in cell viability.
Therapeutic Window The range of concentrations between the minimal effective dose and the onset of significant cytotoxicity.
Protocol 2: Off-Target Profiling using Kinase Panel Screening

Objective: To identify potential off-target interactions of this compound with a broad range of protein kinases.

Methodology:

  • Compound Submission: Submit this compound to a commercial kinase profiling service. These services typically offer screening against a large panel of recombinant kinases.

  • Assay Format: The service will perform biochemical assays (e.g., radiometric or fluorescence-based) to measure the inhibitory activity of this compound against each kinase, usually at a fixed concentration (e.g., 1 or 10 µM).

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. Significant inhibition of any kinase other than the intended downstream effectors of PD-L1 signaling would indicate a potential off-target interaction.

Protocol 3: Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound binds to its intended target, PD-L1, in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells expressing PD-L1 with this compound or a vehicle control.

  • Heating: Heat the cell lysates across a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble PD-L1 remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the thermal denaturation curve of PD-L1 in the presence of this compound indicates direct binding of the compound to the target protein.

Visualizing Key Concepts

PD1_Signaling_Pathway On-Target Effect of this compound cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Activates SHP2 SHP2 PD1->SHP2 Recruits PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway TCR->RAS_MAPK CD28 CD28 SHP2->PI3K_AKT Dephosphorylates SHP2->RAS_MAPK Dephosphorylates Inhibition Inhibition SHP2->Inhibition Leads to TCell_Activation T-Cell Activation (Cytokine Release, Proliferation) PI3K_AKT->TCell_Activation RAS_MAPK->TCell_Activation DPPA1 This compound DPPA1->PDL1 Binds to

Caption: On-Target Effect of this compound on the PD-1/PD-L1 Signaling Pathway.

Off_Target_Workflow Experimental Workflow to Minimize Off-Target Effects Start Start Experiment with this compound DoseResponse 1. Dose-Response Curve (EC50 for efficacy, CC50 for toxicity) Start->DoseResponse SelectConc 2. Select Lowest Effective Concentration DoseResponse->SelectConc Phenotype 3. Observe Cellular Phenotype SelectConc->Phenotype Expected Expected On-Target Phenotype Phenotype->Expected Yes Unexpected Unexpected/Toxic Phenotype Phenotype->Unexpected No GeneticValidation 4a. Genetic Validation (PD-L1 Knockdown) Expected->GeneticValidation ControlCompound 4b. Control Compound (Structurally distinct PD-L1 inhibitor) Expected->ControlCompound OffTargetScreening 5. Off-Target Screening (e.g., Kinase Panel, CETSA) Unexpected->OffTargetScreening Conclusion Conclusion: Phenotype is likely on-target GeneticValidation->Conclusion ControlCompound->Conclusion IdentifyOffTarget 6. Identify Potential Off-Targets OffTargetScreening->IdentifyOffTarget Optimize 7. Refine Experiment / Re-evaluate Compound IdentifyOffTarget->Optimize Optimize->Start

Caption: Workflow for Minimizing and Identifying Off-Target Effects of this compound.

References

Technical Support Center: Improving the Stability of (D)-PPA 1 in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of the D-peptide antagonist, (D)-PPA 1, throughout long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the integrity and activity of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a D-peptide antagonist designed to block the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1). This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system. The stability of this compound is paramount because any degradation can lead to a loss of its inhibitory activity, resulting in inaccurate and unreliable experimental outcomes.

Q2: How should I store lyophilized this compound for optimal long-term stability?

For optimal long-term stability, lyophilized this compound should be stored at -20°C or, preferably, -80°C in a tightly sealed container, protected from light and moisture. Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can introduce moisture and accelerate degradation.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

It is recommended to dissolve lyophilized this compound in a minimal amount of sterile, high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Subsequently, this stock solution can be diluted with an appropriate aqueous buffer to the desired final concentration. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can compromise peptide integrity.

Q4: How long can I store this compound stock solutions?

Once in solution, the stability of this compound decreases. For short-term storage, aliquots of the stock solution can be kept at -20°C for up to one month. For longer-term storage, it is advisable to store aliquots at -80°C, where they can remain stable for up to six months.

Q5: What are the main degradation pathways for peptides like this compound?

While this compound is a D-peptide and thus resistant to degradation by common proteases, it can still be susceptible to chemical degradation pathways, including:

  • Oxidation: The amino acid residues Tyrosine (Tyr) and Histidine (His) in the this compound sequence are susceptible to oxidation.

  • Deamidation: The Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, particularly at neutral to alkaline pH.

  • Hydrolysis: Although more resistant than L-peptides, peptide bonds can still be hydrolyzed under extreme pH conditions.

  • Aggregation: Peptides can self-associate and form aggregates, leading to precipitation and loss of activity.

Troubleshooting Guides

Problem 1: Loss of this compound Activity in a Long-Term Cell Culture Experiment
Possible CauseTroubleshooting Steps
Degradation in Culture Media pH of Media: Verify the pH of your cell culture media. Prolonged exposure to neutral or slightly alkaline pH can accelerate the deamidation of Asparagine and Glutamine residues in this compound. Consider using a buffer system that maintains a slightly acidic pH (around 6.0-6.5) if compatible with your cell line. Component Interaction: Some components in complex cell culture media can promote peptide degradation. If possible, test the stability of this compound in a simpler, defined medium. Frequency of Addition: For very long-term experiments, consider replenishing this compound in the culture medium more frequently to compensate for any gradual degradation.
Oxidation Minimize Oxygen Exposure: Prepare this compound solutions using degassed buffers. When storing aliquots, consider purging the vials with an inert gas like argon or nitrogen before sealing. Chelating Agents: Trace metal ions in buffers can catalyze oxidation. Adding a small amount of a chelating agent like EDTA (0.01-0.1 mM) to your buffers can help mitigate this.
Adsorption to Labware Use Low-Binding Plastics: Peptides can adsorb to the surface of standard plasticware. Utilize low-protein-binding microplates, tubes, and pipette tips for all steps involving this compound.
Problem 2: Precipitation or Cloudiness Observed in this compound Solution
Possible CauseTroubleshooting Steps
Aggregation Concentration: High concentrations of this compound can promote aggregation. Try working with the lowest effective concentration possible for your experiment. Solvent Choice: If precipitation occurs upon dilution of the DMSO stock into an aqueous buffer, try altering the composition of the final buffer. The addition of a small percentage of an organic solvent (e.g., up to 5% DMSO) or a non-ionic surfactant (e.g., 0.01% Tween-20) may improve solubility and reduce aggregation. pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the solution away from the pI of this compound can increase its solubility.
Poor Solubility Initial Dissolution: Ensure the lyophilized peptide is fully dissolved in DMSO before further dilution. Gentle vortexing or sonication may aid in complete dissolution.

Quantitative Data Summary

The following tables summarize key quantitative information for the handling and storage of this compound.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationNotes
Lyophilized Powder-20°C or -80°CYearsProtect from light and moisture.
Stock Solution in DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Stock Solution in DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.

Table 2: Susceptible Amino Acids in this compound Sequence and Potential Degradation Pathways

This compound Sequence: (D)-Asn-(D)-Tyr-(D)-Ser-(D)-Lys-(D)-Pro-(D)-Thr-(D)-Asp-(D)-Arg-(D)-Gln-(D)-Tyr-(D)-His-(D)-Phe

Susceptible ResiduePosition(s)Potential Degradation PathwayKey Influencing Factors
Asparagine (Asn)1DeamidationNeutral to alkaline pH, temperature
Tyrosine (Tyr)2, 10OxidationOxygen, light, metal ions
Glutamine (Gln)9DeamidationNeutral to alkaline pH, temperature
Histidine (His)11OxidationOxygen, light, metal ions

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
  • Reconstitution of Lyophilized this compound:

    • Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.

    • Add the required volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Gently vortex or sonicate to ensure complete dissolution.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single-use aliquot of the this compound stock solution.

    • Dilute the stock solution to the final desired concentration using pre-warmed cell culture medium. It is recommended to perform serial dilutions to ensure accuracy.

    • Add the final working solution to your cell cultures.

Protocol 2: General Guidance for Formulation of this compound for In Vivo Studies

Disclaimer: This is a general guideline. The optimal formulation may vary depending on the specific animal model and experimental design. A thorough literature search for similar D-peptide formulations is recommended.

  • Vehicle Selection:

    • A common vehicle for peptide administration is sterile phosphate-buffered saline (PBS) at a physiologically compatible pH (typically 7.2-7.4).

    • To improve solubility and stability, co-solvents such as a low percentage of DMSO or excipients like polyethylene glycol (PEG) may be considered. However, the toxicity and effects of these additives on the animal model must be carefully evaluated.

  • Preparation of Dosing Solution:

    • Prepare a fresh dosing solution for each day of administration.

    • From a concentrated DMSO stock, dilute this compound into the sterile vehicle.

    • Ensure the final concentration of DMSO is below the tolerated threshold for the specific animal model and route of administration.

    • Filter the final dosing solution through a 0.22 µm sterile filter before injection.

Visualizations

PD1_PDL1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP-2 PD1->SHP2 Recruits TCell_Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->TCell_Activation Signal 1 PI3K_AKT PI3K/AKT Pathway SHP2->PI3K_AKT Dephosphorylates & Inhibits PI3K_AKT->TCell_Activation DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 Signaling Pathway and the Mechanism of Action of this compound.

Troubleshooting_Workflow Start Experiment Shows Loss of this compound Activity Check_Storage Verify Storage Conditions (Lyophilized & Solution) Start->Check_Storage Check_Handling Review Handling Procedures (e.g., Freeze-Thaw Cycles) Check_Storage->Check_Handling Storage OK Optimize_Protocol Optimize Experimental Protocol Check_Storage->Optimize_Protocol Improper Storage Check_Formulation Assess Formulation (pH, Buffer, Excipients) Check_Handling->Check_Formulation Handling OK Check_Handling->Optimize_Protocol Improper Handling Analytical_Validation Perform Analytical Validation (e.g., HPLC, MS) Check_Formulation->Analytical_Validation Formulation OK Check_Formulation->Optimize_Protocol Suboptimal Formulation Analytical_Validation->Optimize_Protocol Degradation Confirmed Conclusion Problem Resolved Analytical_Validation->Conclusion No Degradation Detected (Investigate other experimental variables) Optimize_Protocol->Conclusion

Caption: Troubleshooting Workflow for this compound Stability Issues.

Technical Support Center: Troubleshooting (D)-PPA 1 in PD-L1 Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers encountering inconsistent results when using the (D)-PPA 1 peptide inhibitor in PD-L1 flow cytometry staining experiments. The following sections offer frequently asked questions, detailed troubleshooting tables, experimental protocols, and workflow diagrams to help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: I am seeing a weak or no PD-L1 signal after staining. What are the possible causes?

A weak or absent signal can stem from several factors, including issues with the antibody, the cells, or the experimental procedure.[1][2][3] Start by ensuring your antibody is properly stored and that you are using an optimal concentration, which can be determined by titration.[1][2][3] Check that your target protein, PD-L1, is expected to be expressed on your cell type and consider if any pre-treatment, like cytokine stimulation, is needed to induce expression.[1] Also, verify that your flow cytometer's lasers and filters are correctly set up for the fluorochrome you are using.[2][4]

Q2: My results show high background fluorescence, making it difficult to distinguish the PD-L1 positive population. How can I reduce this?

High background can be caused by several factors, including non-specific antibody binding, dead cells, or autofluorescence.[1][5] To mitigate this, it is recommended to include a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies.[1][6] Using an Fc receptor blocking reagent before adding your primary antibody can also reduce non-specific binding.[1][3] Additionally, ensure you are performing adequate wash steps to remove unbound antibodies.[2][7]

Q3: I am observing high variability between my replicate samples. What could be causing this inconsistency?

Inconsistent results between replicates can arise from variations in cell numbers, antibody concentrations, or incubation times. Ensure you are pipetting consistent cell numbers for each sample and that your antibody dilutions are accurate.[2] Gentle mixing of cells before staining is important to ensure a homologous single-cell suspension.[2][4] It is also crucial to treat all samples, including controls, identically throughout the staining protocol.[1]

Q4: How do I properly set up my controls for a PD-L1 staining experiment involving the this compound inhibitor?

A well-controlled experiment is crucial for interpreting your results. Essential controls include:

  • Unstained Cells: To assess autofluorescence.[1][7]

  • Viability Dye Control: To properly gate on live cells.[1][6]

  • Isotype Control: A non-specific antibody of the same isotype and with the same fluorochrome to determine background staining from the antibody itself.[3][5]

  • Single-Stained Compensation Controls: For multicolor experiments, to correct for spectral overlap.[1][2]

  • Cells Stained with Anti-PD-L1 without this compound: This serves as your positive control to measure baseline PD-L1 expression.

  • Cells Incubated with this compound and Stained with Anti-PD-L1: This is your experimental sample to assess the inhibitory effect of this compound.

Troubleshooting Guides

Table 1: Weak or No PD-L1 Signal
Potential Cause Recommended Solution
Antibody Issues
Antibody concentration too lowTitrate the anti-PD-L1 antibody to determine the optimal concentration.[1][2][3]
Improper antibody storageEnsure the antibody was stored according to the manufacturer's instructions, protected from light, and has not expired.[2][3] Avoid repeated freeze-thaw cycles.[8]
Incompatible secondary antibody (for indirect staining)If using an unconjugated primary, ensure the secondary antibody is specific to the primary's host species.[1][2]
Cellular Issues
Low or no PD-L1 expressionConfirm PD-L1 expression on your cell type in the literature. Consider stimulating cells (e.g., with IFN-γ) to upregulate expression.[1][3][9]
Antigen degradationUse fresh cells whenever possible. If using adherent cells, gentler dissociation methods may be needed as trypsin can damage surface antigens.[1][3]
Procedural & Instrumental Issues
Incorrect instrument settingsVerify that the correct lasers and filters for your fluorochrome are being used and that the signal is not being cut off by incorrect offset settings.[2][4]
Inadequate permeabilization (for intracellular PD-L1)If targeting intracellular PD-L1, ensure the appropriate fixation and permeabilization protocol is used.[1]
Photobleaching of fluorochromeProtect stained samples from light as much as possible.[1][2]
Table 2: High Background or Non-Specific Staining
Potential Cause Recommended Solution
Non-Specific Binding
Antibody concentration too highTitrate the anti-PD-L1 antibody to find a concentration that maximizes the signal-to-noise ratio.[2][5]
Fc receptor bindingPre-incubate cells with an Fc receptor blocking reagent or normal serum from the same species as the secondary antibody.[1][3]
Dead cellsInclude a viability dye in your panel to exclude dead cells, which non-specifically bind antibodies.[1][6]
Procedural Issues
Inadequate washingIncrease the number of wash steps or the volume of wash buffer to ensure removal of unbound antibody.[2][7]
High autofluorescenceRun an unstained control to determine the level of autofluorescence.[1][5] If high, consider using a brighter fluorochrome to improve signal separation.[3]
Instrumental Issues
Incorrect compensationFor multicolor panels, use single-stained controls to set proper compensation and avoid spectral spillover.[1][5]
High gain settingsUse a positive control to set the gain appropriately, reducing it to decrease background while maintaining a clear positive signal.[2]

Experimental Protocols

Protocol: PD-L1 Staining with this compound Inhibition

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically. This compound is known to inhibit the PD-1/PD-L1 interaction at a concentration of 1 mg/mL.[10]

Materials:

  • Cells of interest

  • FACS Buffer (e.g., PBS with 1% BSA and 0.1% Sodium Azide)[11]

  • This compound inhibitor

  • Fc Receptor Blocking Reagent

  • Fluorochrome-conjugated Anti-PD-L1 Antibody

  • Isotype Control Antibody

  • Viability Dye

  • 96-well U-bottom plate

Procedure:

  • Cell Preparation: Harvest cells and wash with FACS buffer. Resuspend to a concentration of 1 x 10^6 cells/mL.

  • (Optional) this compound Incubation: For inhibitor-treated samples, add this compound to the cell suspension at the desired concentration (e.g., 1 mg/mL) and incubate according to your experimental design (e.g., 30 minutes at 4°C).

  • Fc Block: Centrifuge cells and resuspend in FACS buffer containing an Fc receptor blocking reagent. Incubate for 10-15 minutes at 4°C.

  • Antibody Staining: Without washing, add the titrated amount of anti-PD-L1 antibody or the corresponding isotype control to the appropriate wells.

  • Incubation: Incubate for 30 minutes at 4°C, protected from light.

  • Washing: Wash cells twice with 200 µL of cold FACS buffer.

  • Viability Staining: If using a non-fixable viability dye, resuspend cells in buffer containing the dye and incubate according to the manufacturer's protocol.

  • Acquisition: Resuspend cells in an appropriate volume of FACS buffer for flow cytometry analysis. Acquire samples as soon as possible.

Mandatory Visualizations

G cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition prep_cells Prepare Single-Cell Suspension (1x10^6/mL) inhibitor Incubate with this compound prep_cells->inhibitor Split Samples no_inhibitor Control (No Inhibitor) prep_cells->no_inhibitor Split Samples fc_block Fc Receptor Block inhibitor->fc_block no_inhibitor->fc_block ab_stain Add Anti-PD-L1 or Isotype Control fc_block->ab_stain incubation Incubate (e.g., 30 min, 4°C) ab_stain->incubation wash1 Wash Cells incubation->wash1 viability Add Viability Dye wash1->viability wash2 Wash Cells viability->wash2 resuspend Resuspend for Acquisition wash2->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

Caption: Experimental workflow for PD-L1 staining with this compound inhibitor.

G cluster_troubleshooting Troubleshooting Pathway start Inconsistent Results q1 Weak or No Signal? start->q1 q2 High Background? q1->q2 No ans1_yes Check Antibody Titration Verify Target Expression Confirm Instrument Settings q1->ans1_yes Yes q3 High Variability? q2->q3 No ans2_yes Add Viability Dye Use Fc Block Optimize Wash Steps q2->ans2_yes Yes ans3_yes Ensure Consistent Cell # Standardize Incubation Times Review Pipetting Technique q3->ans3_yes Yes end_node Optimized Results q3->end_node No ans1_yes->q2 ans2_yes->q3 ans3_yes->end_node

Caption: Decision tree for troubleshooting inconsistent flow cytometry results.

References

optimizing dosing frequency of (D)-PPA 1 for sustained tumor suppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing the dosing frequency of (D)-PPA 1 for sustained tumor suppression.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a D-peptide antagonist that inhibits the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1).[1][2][3] By blocking this interaction, this compound prevents the suppression of T-cell activity mediated by the PD-1/PD-L1 pathway, thereby enhancing the host's anti-tumor immune response.[4][5][6] This mechanism is a form of immune checkpoint blockade.[7][8][9]

Q2: What is a typical starting dose and frequency for in vivo studies with this compound?

A2: Published preclinical studies have used varying doses. For instance, in a CT26 tumor-bearing mouse model, a dose of 2 mg/kg administered once daily for 7 days via subcutaneous or intraperitoneal injection has been shown to inhibit tumor growth.[1][2] Another study on a glycosylation-modified variant, D-gal-LPPA-1, showed significant tumor inhibition at 1 mg/kg and 3 mg/kg with intraperitoneal injections in an MC38 tumor model.[4] These provide a reasonable starting point for dose-finding studies.

Q3: How can I optimize the dosing frequency for sustained tumor suppression?

A3: Optimizing dosing frequency requires a systematic approach involving dose escalation and evaluation of different schedules (e.g., daily, every other day, weekly).[10][11] The goal is to maintain a therapeutic concentration of this compound at the tumor site to continuously inhibit the PD-1/PD-L1 interaction without inducing significant toxicity.[12] This typically involves conducting pharmacokinetic (PK) and pharmacodynamic (PD) studies.[13][14]

Q4: What are the key considerations for designing a dose optimization study?

A4: Key considerations include selecting appropriate tumor models, defining clear endpoints (e.g., tumor growth inhibition, survival), and including a sufficient number of animals to achieve statistical power.[15] It is also crucial to monitor for signs of toxicity, such as weight loss or changes in behavior.[16] The experimental design should ideally include multiple dosing cohorts to compare different frequencies and durations of treatment.[17]

Troubleshooting Guides

Problem 1: I am not observing significant tumor suppression with the initial dosing regimen.

Possible Cause Troubleshooting Step
Insufficient Dose The concentration of this compound at the tumor site may be below the therapeutic threshold.
Solution: Conduct a dose-escalation study to evaluate higher doses.
Inappropriate Dosing Frequency The dosing interval may be too long, allowing for the PD-1/PD-L1 interaction to be re-established between doses.
Solution: Decrease the interval between doses (e.g., from every 48 hours to every 24 hours).
Tumor Model Resistance The selected tumor model may have inherent resistance to PD-1/PD-L1 blockade.
Solution: Characterize the PD-L1 expression levels on the tumor cells and the extent of T-cell infiltration in the tumor microenvironment. Consider testing in other syngeneic tumor models.
Drug Stability or Delivery Issues This compound may be degrading or not reaching the tumor efficiently.
Solution: Verify the stability of your this compound formulation. Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal).

Problem 2: I am observing signs of toxicity at higher doses or with more frequent administration.

Possible Cause Troubleshooting Step
On-Target Toxicity Continuous and high-level immune activation may lead to autoimmune-like side effects.
Solution: Reduce the dose or increase the dosing interval. Implement a "drug holiday" in your dosing schedule.
Off-Target Effects This compound may have unforeseen off-target effects at higher concentrations.
Solution: Conduct a comprehensive toxicology assessment, including histopathology of major organs.
Formulation Issues The vehicle or excipients in the formulation may be causing toxicity.
Solution: Test the vehicle alone as a control group to assess its contribution to the observed toxicity.

Experimental Protocols

Protocol 1: In Vivo Dose-Finding and Efficacy Study

  • Animal Model: Select a suitable syngeneic mouse tumor model (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma).

  • Tumor Implantation: Subcutaneously implant a known number of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group):

    • Vehicle Control (e.g., PBS)

    • This compound - Low Dose (e.g., 1 mg/kg)

    • This compound - Medium Dose (e.g., 3 mg/kg)

    • This compound - High Dose (e.g., 10 mg/kg)

  • Dosing Regimen: Administer the assigned treatment via the chosen route (e.g., intraperitoneal injection) at the selected frequency (e.g., daily, every other day) for a defined period (e.g., 2-3 weeks).

  • Endpoint Measurement: Continue to monitor tumor volume and body weight. The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each group compared to the vehicle control.

TGI Calculation:

Caption: PD-1/PD-L1 Signaling Pathway and this compound Inhibition.

Dosing_Workflow cluster_preclinical Preclinical Optimization start Establish Tumor Model dose_finding Dose-Finding Study start->dose_finding pk_pd PK/PD Studies dose_finding->pk_pd freq_opt Dosing Frequency Optimization pk_pd->freq_opt tox Toxicity Assessment freq_opt->tox sustained Sustained Tumor Suppression tox->sustained

Caption: Experimental Workflow for Dosing Frequency Optimization.

Troubleshooting_Logic start Observe Suboptimal Tumor Suppression cause1 Insufficient Dose? start->cause1 cause2 Inadequate Frequency? cause1->cause2 No solution1 Increase Dose cause1->solution1 Yes cause3 Model Resistance? cause2->cause3 No solution2 Increase Frequency cause2->solution2 Yes solution3 Change Model or Characterize PD-L1 cause3->solution3 Yes end Re-evaluate Efficacy solution1->end solution2->end solution3->end

Caption: Troubleshooting Logic for Suboptimal Tumor Suppression.

References

troubleshooting unexpected toxicity in animal models treated with (D)-PPA 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected toxicity in animal models treated with (D)-PPA 1.

This compound is a D-peptide antagonist of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, showing promise in cancer immunotherapy. [1][2] While a modified version, D-gal-LPPA-1, has been reported to have a good safety profile in mice, researchers using this compound should be prepared for potential, unexpected toxicities inherent to immunomodulatory agents.[3] This guide offers a structured approach to troubleshooting these adverse events.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: We are observing unexpected mortality in our mouse cohort treated with this compound. What are the potential causes and how should we investigate?

Answer: Unexpected mortality is a serious concern and requires immediate investigation. Potential causes can range from acute toxicity to immune-related adverse events (irAEs).

Troubleshooting Steps:

  • Dose Confirmation: Double-check your dosing calculations, solution preparation, and administration route. Errors in dosing are a common cause of acute toxicity.

  • Immediate Necropsy: Perform a full necropsy on the deceased animals as soon as possible. Collect major organs (heart, lungs, liver, kidneys, spleen, and intestines) for histopathological analysis. Look for signs of organ damage, inflammation, or necrosis.

  • Review Clinical Signs: Carefully document all clinical signs observed in the animals prior to death, such as weight loss, lethargy, ruffled fur, or changes in breathing. This information can provide clues to the affected organ system.

  • Dose-Ranging Study: If you haven't already, conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

FAQ 2: Our animals are exhibiting significant weight loss and lethargy after this compound administration. What could be the underlying issue?

Answer: Weight loss and lethargy are common, non-specific signs of toxicity. Given that this compound is a PD-1/PD-L1 inhibitor, these signs could be indicative of immune-related adverse events.

Troubleshooting Steps:

  • Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced caloric intake.

  • Blood Biochemistry: Collect blood samples for a complete blood count (CBC) and serum biochemistry panel. Key parameters to assess include liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and markers of inflammation (e.g., cytokines).

  • Histopathology: Euthanize a subset of affected animals and perform histopathological analysis on major organs to identify signs of inflammation or tissue damage. Pay close attention to organs commonly affected by PD-1/PD-L1 inhibitors, such as the colon (colitis), lungs (pneumonitis), and liver (hepatitis).[2][4]

FAQ 3: We have observed organ-specific abnormalities upon necropsy (e.g., enlarged spleen, discolored liver). How do we proceed?

Answer: Organ-specific abnormalities suggest targeted toxicity. The nature of the abnormality can provide insights into the underlying mechanism.

Troubleshooting Steps:

  • Histopathological Examination: This is the most critical step. Submit the affected organs for detailed histopathological analysis by a qualified veterinary pathologist. This will help determine the nature and extent of the cellular damage or inflammation.

  • Immunohistochemistry (IHC): If histopathology indicates immune cell infiltration, consider performing IHC to characterize the types of immune cells involved (e.g., T cells, macrophages).

  • Correlate with Blood Markers: Correlate the organ-specific findings with your blood biochemistry results. For example, liver discoloration should be correlated with elevated liver enzymes.

Quantitative Data Summary

While specific LD50 data for this compound is not publicly available, the following table summarizes potential toxicities associated with PD-1/PD-L1 inhibitors based on clinical and preclinical data. Researchers should consider these as potential risks when working with this compound.

Potential ToxicityAnimal Model SignsKey Investigatory Methods
Dermatologic Rash, pruritus (itching), vitiligoVisual inspection, skin biopsies for histopathology
Gastrointestinal Diarrhea, weight lossFecal scoring, histopathology of the colon (for colitis)
Hepatic Lethargy, jaundice (yellowing of skin/eyes)Serum liver enzymes (ALT, AST), liver histopathology
Pulmonary Labored breathing, tachypnea (rapid breathing)Respiratory rate monitoring, lung histopathology (for pneumonitis)
Cardiac Lethargy, sudden deathElectrocardiogram (ECG), cardiac troponin levels, heart histopathology (for myocarditis)

Experimental Protocols

Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
  • Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or BALB/c). Use both male and female animals.

  • Dose Groups: Establish a minimum of 5 dose groups, including a vehicle control. Doses should be selected based on a logarithmic scale.

  • Administration: Administer this compound via the intended experimental route (e.g., intraperitoneal, intravenous).

  • Observation: Monitor animals for clinical signs of toxicity and mortality at regular intervals for at least 72 hours. Record body weights daily.

  • Endpoint: The MTD is the highest dose that does not cause mortality or significant signs of toxicity.

Protocol 2: Histopathological Analysis
  • Tissue Collection: At the end of the study or upon humane euthanasia, collect major organs (heart, lungs, liver, kidneys, spleen, intestines, and brain).

  • Fixation: Fix tissues in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Tissues should be processed, embedded in paraffin, and sectioned.

  • Staining: Stain sections with hematoxylin and eosin (H&E).

  • Evaluation: A board-certified veterinary pathologist should evaluate the slides for any pathological changes.

Visualizations

Signaling Pathway

PD1_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibition Inhibition of T Cell Activation PD1->Inhibition TCR TCR Activation T Cell Activation TCR->Activation DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: this compound blocks the PD-1/PD-L1 interaction, preventing T cell inhibition.

Experimental Workflow

Troubleshooting_Workflow start Unexpected Toxicity Observed dose_check Confirm Dose and Administration start->dose_check clinical_signs Review Clinical Signs start->clinical_signs dose_range Conduct Dose-Ranging Study dose_check->dose_range necropsy Immediate Necropsy and Histopathology data_analysis Analyze Data and Refine Protocol necropsy->data_analysis clinical_signs->necropsy blood_work CBC and Serum Biochemistry clinical_signs->blood_work blood_work->data_analysis dose_range->data_analysis

Caption: A logical workflow for troubleshooting unexpected toxicity in animal models.

Logical Relationship

Logical_Relationship cluster_cause Potential Causes cluster_effect Observed Effects dose_error Dosing Error mortality Mortality dose_error->mortality acute_tox Acute Toxicity acute_tox->mortality organ_damage Organ Damage acute_tox->organ_damage immune_tox Immune-Related Toxicity weight_loss Weight Loss immune_tox->weight_loss immune_tox->organ_damage

Caption: Potential causes and their relationship to observed toxic effects.

References

Refining Experimental Protocols with (D)-PPA 1 for Improved Reproducibility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to utilizing (D)-PPA 1, a potent D-peptide antagonist of the PD-1/PD-L1 interaction, in your research. By addressing common challenges and providing detailed experimental protocols, this resource aims to enhance experimental reproducibility and success.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that researchers may encounter during experiments with this compound, offering potential solutions and preventative measures.

Question Answer
My this compound solution appears cloudy or shows precipitates. What should I do? This compound is soluble in water up to 2 mg/mL and is also soluble in DMSO.[1] If you observe cloudiness, it may be due to peptide aggregation. First, ensure you have not exceeded the solubility limit. If solubility is not the issue, gentle warming to 37°C and sonication may help dissolve the peptide.[2] For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C in the dark.[1] Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
I am observing inconsistent results in my cell-based assays. What could be the cause? Inconsistent results can stem from several factors. Peptide Stability: Although this compound is a hydrolysis-resistant D-peptide, prolonged exposure to experimental conditions can lead to degradation. Prepare fresh dilutions for each experiment from a frozen stock. TFA Contamination: Synthetic peptides are often purified with trifluoroacetic acid (TFA), which can interfere with biological assays. If you suspect TFA interference, consider TFA removal protocols, such as salt exchange with hydrochloric acid. Cellular Health: Ensure your target cells are healthy and in the logarithmic growth phase. Passage number can also affect experimental outcomes.
My in vivo experiments are not showing the expected tumor growth inhibition. What should I check? Several factors can influence the outcome of in vivo studies. Dosing and Administration: Ensure the correct dosage (e.g., 2 mg/kg for CT26 tumor-bearing mice) and route of administration (subcutaneous or intraperitoneal) are used.[3] The dosing frequency and duration are also critical. Tumor Model: The choice of tumor model is crucial. This compound has shown efficacy in CT26 and MC38 syngeneic mouse models.[4][5] The tumor implantation site and initial tumor volume can also impact results. Peptide Stability in vivo: While D-peptides have enhanced stability, their pharmacokinetic and pharmacodynamic properties can vary.
How can I confirm that this compound is effectively blocking the PD-1/PD-L1 interaction in my experiment? A flow cytometry-based assay is a common method to verify the blockade of the PD-1/PD-L1 interaction.[1][2][4] This involves co-culturing PD-1 expressing cells (e.g., activated T cells) with PD-L1 expressing cells (e.g., tumor cells) in the presence of this compound. A decrease in the binding of a fluorescently labeled anti-PD-L1 antibody that competes with this compound for the same binding site can indicate successful blockade.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound from published studies.

ParameterValueExperimental ContextSource
Binding Affinity (Kd) 0.51 μMBinding to PD-L1[1][2][4]
In Vitro Efficacy 1.0 mg/mLBlocks PD-1/PD-L1 interaction in flow cytometry[1][2][4]
In Vivo Efficacy 2 mg/kgInhibits CT26 tumor growth in mice (s.c. or i.p., once daily for 7 days)[3]
In Vivo Efficacy 1 mg/kg and 3 mg/kgSignificantly inhibited MC38 tumor growth in vivo (intraperitoneal injection)[5]

Detailed Experimental Protocols

In Vitro PD-1/PD-L1 Blockade Assay using Flow Cytometry

This protocol details a method to assess the ability of this compound to block the interaction between PD-1 and PD-L1 on cells.

Materials:

  • PD-1 expressing cells (e.g., activated human T cells or a stable cell line)

  • PD-L1 expressing tumor cells (e.g., CT26 or MC38)

  • This compound (lyophilized powder)

  • Solvent for this compound (sterile water or DMSO)

  • Complete cell culture medium

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated anti-PD-L1 antibody (that competes with this compound)

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound in sterile water to a stock concentration of 2 mg/mL. Prepare single-use aliquots and store at -20°C.

  • Cell Preparation:

    • Culture PD-1 and PD-L1 expressing cells to optimal density.

    • Harvest cells and wash with PBS.

    • Resuspend cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Co-incubation:

    • In a 96-well plate, add 50 µL of PD-1 expressing cells and 50 µL of PD-L1 expressing cells to each well.

    • Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL). Include a vehicle control (solvent only).

    • Incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Staining:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated anti-PD-L1 antibody at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 300 µL of FACS buffer.

    • Acquire data on a flow cytometer, gating on the PD-L1 expressing cell population.

    • Analyze the median fluorescence intensity (MFI) of the anti-PD-L1 antibody staining. A decrease in MFI in the presence of this compound indicates successful blockade of the PD-1/PD-L1 interaction.

In Vivo Tumor Growth Inhibition Study in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a CT26 colon carcinoma mouse model.

Materials:

  • BALB/c mice (6-8 weeks old)

  • CT26 colon carcinoma cells

  • This compound (lyophilized powder)

  • Sterile PBS

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest CT26 cells and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^5 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment:

    • Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control and this compound).

    • Prepare the this compound solution in sterile PBS at the desired concentration for a 2 mg/kg dose.

    • Administer the treatment (e.g., 100 µL) via subcutaneous or intraperitoneal injection once daily for a specified period (e.g., 7 days).

  • Efficacy Assessment:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry or flow cytometry of tumor-infiltrating lymphocytes).

    • Analyze the data to determine if this compound treatment significantly inhibited tumor growth compared to the control group.

Visualizations

PD1_PDL1_Pathway cluster_APC Tumor Cell / APC cluster_TCell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Inhibition Inhibition PD1->Inhibition TCR TCR Activation T Cell Activation TCR->Activation Inhibition->Activation DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: Signaling pathway of PD-1/PD-L1 and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Study start_invitro Prepare PD-1 & PD-L1 expressing cells coincubation Co-incubate cells with This compound start_invitro->coincubation staining Stain with fluorescent anti-PD-L1 antibody coincubation->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry result_invitro Quantify PD-1/PD-L1 blockade flow_cytometry->result_invitro start_invivo Implant tumor cells in mice tumor_growth Monitor tumor growth start_invivo->tumor_growth treatment Administer this compound or vehicle tumor_growth->treatment monitoring Continue monitoring tumor size & weight treatment->monitoring result_invivo Assess anti-tumor efficacy monitoring->result_invivo

Caption: General experimental workflows for in vitro and in vivo studies with this compound.

Troubleshooting_Logic cluster_solubility Check Peptide Solution cluster_assay Review Assay Conditions cluster_invivo_check In Vivo Specific Checks start Inconsistent Experimental Results solubility Is the solution clear? start->solubility concentration Is concentration within solubility limits? solubility->concentration No tfa Potential TFA interference? solubility->tfa Yes dissolution Try warming/sonication concentration->dissolution Yes solution Improved Reproducibility dissolution->solution stability Using freshly prepared dilutions? tfa->stability cells Are cells healthy and at optimal confluency? stability->cells dosing Correct dosage and administration route? cells->dosing model Appropriate tumor model and controls? dosing->model model->solution

Caption: A logical troubleshooting guide for common issues in this compound experiments.

References

Technical Support Center: (D)-p-Phenylalanine 1 (D-PPA 1) In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in in vivo responses to (D)-p-Phenylalanine 1 (D-PPA 1).

Frequently Asked Questions (FAQs)

Q1: What is (D)-p-Phenylalanine 1 (D-PPA 1) and how does it differ from L-Phenylalanine?

(D)-p-Phenylalanine (D-PPA 1) is the D-stereoisomer of the essential amino acid phenylalanine. Unlike the naturally occurring L-isomer (L-Phenylalanine), D-PPA 1 is not incorporated into proteins.[1] Its primary mechanism of action is the inhibition of enzymes such as carboxypeptidase A and enkephalinase, which are responsible for the degradation of endogenous opioids like endorphins and enkephalins.[2][3] This leads to an increase in the levels of these pain-relieving neuropeptides. L-Phenylalanine, on the other hand, is a precursor for the synthesis of tyrosine and subsequently the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[1]

Q2: What are the main sources of variability in in vivo responses to D-PPA 1?

Variability in in vivo responses to D-PPA 1 can arise from several factors, broadly categorized as:

  • Animal-related factors:

    • Genetics: The genetic background of the animal strain can significantly influence metabolic rates and drug responses.[4][5]

    • Sex: Hormonal differences between male and female animals can affect drug metabolism and clearance.

    • Age and Weight: These factors can alter the volume of distribution and metabolic capacity.[4]

    • Gut Microbiome: The composition of the gut microbiota can influence the metabolism of D-PPA 1 and its metabolites.[6][7][8][9]

  • Experimenter-related factors:

    • Dosing Accuracy: Inconsistent administration techniques (e.g., oral gavage, intraperitoneal injection) can lead to variability in the administered dose.[4]

    • Handling Stress: Stress induced by handling can alter physiological parameters and affect experimental outcomes.

  • Environmental factors:

    • Housing Conditions: Variations in temperature, light cycle, and noise levels can impact animal physiology.[5]

    • Diet: The composition of the diet, particularly protein content, can influence baseline amino acid levels and metabolism.[6]

Q3: How can I prepare and store D-PPA 1 for in vivo studies?

For in vivo administration, D-PPA 1 can be dissolved in sterile water or saline. It is recommended to prepare solutions fresh for each experiment.[10] If short-term storage is necessary, refrigerating the solution at 4°C is advisable.[10] Long-term storage of stock solutions should be at -20°C to minimize degradation.[10] Phenylalanine in dried urine samples has been shown to be stable under various storage conditions for up to 28 days.[11]

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic Parameters (Cmax, Tmax, Bioavailability)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Oral Administration Ensure consistent technique for oral gavage, including volume and placement, to minimize variability in absorption.
Fasting State of Animals Standardize the fasting period before dosing, as food in the gastrointestinal tract can affect absorption. A 12-hour fast is a common practice.[12]
Animal Strain and Sex Use a single, well-characterized animal strain and sex for the study. If both sexes are required, analyze the data separately.
Gut Microbiome Differences Consider co-housing animals to normalize gut microbiota or using animals from a single supplier with a consistent health status.
Issue 2: Inconsistent or Lack of Expected Analgesic Effect

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Dose Perform a dose-response study to determine the optimal dose for the desired analgesic effect in your specific animal model. A dose of 500 mg/kg (p.o.) in mice has been shown to produce a small, statistically insignificant increase in the aversive threshold.[3]
Timing of Behavioral Testing The timing of the analgesic assessment should coincide with the expected peak plasma concentration (Tmax) of D-PPA 1. For intranasal administration in rats, the peak time is approximately 60 minutes.[13]
Route of Administration The bioavailability of D-PPA 1 can vary significantly with the route of administration. Intranasal administration in rats resulted in an absolute bioavailability of only 35.2%.[13] Consider intravenous administration for more direct and consistent systemic exposure.
Metabolism of D-PPA 1 While D-PPA 1 is not extensively metabolized to L-Phenylalanine, individual differences in clearance can affect its efficacy.
Issue 3: Unexpected Changes in Neurotransmitter Levels

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Contamination with L-Phenylalanine Ensure the purity of your D-PPA 1 compound, as contamination with L-Phenylalanine can lead to the production of catecholamines.[14]
Indirect Effects on Neurotransmitter Systems While D-PPA 1 does not directly convert to catecholamines, alterations in the levels of endogenous opioids could indirectly influence other neurotransmitter systems. Studies have shown that intraperitoneal injection of 200 mg/kg of D-phenylalanine in rats did not affect brain concentrations of catecholamines, serotonin, or beta-phenylethylamine.[15]
Analytical Method Specificity Use a validated, stereospecific analytical method, such as chiral chromatography, to differentiate between D- and L-phenylalanine in biological samples.[5][16]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of L- and D-Phenylalanine in Rats

CompoundDose (mg/kg)RouteCmax (nmol/mL)Tmax (min)Absolute Bioavailability (%)
L-Phenylalanine 5Intranasal-4596.3
L-Phenylalanine 12.5Intranasal-4566.8
D-Phenylalanine 5Intranasal-6035.2
L-Phenylalanine (from Aspartame) 50Oral73.660-
L-Phenylalanine (from Aspartame) 100Oral152.360-
L-Phenylalanine (from Aspartame) 200Oral310.545-
L-Phenylalanine (from Aspartame) 500Oral780.145-
L-Phenylalanine (from Aspartame) 1000Oral116130-

Data adapted from studies on L- and D-phenylalanine pharmacokinetics in rats.[4][13][17][18]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of D-PPA 1
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing:

    • Administer D-PPA 1 at the desired dose (e.g., 5 mg/kg) via the chosen route (e.g., oral gavage, intravenous injection).

    • For oral administration, fast animals for 12 hours prior to dosing.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

  • Sample Preparation:

    • Centrifuge blood samples to separate plasma.

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.[17]

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.[17]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[17]

    • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[17]

  • Analytical Method:

    • Quantify D-PPA 1 concentrations in the plasma samples using a validated LC-MS/MS or HPLC method with a chiral column to differentiate from L-Phenylalanine.[5][16][19]

Protocol 2: Assessment of Analgesic Activity (Hot Plate Test)
  • Animal Model: Male CD-1 mice (20-25g).

  • Acclimation: Acclimate mice to the hot plate apparatus (set to 55 ± 0.5 °C) for several days before the experiment.

  • Baseline Measurement: Determine the baseline latency to a pain response (e.g., paw licking, jumping) for each mouse.

  • Dosing: Administer D-PPA 1 or vehicle control at the desired dose and route.

  • Post-Dose Measurement: At various time points post-administration (e.g., 30, 60, 90, 120 minutes), place the mice on the hot plate and record the latency to the pain response. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point.

Visualizations

Signaling Pathways

G cluster_0 D-PPA 1 Analgesic Pathway D-PPA 1 D-PPA 1 Enkephalinase Enkephalinase D-PPA 1->Enkephalinase inhibits Enkephalins Enkephalins Enkephalinase->Enkephalins degrades Opioid Receptors Opioid Receptors Enkephalins->Opioid Receptors activates Analgesia Analgesia Opioid Receptors->Analgesia leads to

Caption: D-PPA 1 inhibits enkephalinase, increasing enkephalin levels and leading to analgesia.

G cluster_1 L-Phenylalanine Catecholamine Synthesis Pathway L-Phenylalanine L-Phenylalanine Tyrosine Tyrosine L-Phenylalanine->Tyrosine Phenylalanine Hydroxylase L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine G cluster_2 Pharmacokinetic Study Workflow start Start dosing Dose Administration (e.g., Oral Gavage) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Protein Precipitation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End pk_calc->end G cluster_3 Analgesic Activity Workflow (Hot Plate) start Start acclimation Acclimate Animals to Apparatus start->acclimation baseline Measure Baseline Pain Latency acclimation->baseline dosing Administer D-PPA 1 or Vehicle baseline->dosing testing Measure Pain Latency at Timed Intervals dosing->testing analysis Calculate %MPE testing->analysis end End analysis->end

References

Technical Support Center: Optimizing (D)-PPA 1 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (D)-PPA 1 cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for a better signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in a typical cell-based assay?

A1: this compound is a D-peptide antagonist that inhibits the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1).[1][2][3][4][5] In a common assay setup, this involves co-culturing "effector" cells (e.g., Jurkat T-cells engineered to express PD-1 and a reporter gene like luciferase) with "target" cells that express PD-L1.[6][7][8][9] When PD-1 and PD-L1 interact, an inhibitory signal is sent to the effector T-cell, suppressing T-cell receptor (TCR) signaling and thus reducing reporter gene expression.[6][8][9] this compound blocks this interaction, which in turn "releases the brakes" on the T-cell, leading to TCR activation and a measurable increase in the reporter signal (e.g., luminescence).[6][8]

Q2: Which cell lines are typically used for a this compound cell-based assay?

A2: Commonly used cell lines for PD-1/PD-L1 inhibitor assays include Jurkat cells as the PD-1 expressing effector T-cells.[6][7][10] The PD-L1 expressing antigen-presenting cells (APCs) can be cell lines like Raji, CHO-K1, or HEK293 that are engineered to express human PD-L1.[6][10][11] Some cancer cell lines that endogenously express PD-L1, such as MC38 or A375, may also be used.[12][13]

Q3: What is the expected outcome of a successful this compound experiment?

A3: A successful experiment will demonstrate a dose-dependent increase in the reporter signal (e.g., luminescence or fluorescence) with increasing concentrations of this compound. This indicates that the peptide is effectively blocking the PD-1/PD-L1 interaction and restoring T-cell activation.

Troubleshooting Guide

Issue 1: High Background Signal

A high background signal can mask the specific response to this compound, leading to a poor signal-to-noise ratio.

Possible Cause Recommended Solution
Cell Health and Viability Ensure cells are healthy and in the logarithmic growth phase before seeding. High cell death can lead to non-specific signals.
Cell Seeding Density Optimize the seeding density for both effector and target cells. Overly confluent cells can increase background. Perform a cell titration experiment to find the optimal density.
Reagent Concentration Titrate the concentration of the TCR activator if one is used in your assay system. An excessively high concentration can lead to maximal stimulation, masking any inhibitory effects.
Incubation Times Optimize the co-incubation time. A very long incubation might lead to non-specific cell death and increased background.
Washing Steps Increase the number and rigor of washing steps after reagent addition to remove any unbound components that may contribute to the background signal.
Plate Type For luminescence assays, use opaque, white-walled plates to maximize signal and reduce crosstalk between wells. For fluorescence, use black-walled, clear-bottom plates.
Issue 2: Weak or No Signal

A weak or absent signal upon addition of this compound can make it difficult to determine its efficacy.

Possible Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response curve with a wider range of this compound concentrations. Ensure the peptide is properly solubilized and stored according to the manufacturer's instructions.
Cell Line Issues Confirm the expression levels of PD-1 on your effector cells and PD-L1 on your target cells via flow cytometry or western blot. Low expression will result in a weak signal window.
Effector to Target Cell Ratio Optimize the ratio of effector cells to target cells. This is a critical parameter for achieving a robust signal window.[14]
Assay Reagents Ensure all assay reagents, especially the detection substrate (e.g., luciferase substrate), are fresh and have been stored correctly.
Instrument Settings Check the settings on your plate reader, such as integration time and gain, to ensure they are optimal for the expected signal intensity.
Incubation Time The kinetics of the response may vary. Perform a time-course experiment to determine the optimal incubation time for maximal signal after the addition of this compound.
Issue 3: High Variability Between Replicates

High variability can obscure real effects and make data interpretation difficult.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Pipette carefully and mix the cell suspension between plating replicates.
Pipetting Errors Use calibrated pipettes and be consistent with your pipetting technique.
Edge Effects To minimize edge effects, do not use the outer wells of the plate. Instead, fill them with sterile PBS or media.
Incomplete Reagent Mixing Ensure all reagents are thoroughly mixed before adding them to the wells.

Experimental Protocols

Protocol: PD-1/PD-L1 Blockade Assay Using a Reporter System

This protocol is a general guideline and should be optimized for your specific cell lines and reagents.

1. Cell Preparation:

  • Culture PD-1 expressing effector cells (e.g., Jurkat-PD-1-Lucia) and PD-L1 expressing target cells (e.g., Raji-PD-L1) according to standard protocols.

  • Ensure cells are in the logarithmic growth phase and have high viability (>95%).

  • On the day of the assay, harvest and count the cells. Resuspend them in the appropriate assay medium.

2. Cell Seeding:

  • Seed the PD-L1 target cells into a 96-well white, opaque plate at a pre-optimized density.

  • Incubate for 4-6 hours to allow for cell adherence if required.

3. Compound Addition:

  • Prepare serial dilutions of this compound in assay medium.

  • Add the diluted this compound or control antibodies to the wells containing the target cells.

4. Effector Cell Addition:

  • Add the PD-1 effector cells to each well at a pre-optimized effector-to-target ratio.

5. Incubation:

  • Co-culture the cells for a pre-determined time (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.

6. Signal Detection:

  • Equilibrate the plate to room temperature.

  • Prepare and add the luciferase substrate according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence using a plate luminometer.

7. Data Analysis:

  • Subtract the background luminescence (wells with no cells).

  • Plot the luminescence signal against the concentration of this compound to generate a dose-response curve.

Visualizations

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) / Target Cell cluster_TCell T-Cell / Effector Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal TCR_Ligand TCR Ligand (pMHC) TCR TCR TCR_Ligand->TCR Signal 1 Activation T-Cell Activation (e.g., NFAT pathway) PD1->Activation Inhibits TCR->Activation Leads to Reporter Reporter Gene Expression (e.g., Luciferase) Activation->Reporter Induces DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout Culture Culture Effector & Target Cells Harvest Harvest & Count Cells Culture->Harvest Seed Seed Target Cells in 96-well Plate Harvest->Seed Dilute Prepare this compound Dilutions Add_Compound Add this compound & Controls Dilute->Add_Compound Seed->Add_Compound Add_Effector Add Effector Cells Add_Compound->Add_Effector Incubate Co-culture (6-24h) Add_Effector->Incubate Add_Substrate Add Luciferase Substrate Incubate->Add_Substrate Read Read Luminescence Add_Substrate->Read Analyze Analyze Data (Dose-Response Curve) Read->Analyze

Caption: General experimental workflow for a this compound cell-based assay.

References

Validation & Comparative

(D)-PPA 1: A Novel D-Peptide Antagonist for Cancer Immunotherapy - An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of (D)-PPA 1, a novel D-peptide antagonist of the PD-1/PD-L1 pathway, against other immunotherapeutic alternatives. This report compiles available experimental data to validate its potential in various tumor models.

This compound is a promising small molecule inhibitor designed to disrupt the interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1), a key pathway exploited by cancer cells to evade the immune system. Its D-peptide nature confers resistance to hydrolysis, a significant advantage for in vivo applications. This guide summarizes the current findings on its anti-tumor efficacy, presents detailed experimental protocols, and compares its performance with established monoclonal antibodies and other small molecule inhibitors.

Comparative In Vivo Efficacy of this compound and Alternatives

The in vivo anti-tumor activity of this compound has been evaluated in several syngeneic mouse tumor models. The following tables summarize the quantitative data from these studies and compare it with other PD-1/PD-L1 inhibitors.

TreatmentTumor ModelAdministration RouteDosageTreatment ScheduleTumor Growth Inhibition (TGI)Survival BenefitReference
This compound CT26 (Colon Carcinoma)Subcutaneous (s.c.) or Intraperitoneal (i.p.)2 mg/kgOnce daily for 7 daysInhibited tumor growthProlonged survival[1]
This compound CT26 (Colon Carcinoma)Intraperitoneal (i.p.)2 mg/kgOnce daily for 12 daysNot specifiedProlonged survival[1]
D-gal-LPPA-1 (Glycosylated) MC38 (Colon Adenocarcinoma)Intraperitoneal (i.p.)1 mg/kg and 3 mg/kgNot specifiedSignificant inhibition at both dosesNot specified[2]
Anti-PD-1 Antibody CT26 (Colon Carcinoma)Not specifiedNot specifiedNot specifiedMore sensitive than Colon 26 modelSignificant[3][4]
SCL-1 (Small Molecule) CT26 (Colon Carcinoma)Oral50 mg/kgNot specified>50%Not specified[1][5]
JBI-2174 (Small Molecule) CT26 (Colon Carcinoma)Not specifiedNot specifiedNot specifiedComparable to AtezolizumabNot specified[6]

Mechanism of Action: Disrupting the PD-1/PD-L1 Axis

This compound functions as a PD-1/PD-L1 interaction inhibitor. By binding to PD-L1, it prevents the engagement of PD-1 on T cells. This blockade abrogates the inhibitory signal, thereby restoring the cytotoxic T lymphocyte (CTL) activity against tumor cells.

PD-1_PD-L1_Pathway_and_D-PPA_1_Inhibition Mechanism of this compound Action cluster_tumor_cell Tumor Cell cluster_t_cell T Cell Tumor_Cell Tumor Cell Immune Evasion PD-L1 PD-L1 PD-1 PD-1 T Cell Exhaustion PD-L1->PD-1 Inhibitory Signal T_Cell T Cell T_Cell->Tumor_Cell Immune Attack (Inhibited) D-PPA_1 This compound Restores T Cell Function D-PPA_1->PD-L1 Binds and Blocks

Caption: this compound blocks the interaction between PD-L1 on tumor cells and PD-1 on T cells, preventing T cell exhaustion and restoring anti-tumor immunity.

Experimental Protocols

In Vivo Tumor Model and this compound Treatment

A detailed protocol for establishing a syngeneic tumor model and assessing the in vivo efficacy of this compound is outlined below. This protocol is based on methodologies reported in the literature for the CT26 colon carcinoma model.[1]

1. Cell Culture:

  • CT26 murine colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

2. Tumor Implantation:

  • Six- to eight-week-old female BALB/c mice are used.

  • CT26 cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in PBS at a concentration of 1 x 10⁶ cells/100 µL.

  • 100 µL of the cell suspension is injected subcutaneously into the right flank of each mouse.

3. Treatment Protocol:

  • When tumors reach a palpable size (approximately 50-100 mm³), mice are randomized into treatment and control groups.

  • This compound Treatment Group: this compound is administered at a dose of 2 mg/kg either subcutaneously (s.c.) near the tumor site or intraperitoneally (i.p.). Treatment is given once daily for 7 or 12 consecutive days.

  • Control Group: Mice receive vehicle (e.g., saline) following the same administration route and schedule.

4. Efficacy Assessment:

  • Tumor Growth: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²)/2.

  • Survival: Mice are monitored daily, and survival is recorded. The study endpoint is typically reached when tumors exceed a certain size or when mice show signs of morbidity.

  • Body Weight: Body weight is monitored as an indicator of treatment-related toxicity.

5. Workflow Diagram:

In_Vivo_Efficacy_Workflow Experimental Workflow for In Vivo Efficacy of this compound Cell_Culture 1. CT26 Cell Culture Tumor_Implantation 2. Subcutaneous Implantation in BALB/c Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Daily Treatment with this compound or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Survival Treatment->Monitoring Data_Analysis 7. Statistical Analysis of Results Monitoring->Data_Analysis

Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound in a syngeneic mouse model.

Discussion and Future Directions

The available data suggests that this compound is a promising D-peptide-based inhibitor of the PD-1/PD-L1 pathway with demonstrated in vivo anti-tumor activity. Its small molecule nature may offer advantages in terms of tissue penetration and oral bioavailability compared to monoclonal antibodies. The development of glycosylated versions of this compound also presents an interesting avenue for improving its pharmacokinetic properties and efficacy.[2]

However, further studies are required to fully elucidate its therapeutic potential. Direct, head-to-head in vivo comparisons with approved PD-1/PD-L1 inhibitors like Nivolumab or Pembrolizumab in various tumor models would provide a clearer picture of its relative efficacy. Additionally, comprehensive pharmacokinetic and toxicology studies are necessary to establish a complete safety and dosing profile for potential clinical translation. The exploration of this compound in combination with other cancer therapies, such as chemotherapy or targeted agents, could also unlock synergistic anti-tumor effects.

References

A Comparative Analysis of PD-L1 Binding Affinities: (D)-PPA 1 vs. Anti-PD-L1 Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of the D-peptide antagonist, (D)-PPA 1, to Programmed Death-Ligand 1 (PD-L1) against that of established anti-PD-L1 monoclonal antibodies. The information presented herein is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for researchers in immuno-oncology and drug discovery.

Quantitative Comparison of Binding Affinities

The binding affinity of a therapeutic agent to its target is a critical determinant of its potency and efficacy. This is typically quantified by the equilibrium dissociation constant (Kd), where a lower Kd value signifies a stronger binding interaction. The following table summarizes the reported Kd values for this compound and several clinical-stage anti-PD-L1 antibodies.

MoleculeTypeTargetKd (nM)Kd (µM)Measurement Technique
This compound D-peptidePD-L1510[1][2][3][4]0.51[1][2][3][4]Not specified in abstracts
Atezolizumab Monoclonal AntibodyPD-L10.43 - 1.75[5][6]0.00043 - 0.00175Surface Plasmon Resonance (SPR)[5]
Durvalumab Monoclonal AntibodyPD-L10.667[5]0.000667Surface Plasmon Resonance (SPR)[5]
Avelumab Monoclonal AntibodyPD-L10.0467 - 0.4[5][7]0.0000467 - 0.0004Surface Plasmon Resonance (SPR)[5]

Note: The binding affinity of antibodies can be influenced by the form of the PD-L1 protein used in the assay (e.g., monomeric vs. dimeric, glycosylated vs. non-glycosylated)[8][9]. For instance, Atezolizumab has shown a Kd of 0.19 nM for the dimeric form of PD-L1 and 0.62 nM for the monomeric form[8]. It also displays different affinities for glycosylated (Kd of 4.7 nM) and non-glycosylated (Kd of 17.8 nM) PD-L1[8].

Experimental Protocols

The determination of binding affinities is crucial for the characterization of therapeutic molecules. Surface Plasmon Resonance (SPR) is a widely used biophysical technique for this purpose.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

Principle: SPR measures the binding interactions between two molecules in real-time without the need for labels. One molecule (the ligand) is immobilized on a sensor chip surface, and the other molecule (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

General Protocol:

  • Immobilization of Ligand: Recombinant human PD-L1 protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of the analyte (this compound or anti-PD-L1 antibody) are prepared in a suitable running buffer (e.g., HBS-EP+).

  • Association and Dissociation: The analyte solutions are injected sequentially over the immobilized PD-L1 surface, allowing for association. This is followed by an injection of running buffer to monitor the dissociation of the analyte from the ligand.

  • Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are analyzed using a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PDL1_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell cluster_Inhibitors Therapeutic Intervention PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding SHP-2 SHP-2 PD-1->SHP-2 Recruits & Activates PI3K/Akt Signaling PI3K/Akt Signaling SHP-2->PI3K/Akt Signaling Inhibits T-Cell Activation T-Cell Activation SHP-2->T-Cell Activation Suppresses PI3K/Akt Signaling->T-Cell Activation Promotes This compound This compound This compound->PD-L1 Blocks Binding Anti-PD-L1 Ab Anti-PD-L1 Ab Anti-PD-L1 Ab->PD-L1 Blocks Binding

Caption: PD-1/PD-L1 signaling pathway and points of therapeutic intervention.

SPR_Workflow start Start immobilize Immobilize PD-L1 (Ligand) on Sensor Chip start->immobilize prepare_analyte Prepare Serial Dilutions of This compound or Antibody (Analyte) immobilize->prepare_analyte inject_analyte Inject Analyte over Sensor Surface (Association Phase) prepare_analyte->inject_analyte inject_buffer Inject Running Buffer (Dissociation Phase) inject_analyte->inject_buffer data_analysis Analyze Sensorgrams to Determine ka, kd, and KD inject_buffer->data_analysis end End data_analysis->end

Caption: General experimental workflow for Surface Plasmon Resonance (SPR).

Competitive_Binding PD-L1 PD-L1 PD-1 PD-1 PD-1->PD-L1 Natural Interaction (Immune Suppression) This compound This compound This compound->PD-L1 Competitive Inhibition Anti-PD-L1 Ab Anti-PD-L1 Ab Anti-PD-L1 Ab->PD-L1 Competitive Inhibition

Caption: Competitive binding relationship for PD-L1.

References

A Comparative Guide to (D)-PPA 1 and Small Molecule Inhibitors of the PD-1/PD-L1 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (D)-PPA 1, a D-peptide antagonist, and other small molecule inhibitors targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. The information presented is supported by experimental data to aid in the evaluation of these therapeutic alternatives.

Introduction

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[1] Tumor cells can exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and anergy.[2] Blocking the PD-1/PD-L1 interaction has emerged as a powerful strategy in cancer immunotherapy. While monoclonal antibodies have been the mainstay of PD-1/PD-L1 blockade, small molecule inhibitors and therapeutic peptides like this compound offer potential advantages such as oral bioavailability, better tumor penetration, and potentially fewer immune-related adverse events.[3][4]

This compound: A D-Peptide Antagonist

This compound is a hydrolysis-resistant D-peptide designed to block the PD-1/PD-L1 interaction.[5] Unlike traditional L-peptides, D-peptides are less susceptible to proteolytic degradation, offering improved stability in vivo.

Small Molecule Inhibitors

A growing number of small molecule inhibitors targeting the PD-1/PD-L1 pathway are in various stages of development. These molecules typically function by inducing the dimerization of PD-L1, which prevents its interaction with PD-1.[6]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and a selection of small molecule inhibitors.

Table 1: In Vitro Binding Affinity and Potency

CompoundTypeTargetBinding Affinity (Kd)IC50Assay Method
This compoundD-peptidePD-L10.51 μM[2][7]-Not specified
BMS-1166Small MoleculePD-L1-1.4 nM[8]HTRF
JBI-2174Small MoleculePD-L1-~1 nM[6]TR-FRET
AnidulafunginSmall MoleculePD-L176.9 μM[9]160.9 µg/mL (LLC cells)[9]Bio-layer Interferometry (BLI), Cytotoxicity Assay
CA-170Small MoleculePD-L1/VISTANo direct binding observed in some studies[10]-NMR, HTRF, Cell-based assays

Table 2: In Vivo Efficacy

CompoundModelDosageKey Findings
This compoundCT26 tumor-bearing mice2 mg/kg; s.c. or i.p.; once daily for 7 days[11]Inhibited tumor growth and prolonged survival.[11]
SCL-1Various mouse syngeneic tumor modelsNot specifiedShowed a markedly greater antitumor effect than an anti-mouse PD-1 antibody in 11 of 12 tumor types. Antitumor activity was dependent on CD8+ T-cell infiltration and PD-L1 expression.[12][13]
JBI-2174Syngeneic (4T1, CT-26) and partially humanized (MC-38/hPD-L1) modelsNot specifiedShowed comparable efficacy to an anti-PD-L1 antibody.[6]
CA-170B16F1 tumor-bearing mice10 mg/kg and 100 mg/kgTumor growth inhibition of 23% and 41%, respectively.[14]
CA-170MC38 tumor-bearing miceNot specifiedTumor growth inhibition of 43%.[14]

Table 3: Pharmacokinetic Properties

CompoundParameterValueSpecies
CA-170Oral BioavailabilityData from Phase 1 trial suggests oral bioavailability.[14]Human
JBI-2174Oral BioavailabilityExcellent oral bioavailability across pre-clinical species.[6]Pre-clinical species

Signaling Pathways and Experimental Workflows

PD-1/PD-L1 Signaling Pathway

The interaction between PD-1 on T cells and PD-L1 on tumor cells or antigen-presenting cells (APCs) initiates a signaling cascade that suppresses T-cell activity. This is primarily mediated by the recruitment of the phosphatase SHP-2 to the phosphorylated ITIM and ITSM domains of the PD-1 cytoplasmic tail. SHP-2 dephosphorylates key downstream signaling molecules of the T-cell receptor (TCR) complex, such as ZAP70 and PI3K, thereby dampening T-cell proliferation, cytokine production, and cytotoxic activity.

PD1_Signaling_Pathway cluster_T_Cell T Cell TCR TCR ZAP70 ZAP70 TCR->ZAP70 activates CD28 CD28 PI3K PI3K CD28->PI3K activates PD1 PD-1 SHP2 SHP-2 PD1->SHP2 recruits Activation T-Cell Activation (Proliferation, Cytokine Release) ZAP70->Activation Inhibition Inhibition of T-Cell Function PI3K->Activation SHP2->ZAP70 dephosphorylates SHP2->PI3K dephosphorylates MHC MHC MHC->TCR Ag presentation B7 B7 B7->CD28 Co-stimulation PDL1 PD-L1 PDL1->PD1 Binding

Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.

Mechanism of Action of Inhibitors

This compound and small molecule inhibitors block the interaction between PD-1 and PD-L1, thereby preventing the inhibitory signaling cascade and restoring T-cell effector functions.

Inhibition_Mechanism cluster_Interaction PD-1/PD-L1 Interaction PD1 PD-1 PDL1 PD-L1 Block Blocks Interaction Inhibitor This compound or Small Molecule Inhibitor Inhibitor->PDL1 T_Cell_Activation Restored T-Cell Activation Inhibitor->T_Cell_Activation leads to

Caption: General mechanism of action for PD-1/PD-L1 inhibitors.

Experimental Workflow: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a common method for screening and characterizing inhibitors of the PD-1/PD-L1 interaction in a high-throughput format.

HTRF_Workflow cluster_workflow HTRF Assay Workflow start Start dispense_inhibitor Dispense Inhibitor/ Standard into Plate start->dispense_inhibitor add_proteins Add Tagged PD-1 and PD-L1 dispense_inhibitor->add_proteins add_reagents Add HTRF Detection Reagents add_proteins->add_reagents incubate Incubate add_reagents->incubate read_plate Read Plate (FRET Signal) incubate->read_plate analyze Analyze Data (IC50 determination) read_plate->analyze end End analyze->end

Caption: A typical workflow for an HTRF-based PD-1/PD-L1 inhibition assay.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This protocol is adapted from commercially available kits and published literature.[15][16][17]

Principle: This assay measures the proximity-based energy transfer (FRET) between a donor fluorophore-conjugated anti-tag antibody recognizing tagged PD-1 and an acceptor fluorophore-conjugated anti-tag antibody recognizing tagged PD-L1. Inhibition of the PD-1/PD-L1 interaction by a compound prevents FRET, leading to a decrease in the acceptor signal.

Materials:

  • Tagged human recombinant PD-1 and PD-L1 proteins

  • Anti-tag antibody conjugated to a donor fluorophore (e.g., Europium cryptate)

  • Anti-tag antibody conjugated to an acceptor fluorophore (e.g., d2)

  • Assay buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • Low-volume 384-well white plates

  • Test compounds (e.g., this compound, small molecule inhibitors)

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and standards in the assay buffer.

  • Dispense 2 µL of the compound/standard dilutions into the wells of a 384-well plate.

  • Add 1 µL of tagged PD-1 and 1 µL of tagged PD-L1 to each well.

  • Pre-mix the donor and acceptor anti-tag antibodies in the detection buffer.

  • Add 2 µL of the antibody mix to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) PD-1/PD-L1 Interaction and Blockade Assay

This protocol is based on established SPR methodologies for analyzing protein-protein interactions.[4][18]

Principle: SPR measures the real-time binding of an analyte (e.g., PD-L1) to a ligand (e.g., PD-1) immobilized on a sensor chip. The binding causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU). This allows for the determination of binding kinetics (kon, koff) and affinity (Kd). For a blockade assay, the analyte is pre-incubated with an inhibitor, and the reduction in binding to the immobilized ligand is measured.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Human recombinant PD-1 and PD-L1 proteins

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Test compounds

  • Regeneration solution (e.g., glycine-HCl)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject PD-1 over the activated surface to immobilize it via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Kinetics:

    • Inject a series of concentrations of PD-L1 over the PD-1 immobilized surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each PD-L1 injection.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.

  • Blockade Assay:

    • Pre-incubate a fixed concentration of PD-L1 with a range of concentrations of the test inhibitor.

    • Inject the mixtures over the PD-1 immobilized surface.

    • Measure the reduction in the binding response compared to PD-L1 alone.

    • Calculate the percentage of inhibition and determine the IC50 value.

PD-1/PD-L1 Blockade Reporter Assay

This cell-based assay measures the functional consequence of blocking the PD-1/PD-L1 interaction.[19][20]

Principle: This assay utilizes two engineered cell lines: PD-1 effector cells (e.g., Jurkat T cells) that express human PD-1 and a luciferase reporter gene under the control of an NFAT response element, and PD-L1 aAPC/CHO-K1 cells that express human PD-L1 and a T-cell activating ligand. When co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in low luciferase expression. An inhibitor that blocks this interaction will restore TCR signaling and lead to an increase in luciferase activity.

Materials:

  • PD-1 Effector/NFAT-Luciferase Jurkat cells

  • PD-L1 aAPC/CHO-K1 cells

  • Cell culture medium and supplements

  • Test compounds (inhibitors)

  • Control antibody (e.g., anti-PD-1 or anti-PD-L1 antibody)

  • Luciferase assay reagent (e.g., Bio-Glo™)

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Seed the PD-L1 aAPC/CHO-K1 cells in a 96-well plate and incubate overnight.

  • The next day, prepare serial dilutions of the test compounds and control antibody.

  • Add the diluted compounds/antibody to the wells containing the PD-L1 aAPC/CHO-K1 cells.

  • Add the PD-1 Effector/NFAT-Luciferase Jurkat cells to each well.

  • Co-culture the cells for a specified period (e.g., 6 hours) at 37°C in a CO2 incubator.

  • Equilibrate the plate and its contents to room temperature.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the compound concentration to determine the EC50 value.

Conclusion

Both this compound and small molecule inhibitors represent promising alternatives to monoclonal antibodies for targeting the PD-1/PD-L1 pathway. This compound offers the advantage of being a D-peptide with inherent resistance to proteolysis. Small molecule inhibitors, such as BMS-1166, have demonstrated high potency in in vitro assays and the potential for oral administration. The choice between these modalities will depend on a variety of factors including the specific cancer type, desired pharmacokinetic profile, and potential for combination therapies. The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of these and other novel PD-1/PD-L1 inhibitors. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of these emerging cancer immunotherapies.

References

A Comparative Analysis of (D)-PPA 1 and Other D-Peptide Antagonists for PD-1/PD-L1 Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer immunotherapy, the inhibition of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction has emerged as a cornerstone of treatment. While monoclonal antibodies have dominated this space, a new class of therapeutic agents, D-peptide antagonists, is gaining significant attention. These peptides, composed of D-amino acids, offer inherent resistance to proteolysis, a critical advantage for in vivo applications. This guide provides a comparative analysis of (D)-PPA 1, a notable D-peptide antagonist, and other peptide-based inhibitors of the PD-1/PD-L1 pathway, supported by available experimental data.

Introduction to this compound

This compound is a synthetic, hydrolysis-resistant D-peptide antagonist designed to block the interaction between PD-1 and PD-L1.[1][2] Its sequence is D-{Asn-Tyr-Ser-Lys-Pro-Thr-Asp-Arg-Gln-Tyr-His-Phe}.[1][2] By binding to PD-L1, this compound prevents its engagement with the PD-1 receptor on T-cells, thereby restoring anti-tumor immunity.

Performance Comparison of PD-1/PD-L1 Peptide Antagonists

The following table summarizes the available quantitative data for this compound and other relevant peptide inhibitors of the PD-1/PD-L1 interaction. It is important to note that the data are derived from different studies and experimental conditions, which may influence the absolute values.

AntagonistTypeTargetBinding Affinity (Kd)IC50Reference
This compound D-PeptidePD-L10.51 µM-[3][4]
TPP-1 PeptidePD-L195 nM-[5]
AUNP-12 PeptidePD-1-EC50 (proliferation): 16-17 nM[6]
BMS-986189 Macrocyclic PeptidePD-L1-1.03 nM[6]
PPL-C PeptidePD-L10.75 µM-[7]

Experimental Methodologies

This section details the experimental protocols for key assays used to characterize and compare the performance of PD-1/PD-L1 antagonists.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is commonly used to determine the binding affinity and inhibitory concentration (IC50) of compounds that disrupt the PD-1/PD-L1 interaction.

Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with a FRET (Förster Resonance Energy Transfer) donor (e.g., Europium cryptate) and an acceptor (e.g., d2 or XL665), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that blocks this interaction will lead to a decrease in the FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in an appropriate solvent (e.g., DMSO).

    • Dilute the tagged recombinant human PD-1-Europium and PD-L1-d2 proteins in the assay buffer to the desired concentrations.

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the serially diluted test compound or control to the wells of a low-volume 384-well plate.

    • Add the tagged PD-1 and PD-L1 proteins to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate using an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio (acceptor signal / donor signal) for each well.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of HTRF Assay Workflow:

HTRF_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_read Data Acquisition cluster_analysis Analysis A Serial Dilution of This compound C Add this compound to Wells A->C B Prepare Tagged PD-1 & PD-L1 D Add Tagged Proteins B->D E Incubate D->E F Read HTRF Signal E->F G Calculate HTRF Ratio F->G H Determine IC50 G->H

Caption: Workflow of the HTRF-based PD-1/PD-L1 binding assay.

In Vivo Efficacy Assessment in Syngeneic Mouse Tumor Models

Syngeneic mouse models, where immunocompetent mice are implanted with tumors derived from the same genetic background, are essential for evaluating the efficacy of immunotherapies.

Principle: The anti-tumor activity of a PD-1/PD-L1 inhibitor is assessed by its ability to slow down tumor growth in these models. The efficacy of the treatment is dependent on the host's immune system, particularly T-cell-mediated tumor cell killing.

Detailed Protocol:

  • Cell Culture and Tumor Implantation:

    • Culture a murine cancer cell line (e.g., CT26 colon carcinoma) in appropriate media.

    • Subcutaneously inject a specific number of tumor cells (e.g., 1 x 106 cells) into the flank of syngeneic mice (e.g., BALB/c).

  • Treatment Regimen:

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer the D-peptide antagonist (e.g., this compound at 2 mg/kg) via a suitable route (e.g., intraperitoneal or subcutaneous injection) on a defined schedule (e.g., daily for 7 days).[1]

    • The control group receives a vehicle control (e.g., PBS).

  • Tumor Growth Monitoring and Data Analysis:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

    • Calculate the tumor volume using the formula: (length x width²)/2.

    • Plot the mean tumor volume for each group over time to generate tumor growth curves.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

    • Statistically analyze the differences in tumor growth between the treatment and control groups.

Diagram of In Vivo Efficacy Study Workflow:

InVivo_Workflow A Tumor Cell Implantation (e.g., CT26 in BALB/c mice) B Tumor Growth to Palpable Size A->B C Randomization into Treatment & Control Groups B->C D Treatment Administration (this compound or Vehicle) C->D E Tumor Volume Measurement (Regular Intervals) D->E E->D Repeated Treatment F Data Analysis (Tumor Growth Curves) E->F G Endpoint Analysis (e.g., IHC) F->G

Caption: Workflow for assessing in vivo efficacy in a syngeneic mouse model.

Signaling Pathway

The PD-1/PD-L1 signaling pathway is a critical negative regulator of T-cell activation. The binding of PD-L1 on tumor cells to PD-1 on activated T-cells leads to the recruitment of the phosphatase SHP-2 to the PD-1 cytoplasmic domain. SHP-2 dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K. This results in the suppression of T-cell proliferation, cytokine production, and cytotoxic activity. D-peptide antagonists like this compound block the initial PD-1/PD-L1 interaction, thereby preventing this inhibitory signaling cascade and restoring the anti-tumor functions of T-cells.

Diagram of the PD-1/PD-L1 Signaling Pathway and Inhibition by this compound:

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP-2 PD1->SHP2 Recruitment TCR TCR PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K SHP2->PI3K Dephosphorylation (Inhibition) Effector T-Cell Effector Functions PI3K->Effector Activation DPPA1 This compound DPPA1->PDL1 Inhibition

Caption: PD-1/PD-L1 signaling and its inhibition by this compound.

Conclusion

This compound represents a promising class of D-peptide antagonists for cancer immunotherapy. Its ability to block the PD-1/PD-L1 interaction, coupled with its inherent resistance to degradation, makes it an attractive alternative to monoclonal antibodies. While direct comparative studies with other D-peptide antagonists are limited, the available data suggest that peptide-based inhibitors are a viable and potent approach to modulating this critical immune checkpoint. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of these novel therapeutic agents.

References

Validating the Mechanism of Action of (D)-PPA 1 Through Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of (D)-PPA 1 with other therapeutic alternatives, focusing on the validation of its mechanism of action through knockout studies. It is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel cancer immunotherapies.

Introduction to this compound and its Proposed Mechanism

This compound is a synthetic, hydrolysis-resistant D-peptide antagonist designed for cancer immunotherapy.[1][2] Its proposed mechanism of action is the inhibition of the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1) interaction.[1][2][3][4] This interaction is a critical immune checkpoint that tumor cells exploit to evade the host's immune system. By blocking the PD-1/PD-L1 pathway, this compound is expected to restore the anti-tumor functions of T cells.[5]

Validating this proposed mechanism is crucial for the clinical development of this compound. Knockout (KO) studies, in which the gene for the target protein (in this case, PD-1 or PD-L1) is deleted, represent the gold standard for confirming the on-target activity of a drug. This guide will detail the experimental framework for such studies and compare the expected performance of this compound with established alternatives.

The PD-1/PD-L1 Signaling Pathway and this compound Inhibition

The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T cells, triggers a signaling cascade that suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[5] this compound is a peptide that binds to PD-1 with a reported affinity (Kd) of 0.51 μM, thereby preventing its interaction with PD-L1 and releasing the "brakes" on the anti-tumor immune response.[1][5][6]

PD-1_PD-L1_Signaling_Pathway cluster_tcell T Cell cluster_drug Therapeutic Intervention PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition Inhibition PD1->Inhibition Signal TCR TCR Activation T Cell Activation (Cytokine Release, Proliferation) TCR->Activation Antigen Presentation Inhibition->Activation Suppresses DPPA1 This compound DPPA1->PD1 Blocks Interaction

Caption: PD-1/PD-L1 pathway and this compound inhibition.

Validating the Mechanism of Action with Knockout Studies

To definitively validate that this compound exerts its anti-tumor effects by targeting the PD-1/PD-L1 axis, a knockout study using a tumor-bearing mouse model is essential. This study would compare the efficacy of this compound in wild-type (WT) mice with its effects in mice where the gene for PD-1 (Pdcd1) or PD-L1 (Cd274) has been deleted.

Experimental Workflow

The workflow for such a study would involve implanting tumor cells (e.g., MC38 colon adenocarcinoma) into WT, PD-1 KO, and PD-L1 KO mice. Once tumors are established, the mice would be treated with this compound or a vehicle control, and tumor growth and survival would be monitored.

Knockout_Study_Workflow start Start implant Implant Tumor Cells (e.g., MC38) start->implant grouping Group Mice implant->grouping wt_mice Wild-Type (WT) Mice grouping->wt_mice Group 1 pd1_ko PD-1 KO Mice grouping->pd1_ko Group 2 pdl1_ko PD-L1 KO Mice grouping->pdl1_ko Group 3 treatment Treatment Phase (this compound or Vehicle) wt_mice->treatment pd1_ko->treatment pdl1_ko->treatment monitoring Monitor Tumor Growth & Survival treatment->monitoring analysis Data Analysis monitoring->analysis Validation_Logic hypothesis Hypothesis: This compound inhibits tumor growth by blocking PD-1/PD-L1 ko_study Knockout Study: Test this compound in WT, PD-1 KO, and PD-L1 KO mice hypothesis->ko_study outcome1 Outcome 1: Efficacy maintained in KO mice ko_study->outcome1 If outcome2 Outcome 2: Efficacy lost in KO mice ko_study->outcome2 If conclusion1 Conclusion: Off-target effects are responsible for efficacy. Mechanism is not validated. outcome1->conclusion1 conclusion2 Conclusion: On-target activity is confirmed. Mechanism is validated. outcome2->conclusion2

References

Comparative Analysis of (D)-PPA 1: A Preclinical PD-1/PD-L1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative assessment of the preclinical D-peptide antagonist, (D)-PPA 1, against established PD-1/PD-L1 inhibitor immunotherapies. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of available efficacy and safety data, experimental methodologies, and the underlying mechanism of action.

Introduction to this compound

This compound is a novel, hydrolysis-resistant D-peptide antagonist designed to block the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1)[1]. This interaction is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. By inhibiting this pathway, this compound aims to restore the anti-tumor immune response. Currently, this compound is in the preclinical stage of development, with in vitro and in vivo studies demonstrating its potential as a cancer immunotherapeutic agent[1][2].

Comparative Efficacy Data

The long-term efficacy of this compound has been evaluated in preclinical mouse models. For a comprehensive comparison, this section presents the available preclinical data for this compound alongside the long-term clinical efficacy data of approved PD-1/PD-L1 inhibitors in various cancers.

Table 1: Preclinical Efficacy of this compound in a CT26 Tumor Mouse Model

ParameterResultCitation
Tumor Growth Inhibition Significant inhibition of CT26 tumor growth in vivo.[2]
Survival Prolonged survival in tumor-bearing mice.[2]
Mechanism Effectively disrupts the PD-1/PD-L1 interaction in vivo.[1]

Table 2: Long-Term Efficacy of Approved PD-1/PD-L1 Inhibitors in Clinical Trials

Drug (Trade Name)Cancer TypeTrial NameMedian Overall Survival (OS)5-Year OS RateMedian Progression-Free Survival (PFS)Citation
Pembrolizumab (Keytruda) Advanced MelanomaKEYNOTE-00632.7 months34.0%9.4 months[3]
Advanced NSCLC (treatment-naïve, PD-L1 ≥50%)KEYNOTE-02430.0 monthsNot Reported10.3 months[4]
Nivolumab (Opdivo) Advanced MelanomaCheckMate-06772.1 months (with ipilimumab)57% (with ipilimumab)11.5 months (with ipilimumab)[5][6]
Previously Treated Advanced NSCLCCheckMate 017/05711.1 months14%3.5 months[7]
Atezolizumab (Tecentriq) Previously Treated Advanced NSCLCTAIL11.2 monthsNot Reported2.7 months[8][9]
Durvalumab (Imfinzi) Unresectable Stage III NSCLCPACIFIC47.5 months42.9%16.9 months[10]
Avelumab (Bavencio) Advanced Urothelial Carcinoma (maintenance)JAVELIN Bladder 10023.8 monthsNot Reported5.5 months[11][12]
Cemiplimab (Libtayo) Advanced Cutaneous Squamous Cell CarcinomaEMPOWER-CSCC-1Not Reached73.3% (at 24 months)18.4 months[13]

NSCLC: Non-Small Cell Lung Cancer

Comparative Safety and Tolerability

Safety is a paramount consideration in drug development. Preclinical safety data for a modified version of this compound is available, while extensive safety profiles for approved PD-1/PD-L1 inhibitors have been established through numerous clinical trials.

Table 3: Preclinical Safety of a Modified this compound Analog

CompoundAnimal ModelKey FindingsCitation
D-gal-LPPA-1 MiceNo apparent toxicity observed in the heart, liver, spleen, lung, or kidney.[14]

Table 4: Overview of Common Treatment-Related Adverse Events (TRAEs) for Approved PD-1/PD-L1 Inhibitors (All Grades)

DrugCommon TRAEsGrade ≥3 TRAEs IncidenceCitation
Pembrolizumab Fatigue, pruritus, rash, diarrhea, nausea10-20%[4]
Nivolumab Fatigue, rash, pruritus, diarrhea10-20%[5]
Atezolizumab Fatigue, nausea, decreased appetite, pyrexia8-15%[8]
Durvalumab Fatigue, cough, pneumonitis, diarrhea10-15%[15]
Avelumab Fatigue, infusion-related reactions, nausea, diarrhea10-20%[16][17]
Cemiplimab Fatigue, diarrhea, nausea, maculopapular rash18%[18]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

This compound Preclinical Studies

The development and initial evaluation of this compound involved mirror-image phage display technology to identify a D-peptide antagonist for the PD-1/PD-L1 pathway.

  • Binding Affinity Assay: The binding affinity of this compound to PD-L1 was determined to be 0.51 μM in vitro.

  • Cellular Blockade Assay: The ability of this compound to block the PD-1/PD-L1 interaction was confirmed at the cellular level[1].

  • In Vivo Efficacy Study:

    • Animal Model: CT26 tumor-bearing mice were used.

    • Treatment: this compound was administered at a dose of 2 mg/kg either subcutaneously or intraperitoneally once daily for 7 days.

    • Endpoints: Tumor growth inhibition and survival prolongation were the primary endpoints. The study demonstrated that this compound inhibited tumor growth and prolonged survival in the treated mice[2].

    • Tumor Targeting: A single intravenous dose of 40 μ g/mouse in 200 μL was shown to target the tumor tissue in CT26-tumor-bearing mice[2].

Clinical Trials for Approved PD-1/PD-L1 Inhibitors (General Protocol Outline)

Clinical trials for the approved inhibitors generally follow a phased approach (Phase I, II, and III) to evaluate safety, dosage, and efficacy.

  • Study Design: Typically randomized, controlled, multicenter trials.

  • Patient Population: Patients with specific types of advanced or metastatic cancer who may have received prior treatments.

  • Intervention: Administration of the PD-1/PD-L1 inhibitor at a specified dose and schedule (e.g., intravenously every 2, 3, or 4 weeks).

  • Comparator: Standard-of-care chemotherapy or another targeted therapy.

  • Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).

  • Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR), and safety/tolerability.

  • Safety Monitoring: Regular monitoring for adverse events using standardized criteria such as the Common Terminology Criteria for Adverse Events (CTCAE).

Visualizing the Mechanism and Workflow

Diagrams are provided to illustrate the PD-1/PD-L1 signaling pathway and a generalized workflow for the preclinical to clinical assessment of immune checkpoint inhibitors.

PD1_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell APC APC / Tumor Cell MHC_Antigen MHC + Antigen PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Signal 2: Inhibition TCell T-Cell Inhibition Inhibition of T-Cell Activation PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation MHC_Antigen->TCR Signal 1: Activation DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 Signaling Pathway and the inhibitory action of this compound.

Drug_Development_Workflow cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Discovery Target Identification & Lead Discovery (this compound) InVitro In Vitro Studies (Binding, Cellular Assays) Discovery->InVitro InVivo In Vivo Animal Models (Efficacy, Toxicology) InVitro->InVivo Phase1 Phase I (Safety, Dosage) InVivo->Phase1 Phase2 Phase II (Efficacy, Side Effects) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy, Comparison to Standard) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval PostMarket Phase IV (Post-marketing Surveillance) Approval->PostMarket

Caption: Generalized workflow for immune checkpoint inhibitor development.

References

(D)-PPA 1: A Comparative Analysis of Immune Checkpoint Protein Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the D-peptide antagonist, (D)-PPA 1, focusing on its interaction with the immune checkpoint protein PD-L1 and exploring the critical aspect of its cross-reactivity with other key immune checkpoint proteins. While direct experimental data on the cross-reactivity of this compound is not extensively available in the public domain, this guide aims to provide a framework for understanding its known specificity and the importance of evaluating off-target interactions.

Quantitative Data Summary

This compound is a D-peptide antagonist designed to block the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1). This interaction is a crucial pathway that tumors exploit to evade the immune system. The binding affinity of this compound to its intended target, PD-L1, has been quantitatively determined.

CompoundTarget ProteinBinding Affinity (Kd)
This compoundHuman PD-L10.51 μM

Note: Data regarding the binding affinity of this compound to other immune checkpoint proteins such as CTLA-4, LAG-3, and TIM-3 are not available in published literature. The specificity of D-peptides, derived from mirror-image phage display, is generally considered to be high due to the nature of the selection process. However, empirical testing is essential to confirm the lack of off-target binding.

Experimental Protocols

The binding affinity of this compound to PD-L1 was determined using Surface Plasmon Resonance (SPR). Below is a representative protocol based on standard SPR methodologies for peptide-protein interaction analysis.

Objective: To measure the binding kinetics and affinity of this compound to immobilized human PD-L1.

Materials:

  • Biacore instrument (e.g., Biacore X100)

  • CM5 sensor chip

  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

  • Recombinant human PD-L1 protein

  • This compound peptide

  • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject a solution of recombinant human PD-L1 (e.g., 20 μg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (typically 2000-3000 Resonance Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell is prepared similarly but without the injection of PD-L1 to serve as a negative control.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 μM to 10 μM).

    • Inject the this compound solutions over the PD-L1-immobilized and reference flow cells at a constant flow rate (e.g., 30 μL/min) for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.

  • Data Analysis:

    • The sensorgrams from the reference flow cell are subtracted from the active flow cell to correct for bulk refractive index changes and non-specific binding.

    • The resulting sensorgrams are analyzed using a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Signaling Pathway Visualizations

Understanding the signaling pathways of various immune checkpoint proteins is crucial to appreciate the potential consequences of cross-reactivity. The following diagrams illustrate the key signaling events associated with PD-1/PD-L1 and other major immune checkpoint proteins.

PD1_PDL1_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_Antigen MHC + Antigen TCR TCR MHC_Antigen->TCR Signal 1 SHP2 SHP-2 PD1->SHP2 Recruits & Activates PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt Activates SHP2->PI3K_Akt Dephosphorylates & Inhibits TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K_Akt->TCell_Activation Promotes DPPA1 This compound DPPA1->PDL1

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

CTLA4_Pathway cluster_APC Antigen Presenting Cell cluster_TCell T-Cell CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Costimulatory Signal (Signal 2) CTLA4 CTLA-4 CD80_86->CTLA4 Inhibitory Signal (Higher Affinity) TCell_Activation T-Cell Activation CD28->TCell_Activation Promotes TCell_Inhibition T-Cell Inhibition CTLA4->TCell_Inhibition Promotes

Caption: CTLA-4 signaling pathway, a key negative regulator of T-cell activation.

LAG3_Pathway cluster_APC Antigen Presenting Cell cluster_TCell T-Cell (CD4+) MHCII MHC Class II LAG3 LAG-3 MHCII->LAG3 Inhibitory Signal CD4 CD4 MHCII->CD4 TCR TCR MHCII->TCR Signal 1 TCell_Inhibition T-Cell Inhibition LAG3->TCell_Inhibition Reduces TCR Signaling TCell_Activation T-Cell Activation TCR->TCell_Activation

Caption: LAG-3 signaling pathway, which negatively regulates T-cell function.

TIM3_Pathway cluster_TargetCell Target Cell cluster_TCell T-Cell Gal9 Galectin-9 TIM3 TIM-3 Gal9->TIM3 Inhibitory Signal TCell_Exhaustion T-Cell Exhaustion & Apoptosis TIM3->TCell_Exhaustion Promotes

Caption: TIM-3 signaling pathway, associated with T-cell exhaustion.

Discussion on Cross-Reactivity

The high specificity of therapeutic agents is paramount to ensure efficacy and minimize off-target effects, which can lead to unforeseen toxicities. For peptide-based inhibitors like this compound, specificity is largely determined by the complementary shapes and chemical properties of the peptide and its target protein.

While D-peptides developed through mirror-image phage display are designed for high-affinity and specific binding to their intended targets, the potential for cross-reactivity with other structurally related proteins, such as other immune checkpoint molecules, cannot be entirely dismissed without empirical evidence. Immune checkpoint proteins, although functionally distinct, can share some structural motifs.

Implications for Drug Development:

  • Efficacy: Cross-reactivity with other inhibitory receptors could potentially enhance the immunosuppressive blockade, but this would be an uncontrolled effect. Conversely, binding to activating receptors could counteract the intended therapeutic outcome.

  • Safety and Toxicity: Off-target binding can lead to immune-related adverse events (irAEs) by disrupting the function of other crucial immune regulatory pathways.

  • Mechanism of Action: A thorough understanding of a drug candidate's binding profile is essential for elucidating its true mechanism of action.

Future Directions:

To fully characterize the specificity profile of this compound, comprehensive cross-reactivity studies are warranted. A recommended approach would involve screening this compound against a panel of key immune checkpoint proteins, including but not limited to:

  • CTLA-4

  • LAG-3

  • TIM-3

  • TIGIT

  • VISTA

Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or ELISA-based binding assays would be suitable for these investigations. The resulting data would provide a direct comparison of binding affinities and a clearer picture of the selectivity of this compound, thereby strengthening its profile as a potential therapeutic candidate.

A Head-to-Head Comparison: (D)-PPA 1 and Clinically Approved PD-1 Inhibitors in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer treatment. By blocking the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1, these therapies unleash the patient's own immune system to combat tumors. While monoclonal antibodies have dominated this class of drugs, novel modalities such as small molecule and peptide inhibitors are emerging as promising alternatives. This guide provides a comprehensive, data-driven comparison of (D)-PPA 1, a D-peptide antagonist of the PD-1/PD-L1 pathway, with the clinically approved anti-PD-1 monoclonal antibodies, Nivolumab and Pembrolizumab.

Performance at a Glance: A Quantitative Comparison

The following tables summarize key quantitative data for this compound, Nivolumab, and Pembrolizumab, compiled from various preclinical studies. It is important to note that the data for this compound and the approved antibodies are from separate studies and not from direct head-to-head comparisons, which may introduce variability.

Table 1: In Vitro Performance
ParameterThis compoundNivolumabPembrolizumab
Target PD-L1[1]PD-1[2]PD-1
Binding Affinity (Kd) 0.51 µM (to PD-L1)[1]~2.6 - 3.06 nM (to PD-1)~0.25 - 0.61 nM (to PD-1)
Functional Assay IC50 75.5 µM (D-glu-LPPA-1) / 101.9 µM (D-gal-LPPA-1)1[3]Not directly reported in µM0.53 µg/mL (EC50 for IL-2 release in MLR)[4]

1Data for glycosylated L-peptide derivatives of this compound in a PD-1/PD-L1 blockade assay.

Table 2: In Vivo Performance in CT26 Colon Carcinoma Mouse Model
ParameterThis compoundAnti-mouse PD-1 Antibody (proxy for Nivolumab/Pembrolizumab)
Animal Model BALB/c miceBALB/c mice
Tumor Model CT26 colon carcinomaCT26 colon carcinoma
Dosage 2 mg/kg, s.c. or i.p., once daily for 7 days[5]200 µ g/mouse , i.p., on days 1, 5, 8, and 12[6]
Tumor Growth Inhibition (TGI) Significant tumor growth inhibition and prolonged survival reported[5]Significant tumor growth inhibition and prolonged survival reported[6][7]
Reported Efficacy Inhibited tumor growth[5]Higher growth rate inhibition compared to other tumor models[7]

Mechanism of Action: A Visualized Pathway

The PD-1/PD-L1 signaling pathway is a critical negative regulator of T-cell activation. Engagement of PD-1 on T-cells by PD-L1 on tumor cells leads to the inhibition of T-cell proliferation, cytokine release, and cytotoxic activity, allowing tumors to evade immune surveillance. Both this compound and the approved monoclonal antibodies aim to disrupt this interaction.

PD1_Pathway cluster_Tumor Tumor Cell cluster_TCell T-Cell cluster_Inhibitors Inhibitors PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition Inhibition PD1->Inhibition Signal TCR TCR Activation T-Cell Activation TCR->Activation Inhibition->Activation Blocks DPPA1 This compound DPPA1->PDL1 Blocks Interaction mAbs Nivolumab/ Pembrolizumab mAbs->PD1 Blocks Interaction

PD-1/PD-L1 signaling pathway and points of intervention.

Experimental Deep Dive: Protocols for Key Assays

To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for the key experiments cited in this guide.

Experimental Workflow for Inhibitor Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of different PD-1/PD-L1 inhibitors.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Binding Binding Affinity Assay (e.g., SPR) Functional Functional Assay (e.g., MLR, T-Cell Activation) Binding->Functional TumorModel Syngeneic Mouse Model (e.g., CT26) Functional->TumorModel Treatment Treatment with Inhibitors TumorModel->Treatment Efficacy Efficacy Assessment (Tumor Growth, Survival) Treatment->Efficacy Analysis Immunophenotyping (Flow Cytometry) Efficacy->Analysis End End Analysis->End Start Start Start->Binding

General experimental workflow for inhibitor comparison.
Detailed Experimental Protocols

1. PD-1/PD-L1 Binding Affinity Assay (Surface Plasmon Resonance - SPR)

  • Objective: To determine the binding kinetics and affinity (Kd) of the inhibitor to its target protein (PD-1 or PD-L1).

  • Methodology:

    • Immobilize recombinant human or mouse PD-1 or PD-L1 protein on a sensor chip surface.

    • Inject a series of concentrations of the inhibitor (e.g., this compound, Nivolumab, or Pembrolizumab) over the chip surface.

    • Measure the association and dissociation rates in real-time by detecting changes in the refractive index at the surface.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

2. In Vitro T-Cell Activation Assay (Mixed Lymphocyte Reaction - MLR)

  • Objective: To assess the ability of the inhibitor to enhance T-cell activation in response to allogeneic stimulation.

  • Methodology:

    • Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy human donors.

    • Co-culture the PBMCs from both donors (two-way MLR) or irradiate PBMCs from one donor (stimulator cells) and co-culture with PBMCs from the other donor (responder cells) (one-way MLR).

    • Add serial dilutions of the inhibitor or an isotype control antibody to the co-cultures.

    • Incubate the cultures for 3-7 days.

    • Assess T-cell activation by measuring:

      • Proliferation: Using assays such as CFSE dilution or BrdU incorporation, measured by flow cytometry.

      • Cytokine production: Quantify the levels of cytokines like IFN-γ and IL-2 in the culture supernatant using ELISA or cytometric bead array.

    • Calculate the EC50 value, which is the concentration of the inhibitor that induces a half-maximal response in T-cell activation.

3. In Vivo Antitumor Efficacy Study (Syngeneic Mouse Model)

  • Objective: To evaluate the in vivo antitumor activity of the inhibitor.

  • Methodology:

    • Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma cells) into immunocompetent mice (e.g., BALB/c mice).

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, anti-PD-1 antibody).

    • Administer the inhibitors according to a predefined dosing schedule and route (e.g., intraperitoneal or subcutaneous injection).

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Calculate tumor growth inhibition (TGI) as a percentage relative to the vehicle control group.

    • Monitor animal survival and body weight as indicators of toxicity.

    • At the end of the study, tumors and spleens can be harvested for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.

Concluding Remarks

This compound represents a novel peptide-based approach to PD-1/PD-L1 blockade, offering potential advantages over monoclonal antibodies in terms of tissue penetration and manufacturing costs. The available preclinical data demonstrates its ability to bind PD-L1 and inhibit tumor growth in a syngeneic mouse model. However, its binding affinity is in the micromolar range, which is considerably lower than the nanomolar or even picomolar affinities of the clinically approved monoclonal antibodies, Nivolumab and Pembrolizumab.

Direct comparative studies are necessary to definitively establish the relative potency and efficacy of this compound. Future research should focus on head-to-head in vitro functional assays and in vivo studies using standardized protocols to enable a more direct and objective comparison. Nevertheless, the development of peptide-based inhibitors like this compound highlights a promising avenue for expanding the arsenal of cancer immunotherapies.

References

Validating the Reproducibility of (D)-PPA 1's Anti-Tumor Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of the D-peptide PD-1/PD-L1 inhibitor, (D)-PPA 1, against other therapeutic alternatives. We delve into the available experimental data to assess the reproducibility of its efficacy and present detailed methodologies for key experiments to aid in independent validation.

Executive Summary

Data Presentation: In Vivo Efficacy Comparison

The following table summarizes the in vivo anti-tumor efficacy of this compound and selected alternative PD-1/PD-L1 inhibitors in syngeneic mouse tumor models. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.

CompoundClassTargetMouse ModelDosing RegimenKey Efficacy ResultsCitation
This compound D-peptidePD-L1CT26 (colon carcinoma)2 mg/kg; s.c. or i.p.; once daily for 7 daysSignificantly inhibited tumor growth and prolonged survival.[1][2]Chang HN, et al. 2015
Nivolumab Monoclonal AntibodyPD-1MC38 (colon adenocarcinoma)100 µ g/animal (approx. 5 mg/kg); i.p.; on days 3, 7, 10, 1484% tumor growth inhibition by day 17; 4/7 animals with complete tumor regression.Southern Research
Pembrolizumab Monoclonal AntibodyPD-1MC38 (colon adenocarcinoma)100 µ g/animal (approx. 5 mg/kg); i.p.; on days 3, 7, 10, 1494% tumor growth inhibition by day 17; 5/7 animals with complete tumor regression.Southern Research
Atezolizumab Monoclonal AntibodyPD-L1MC38 (colon adenocarcinoma)1 mg/animal (approx. 50 mg/kg); i.p.; on days 3, 7, 10, 1458% tumor growth inhibition by day 17.Southern Research
SCL-1 Small MoleculePD-1/PD-L1Multiple syngeneic models50-100 mg/kg; p.o.Showed greater antitumor effect than anti-PD-1 antibody in 11 of 12 tumor models.Akiyama Y, et al. 2025

Experimental Protocols

Detailed methodologies are crucial for the independent validation and reproducibility of scientific findings. Below are representative protocols for key experiments in the evaluation of PD-1/PD-L1 inhibitors.

In Vivo Murine Syngeneic Tumor Model Efficacy Study

This protocol outlines a general procedure for assessing the anti-tumor activity of a PD-1/PD-L1 inhibitor in a mouse model.

1. Cell Culture and Animal Models:

  • CT26 or MC38 murine colon carcinoma cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Female BALB/c (for CT26) or C57BL/6 (for MC38) mice, aged 6-8 weeks, are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation:

  • Tumor cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS).
  • A total of 1 x 10^6 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.

3. Treatment Administration:

  • When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
  • The test compound (e.g., this compound) is administered at the specified dose and route (e.g., 2 mg/kg, intraperitoneally, daily).
  • The control group receives a vehicle control (e.g., PBS) on the same schedule.
  • For comparison, a positive control group treated with a known anti-PD-1 or anti-PD-L1 antibody can be included.

4. Efficacy Evaluation:

  • Tumor dimensions are measured every 2-3 days using calipers. Tumor volume is calculated using the formula: (length x width²)/2.
  • Animal body weight is monitored as an indicator of toxicity.
  • The study is continued for a predetermined period or until tumors in the control group reach a specified size.
  • Primary endpoints are typically tumor growth inhibition and overall survival.

Flow Cytometry Analysis of PD-1/PD-L1 Blockade

This protocol describes how to assess the ability of an inhibitor to block the PD-1/PD-L1 interaction at the cellular level.

1. Cell Lines:

  • Use a PD-1 expressing cell line (e.g., Jurkat T cells) and a PD-L1 expressing cell line (e.g., CHO-K1 cells transfected with human PD-L1).

2. Incubation with Inhibitor:

  • Pre-incubate the PD-L1 expressing cells with varying concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 1 hour) at 4°C.

3. Co-culture and Staining:

  • Add PD-1 expressing cells labeled with a fluorescent dye (e.g., CFSE) to the pre-incubated PD-L1 cells.
  • Incubate the co-culture to allow for cell-cell interaction.
  • Stain the cell mixture with a fluorescently labeled anti-PD-1 antibody.

4. Data Acquisition and Analysis:

  • Analyze the cells using a flow cytometer.
  • The reduction in the fluorescent signal from the anti-PD-1 antibody on the PD-1 expressing cells in the presence of the inhibitor indicates blockade of the PD-1/PD-L1 interaction.

Visualizations

PD-1/PD-L1 Signaling Pathway

PD1_Pathway PD-1/PD-L1 Signaling Pathway cluster_APC Tumor Cell / APC cluster_TCell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP2 PD1->SHP2 Recruits PI3K PI3K TCR->PI3K Activates SHP2->PI3K Inhibits AKT AKT PI3K->AKT Activates TCell_Activation T Cell Activation (Proliferation, Cytokine Release) AKT->TCell_Activation Promotes Inhibitor This compound / Antibodies Inhibitor->PDL1 Blocks Interaction

Caption: The PD-1/PD-L1 signaling cascade and the inhibitory mechanism of this compound.

Experimental Workflow for In Vivo Efficacy Validation

experimental_workflow In Vivo Efficacy Validation Workflow start Start cell_culture Tumor Cell Culture (e.g., CT26) start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound, Alternative, or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Continue Dosing endpoint Endpoint Reached monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition, Survival) endpoint->analysis Yes conclusion Conclusion on Reproducibility analysis->conclusion

Caption: A generalized workflow for validating the in vivo anti-tumor effects of this compound.

References

A Comparative Guide to the Pharmacokinetic Profiles of (D)-PPA 1 and Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the D-peptide (D)-PPA 1 and monoclonal antibodies (mAbs). While specific quantitative pharmacokinetic data for this compound is not publicly available, this comparison is based on the general characteristics of D-peptides and established data for therapeutic monoclonal antibodies.

At a Glance: this compound vs. Monoclonal Antibodies

This compound is a synthetic D-peptide antagonist of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. In contrast, monoclonal antibodies are large, complex proteins produced by immune cells that are engineered to target specific molecules. The fundamental differences in their structure and size lead to distinct pharmacokinetic behaviors.

Quantitative Data Summary

Due to the lack of specific public data on the pharmacokinetics of this compound, this table presents a qualitative comparison based on the general properties of D-peptides and typical values for monoclonal antibodies.

Pharmacokinetic ParameterThis compound (as a D-peptide)Monoclonal Antibodies
Molecular Weight ~1.5 kDa~150 kDa
Route of Administration Parenteral (e.g., intravenous, subcutaneous)Parenteral (e.g., intravenous, subcutaneous)
Bioavailability Generally high after parenteral administration. Oral bioavailability is typically low for peptides but can be improved with modifications.50-100% after subcutaneous administration.
Distribution Wider distribution into tissues compared to mAbs, can potentially cross the blood-brain barrier with modifications.Primarily restricted to the vascular and interstitial spaces due to large size.
Metabolism Resistant to proteolysis by endogenous enzymes due to D-amino acid composition, leading to a longer half-life compared to L-peptides.[1][2] Primarily cleared by renal filtration.[3]Catabolized into smaller peptides and amino acids by various cells throughout the body.[4]
Elimination Half-Life Generally longer than L-peptides, ranging from hours to days depending on modifications.[5][6]Long, typically ranging from several days to weeks, due to FcRn-mediated recycling.
Clearance Primarily renal clearance.[3]Primarily through target-mediated drug disposition and non-specific catabolism.
Immunogenicity Generally considered to have low immunogenicity.[6]Can induce an immune response (anti-drug antibodies), which can affect efficacy and safety.

Experimental Protocols

The evaluation of the pharmacokinetic profiles of this compound and monoclonal antibodies involves a series of non-clinical and clinical studies.

Pharmacokinetic Studies for D-Peptides like this compound

A typical workflow for assessing the pharmacokinetics of a D-peptide involves:

  • In Vitro Stability Assays: Initial assessment of the peptide's stability in plasma and liver microsomes from different species (e.g., mouse, rat, human) to evaluate its resistance to enzymatic degradation.[2]

  • Animal Studies: Administration of the D-peptide to animal models (commonly rodents and non-human primates) via intravenous and subcutaneous routes.[5][6]

  • Sample Collection: Timed collection of blood samples, and potentially tissues, to measure the concentration of the D-peptide over time.[5]

  • Bioanalysis: Quantification of the D-peptide in biological matrices using sensitive and specific analytical methods, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

  • Pharmacokinetic Parameter Calculation: Non-compartmental or compartmental analysis of the concentration-time data to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F).[8]

Pharmacokinetic Studies for Monoclonal Antibodies

The pharmacokinetic evaluation of monoclonal antibodies follows a similar but distinct path:

  • In Vitro Binding and Functional Assays: Characterization of the mAb's binding affinity to its target and its in vitro biological activity.

  • Animal Studies: Administration of the mAb to relevant animal species (often non-human primates due to target specificity) via intravenous and subcutaneous routes.

  • Sample Collection: Collection of serum or plasma samples over an extended period (weeks to months) to capture the long half-life of the mAb.

  • Bioanalysis: Quantification of the mAb in biological samples using ligand-binding assays, most commonly the Enzyme-Linked Immunosorbent Assay (ELISA).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Development of mathematical models to describe the relationship between the mAb's concentration and its pharmacological effect, often incorporating target-mediated drug disposition (TMDD) models.[9]

  • Immunogenicity Assessment: Evaluation of the potential for the development of anti-drug antibodies (ADAs) in animal and human studies, as ADAs can significantly alter the PK profile.

Visualizations

PD-1/PD-L1 Signaling Pathway

This compound functions by inhibiting the interaction between PD-1 and PD-L1. This pathway is a critical immune checkpoint that regulates T-cell activation.

PD1_PDL1_Pathway cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR Inhibition Inhibition of T-Cell Activation PD1->Inhibition Activation T-Cell Activation TCR->Activation Antigen Recognition

Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.

General Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram illustrates a typical workflow for the preclinical pharmacokinetic evaluation of a new drug candidate, applicable to both small molecules/peptides and biologics.

PK_Workflow A In Vitro ADME Screening (Metabolic Stability, Permeability) C In Vivo PK Studies in Animals (e.g., Rodents, Non-human primates) A->C B Formulation Development B->C E Sample Analysis C->E D Bioanalytical Method Development & Validation (e.g., LC-MS/MS, ELISA) D->E F Pharmacokinetic Data Analysis (NCA, Compartmental Modeling) E->F G PK/PD Modeling & Simulation F->G H Human PK Prediction & Dose Projection G->H

References

independent validation of published research on (D)-PPA 1

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of (D)-PPA 1: A D-Peptide Antagonist for Cancer Immunotherapy

This guide provides an objective comparison of the performance of this compound, a D-peptide antagonist of the PD-1/PD-L1 interaction, with other alternatives, supported by experimental data from published research. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of the published findings.

Mechanism of Action of this compound

This compound is a synthetic peptide designed to block the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1).[1][2] This interaction is a critical immune checkpoint that cancer cells often exploit to evade the host's immune system.[3] By binding to PD-L1, this compound prevents it from engaging with PD-1 on T-cells, thereby restoring the T-cells' ability to recognize and attack tumor cells.[4]

Signaling Pathway

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

PD1_PDL1_pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Inhibition Inhibition PD1->Inhibition Signal TCR TCR Activation T-Cell Activation TCR->Activation Inhibition->Activation DPPA1 This compound DPPA1->PDL1 Binds to

PD-1/PD-L1 signaling pathway and this compound inhibition.

Performance Data

The efficacy of this compound has been evaluated in both in vitro and in vivo studies. The following tables summarize the key quantitative data from the available research.

In Vitro Activity
ParameterValueDescriptionSource
Binding Affinity (Kd) 0.51 μMDissociation constant for the binding of this compound to PD-L1.[5][2]
Inhibitory Concentration 1.0 mg/mLConcentration at which this compound inhibits the PD-1/PD-L1 interaction in flow cytometry.[5][1][2]
Cell Viability No direct cytotoxicityThis compound (3.125-100 μM) did not directly kill CT26 tumor cells after 24 or 48 hours of incubation.[1]
In Vivo Antitumor Activity
ParameterDosageOutcomeSource
Tumor Growth Inhibition 2 mg/kg; s.c. or i.p.; once daily for 7 daysSignificantly inhibited CT26 tumor growth in mice.[1]
Survival Prolongation Not specifiedProlonged the survival time of tumor-bearing mice.[5][2]
Tumor Targeting 40 μ g/mouse in 200 μL; i.v.; single doseDemonstrated the ability to target tumor tissue in CT26-tumor-bearing mice.[1]

Comparison with Alternatives

While direct comparative studies with other specific small molecule or peptide inhibitors of the PD-1/PD-L1 pathway are not extensively detailed in the initial findings, a comparison can be made against the general class of antibody-based immunotherapies and other peptide drug candidates.

FeatureThis compound (D-peptide)Monoclonal Antibodies (e.g., Pembrolizumab)Other Peptide Drugs (e.g., AUNP-12)
Modality D-peptideMonoclonal AntibodyPeptide
Target PD-L1PD-1 or PD-L1PD-1/PD-L1 pathway
Potential Advantages Hydrolysis-resistant, improved tumor penetration, lower manufacturing cost.[1][2][4]Established clinical efficacy and long half-life.Potential for oral administration and better tissue penetration.[4]
Potential Disadvantages Lower binding affinity compared to antibodies, potential for off-target effects.High production cost, potential for immune-related adverse events, long half-life can be a drawback.[6]Often have poor chemical and physical stability.[4]

Experimental Protocols

Detailed experimental methodologies are crucial for independent validation. The following sections outline the key experimental protocols as described in the research on this compound.

Flow Cytometry for PD-1/PD-L1 Interaction

This assay is used to determine the ability of this compound to block the interaction between PD-1 and PD-L1.

flow_cytometry_workflow start Start cells Prepare PD-L1 expressing cells (e.g., MDA-MB-231) start->cells incubation Incubate cells with varying concentrations of this compound cells->incubation staining Add fluorescently labeled PD-1 protein incubation->staining wash Wash cells to remove unbound protein staining->wash analysis Analyze cells by flow cytometry wash->analysis end End analysis->end

Workflow for Flow Cytometry Assay.

Methodology:

  • PD-L1 expressing cells are harvested and washed.

  • The cells are incubated with different concentrations of this compound.

  • A fluorescently labeled recombinant PD-1 protein is added to the cell suspension.

  • After incubation, the cells are washed to remove any unbound PD-1.

  • The fluorescence of the cells is measured using a flow cytometer. A decrease in fluorescence in the presence of this compound indicates inhibition of the PD-1/PD-L1 interaction.

In Vivo Tumor Xenograft Model

This model is used to assess the antitumor efficacy of this compound in a living organism.

xenograft_workflow start Start inoculation Subcutaneously inoculate mice with tumor cells (e.g., CT26) start->inoculation tumor_growth Allow tumors to reach a palpable size inoculation->tumor_growth treatment Administer this compound or vehicle control (e.g., daily intraperitoneal injection) tumor_growth->treatment monitoring Monitor tumor volume and mouse survival treatment->monitoring endpoint Endpoint: Analyze tumor growth inhibition and survival prolongation monitoring->endpoint end End endpoint->end

Workflow for In Vivo Tumor Xenograft Model.

Methodology:

  • Immunocompetent mice (e.g., BALB/c) are subcutaneously injected with a suspension of tumor cells (e.g., CT26 murine colon carcinoma).

  • Tumors are allowed to grow to a certain volume.

  • Mice are then treated with this compound (e.g., 2 mg/kg daily) or a vehicle control via subcutaneous or intraperitoneal injection.

  • Tumor size is measured regularly with calipers, and the overall survival of the mice is monitored.

  • The antitumor effect is evaluated by comparing the tumor growth and survival rates between the treated and control groups.

Conclusion

The available data from published research indicates that this compound is a promising D-peptide inhibitor of the PD-1/PD-L1 interaction with demonstrated in vitro and in vivo antitumor activity. Its characteristics as a peptide-based therapeutic offer potential advantages over antibody-based treatments, such as improved tissue penetration and lower production costs. For researchers and drug development professionals, the provided data and experimental protocols offer a foundation for the independent validation and further exploration of this compound and related compounds in the field of cancer immunotherapy. Further independent studies are warranted to fully elucidate its comparative efficacy and safety profile against other PD-1/PD-L1 inhibitors.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for (D)-PPA 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential logistical and safety information for the D-peptide antagonist (D)-PPA 1, a potent inhibitor of the PD-1/PD-L1 interaction. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available resources, this guidance is based on the best practices for handling analogous peptide-based compounds.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal.

PropertyValue
Molecular Formula C₇₀H₉₈N₂₀O₂₁
Molecular Weight 1555.67 g/mol
Solubility Soluble in DMSO
Storage Store at -20°C

Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to prevent exposure.

ParameterGuideline
Storage of Lyophilized Peptide Store at -20°C in a tightly sealed container, protected from light. For long-term storage, consider -80°C. Peptides containing residues like Cys, Met, or Trp are prone to oxidation and should be stored under anaerobic conditions. Those with Asp, Glu, Lys, Arg, or His can be hygroscopic and should be stored in a desiccator.
Handling of Lyophilized Peptide Before opening, allow the vial to warm to room temperature to prevent condensation. Weigh out the desired amount quickly in a clean, controlled environment. Reseal the vial tightly and return to proper storage conditions.
Preparation of Solutions Use sterile, appropriate solvents (e.g., DMSO). To enhance solubility, the tube can be heated to 37°C and sonicated.
Storage of Solutions The shelf-life of peptides in solution is limited. For short-term storage, use a buffer at pH 5-6, aliquot the solution, and store at -20°C. Avoid repeated freeze-thaw cycles. It is not recommended to store peptides in solution for extended periods.

Proper Disposal Procedures

The primary principle for the disposal of any laboratory chemical is to adhere to local, state, and federal regulations. Since a specific SDS for this compound is not available, a conservative approach based on the disposal of similar peptide-based research compounds is recommended.

Step-by-Step Disposal Guidance:

  • Consult Institutional EHS: Before initiating any disposal procedures, contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on the facility's waste management protocols and local regulations.

  • Waste Categorization: In the absence of specific hazard information, it is prudent to treat this compound as a chemical waste product. Do not dispose of it down the drain or in regular trash.

  • Unused Product: Unused or expired lyophilized this compound should be disposed of in its original vial, placed within a designated chemical waste container.

  • Solutions: Solutions of this compound should be collected in a clearly labeled, sealed waste container designated for chemical waste. The label should include the name of the compound and the solvent used.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated and disposed of as chemical waste. These items should be collected in a dedicated, labeled waste bag or container.

  • Incineration: For many peptide-based compounds, the preferred method of disposal is high-temperature incineration by a licensed waste management facility.[1] Your EHS office will be able to confirm if this is the appropriate disposal route for your institution.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Disposal consult_ehs Consult Institutional Environmental Health & Safety (EHS) start->consult_ehs waste_type Determine Waste Type consult_ehs->waste_type unused_product Unused/Expired Lyophilized Product waste_type->unused_product Solid solution Solution Waste waste_type->solution Liquid contaminated_materials Contaminated Labware (Gloves, Tips, Vials) waste_type->contaminated_materials Solid (Contaminated) collect_solid Place in Original Vial in Designated Chemical Waste Container unused_product->collect_solid collect_liquid Collect in Labeled, Sealed Chemical Waste Container solution->collect_liquid collect_contaminated Collect in Dedicated, Labeled Chemical Waste Container contaminated_materials->collect_contaminated licensed_disposal Arrange for Pickup by Licensed Waste Management collect_solid->licensed_disposal collect_liquid->licensed_disposal collect_contaminated->licensed_disposal end End: Proper Disposal licensed_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these guidelines and prioritizing consultation with your institutional safety experts, you can ensure the safe handling and environmentally responsible disposal of this compound.

References

Personal protective equipment for handling (D)-PPA 1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (D)-PPA 1. The following procedures and recommendations are designed to ensure safe operational handling and disposal of this compound in a laboratory setting.

This compound is a hydrolysis-resistant d-peptide antagonist and a potent inhibitor of the PD-1/PD-L1 interaction, utilized in cancer immunotherapy research.[1][2] According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[3] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.

Personal Protective Equipment (PPE) and Handling

While this compound is not classified as hazardous, proper laboratory practices dictate the use of personal protective equipment to prevent direct contact and minimize exposure.

Recommended Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles or safety glasses.

  • Hand Protection: Use standard laboratory gloves (e.g., nitrile gloves).

  • Body Protection: A standard laboratory coat is recommended.

Handling Procedures:

  • Avoid inhalation of dust or aerosols. Handle in a well-ventilated area.[3]

  • Prevent contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.

  • In case of a spill, use appropriate personal protective equipment and contain the spillage to prevent it from entering drains or water courses.[3]

Quantitative Safety Data

The following table summarizes key information from the Safety Data Sheet for this compound.

ParameterValueReference
GHS Classification Not a hazardous substance or mixture[3]
CAS Number 1620813-53-7[1][3][4]
Molecular Formula C70H98N20O21[3]
Molecular Weight 1555.67 g/mol [3]

Emergency and Disposal Procedures

First Aid Measures:

Exposure RouteFirst Aid ProcedureReference
Eye Contact Immediately flush eyes with plenty of water. If irritation persists, seek medical attention.[3]
Skin Contact Rinse skin with water. Remove contaminated clothing.[3]
Inhalation Move to fresh air. If breathing is difficult, provide respiratory support.[3]
Ingestion Wash out mouth with water. Do NOT induce vomiting. Seek medical attention.[3]

Disposal:

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As it is not classified as hazardous, standard chemical waste disposal procedures for non-hazardous materials should be followed.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment, from initial hazard assessment to final disposal.

A Hazard Identification (Review SDS) B Risk Assessment (Evaluate potential for exposure) A->B C Select Personal Protective Equipment (PPE) - Safety Glasses - Lab Coat - Gloves B->C D Engineering Controls (Use in well-ventilated area) B->D E Safe Handling Procedures - Avoid inhalation and contact - Practice good hygiene C->E D->E F Spill Response (Use PPE, contain, and clean) E->F If spill occurs G Waste Disposal (Follow local regulations for non-hazardous waste) E->G After use H Emergency Procedures (Follow First Aid Measures) E->H In case of exposure

Caption: Workflow for Safe Handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.